molecular formula C38H76NO8P B15593651 a15:0-i15:0 PC

a15:0-i15:0 PC

Número de catálogo: B15593651
Peso molecular: 706.0 g/mol
Clave InChI: HRUYNYSPGBXRIZ-LQFQNGICSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

A15:0-i15:0 PC is a useful research compound. Its molecular formula is C38H76NO8P and its molecular weight is 706.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C38H76NO8P

Peso molecular

706.0 g/mol

Nombre IUPAC

[(2R)-3-[(12R)-12-methyltetradecanoyl]oxy-2-(13-methyltetradecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C38H76NO8P/c1-8-35(4)27-23-19-15-12-13-16-20-24-28-37(40)44-32-36(33-46-48(42,43)45-31-30-39(5,6)7)47-38(41)29-25-21-17-11-9-10-14-18-22-26-34(2)3/h34-36H,8-33H2,1-7H3/t35-,36-/m1/s1

Clave InChI

HRUYNYSPGBXRIZ-LQFQNGICSA-N

Origen del producto

United States

Foundational & Exploratory

Discovery of a15:0-i15:0 Phosphatidylethanolamine in Akkermansia muciniphila: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, characterization, and immunomodulatory function of a novel phosphatidylethanolamine (B1630911) (PE) containing anteiso-15:0 and iso-15:0 branched-chain fatty acids (a15:0-i15:0 PE) in the gut commensal bacterium Akkermansia muciniphila. This lipid has been identified as a key molecule mediating the dialogue between A. muciniphila and the host immune system, offering potential avenues for therapeutic development.

Executive Summary

Akkermansia muciniphila is a gram-negative bacterium residing in the mucosal layer of the human gut and has been associated with numerous health benefits. Recent research has pinpointed a specific lipid component of its outer membrane, a15:0-i15:0 PE, as a potent immunomodulator. This molecule signals through a heterodimer of Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) to elicit a homeostatic immune response. Notably, a15:0-i15:0 PE constitutes a significant portion, approximately 50%, of the phospholipids (B1166683) in the A. muciniphila membrane.[1][2] Its unique structure and mechanism of action differentiate it from canonical TLR2 agonists, presenting a novel opportunity for targeted immunomodulatory therapies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the research on a15:0-i15:0 PE.

Table 1: Fatty Acid Composition of Akkermansia muciniphila Phosphatidylethanolamine (PE) Fraction

Fatty AcidRelative Abundance (%)
iso-15:050.2
anteiso-15:030.1
iso-17:08.9
C16:04.5
Other6.3

Data adapted from Bae et al., Nature, 2022.

Table 2: Cytokine Secretion by Mouse Bone Marrow-Derived Dendritic Cells (mBMDCs) in Response to A. muciniphila Lipids

TreatmentTNFα (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)IL-12p70 (pg/mL)
Vehicle (DMSO) < 50< 20< 20< 10
a15:0-i15:0 PE (10 µg/mL) ~2500~1500Not DetectedNot Detected
Complete PE (10 µg/mL) ~2800~1700Not DetectedNot Detected
LPS (100 ng/mL) > 5000> 3000~200~500

Approximate values are extrapolated from graphical data presented in Bae et al., Nature, 2022.

Table 3: Dose-Dependent TNFα Production by mBMDCs in Response to Natural and Synthetic a15:0-i15:0 PE

Concentration (µg/mL)Natural a15:0-i15:0 PE (TNFα pg/mL)Synthetic a15:0-i15:0 PE (TNFα pg/mL)
0.1 ~200~250
1 ~1500~1800
10 ~2500~2700

Approximate values are extrapolated from graphical data presented in Bae et al., Nature, 2022.

Experimental Protocols

This section details the key experimental methodologies employed in the discovery and characterization of a15:0-i15:0 PE.

Akkermansia muciniphila Cultivation

Akkermansia muciniphila (ATCC BAA-835) is cultured anaerobically in a specialized basal medium supplemented with mucin as the primary carbon and nitrogen source.

  • Medium Preparation : A basal medium is prepared containing essential salts, vitamins, and amino acids. Porcine gastric mucin (Type III) is added to a final concentration of 0.5% (w/v). The medium is autoclaved and cooled under anaerobic conditions.

  • Inoculation and Growth : A cryostock of A. muciniphila is inoculated into the pre-reduced mucin medium. Cultures are incubated at 37°C in an anaerobic chamber (85% N₂, 10% CO₂, 5% H₂).

  • Harvesting : Bacterial cells are harvested during the late logarithmic growth phase by centrifugation at 8,000 x g for 15 minutes at 4°C. The cell pellet is washed twice with sterile phosphate-buffered saline (PBS) and stored at -80°C until lipid extraction.

Lipid Extraction and Fractionation

Total lipids are extracted from the bacterial cell pellet using a modified Bligh-Dyer method, followed by fractionation to isolate the active PE component.

  • Total Lipid Extraction : The cell pellet is resuspended in a monophasic solvent system of chloroform (B151607):methanol:water (1:2:0.8, v/v/v). The mixture is sonicated for 30 minutes and then centrifuged to separate the lipid-containing organic phase. The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

  • Fractionation by Solid-Phase Extraction (SPE) : The total lipid extract is redissolved in chloroform and applied to a silica-based SPE column.

    • Neutral lipids are eluted with chloroform.

    • Glycolipids are eluted with acetone:chloroform (9:1, v/v).

    • Phospholipids are eluted with methanol.

  • Phospholipid Sub-fractionation : The phospholipid fraction is further separated by high-performance liquid chromatography (HPLC) using a silica (B1680970) column. A gradient of isopropanol (B130326) in hexane (B92381) is used to separate different phospholipid classes (e.g., PE, phosphatidylglycerol, cardiolipin). Fractions are collected and tested for bioactivity.

Structural Characterization of a15:0-i15:0 PE

The structure of the active lipid was elucidated using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS) : High-resolution liquid chromatography-mass spectrometry (LC-MS) is performed on the active HPLC fraction. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern are analyzed to determine the lipid class and the composition of the fatty acyl chains.

  • Fatty Acid Analysis : The isolated PE is subjected to acid-catalyzed transesterification to generate fatty acid methyl esters (FAMEs). The FAMEs are then analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the specific branched-chain fatty acids (iso-15:0 and anteiso-15:0).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the structure of the intact phospholipid, including the headgroup and the linkages of the fatty acyl chains.

In Vitro Immune Assays

The immunomodulatory activity of a15:0-i15:0 PE is assessed using primary immune cells.

  • Cell Culture : Mouse bone marrow-derived dendritic cells (mBMDCs) are generated from bone marrow progenitors cultured for 7-10 days in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF).

  • Cell Stimulation : mBMDCs are plated in 96-well plates and stimulated with various concentrations of a15:0-i15:0 PE, control lipids (e.g., LPS, Pam3CSK4), or vehicle (DMSO).

  • Cytokine Measurement : After 18-24 hours of stimulation, the cell culture supernatants are collected. The concentrations of cytokines such as TNFα, IL-6, IL-10, and IL-12p70 are quantified using enzyme-linked immunosorbent assays (ELISA) or multiplex bead-based assays.

  • TLR Dependency Assay : To determine the signaling pathway, mBMDCs from wild-type, TLR2 knockout, and TLR1 knockout mice are stimulated with a15:0-i15:0 PE. Cytokine production is measured to assess the requirement of these receptors.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes in the discovery and mechanism of action of a15:0-i15:0 PE.

Experimental_Workflow cluster_culture Bacterial Culture & Harvesting cluster_extraction Lipid Extraction & Fractionation cluster_analysis Identification & Characterization cluster_functional Functional Assays A A. muciniphila Culture (Anaerobic, Mucin Medium) B Cell Harvesting (Centrifugation) A->B C Total Lipid Extraction (Bligh-Dyer) B->C D Solid-Phase Extraction (SPE) C->D E HPLC Fractionation D->E F Mass Spectrometry (LC-MS) E->F G Fatty Acid Analysis (GC-MS) E->G H NMR Spectroscopy E->H I Immune Cell Stimulation (mBMDCs) E->I J Cytokine Measurement (ELISA) I->J Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 Dimerization TLR1 TLR1 TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Genes (TNFα, IL-6) NFkB->Cytokines Transcription a15_i15_PE a15:0-i15:0 PE a15_i15_PE->TLR2 a15_i15_PE->TLR1

References

An In-Depth Technical Guide to the Biological Function of a15:0-i15:0 Phosphatidylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the biological functions of a15:0-i15:0 phosphatidylethanolamine (B1630911) (PE), a unique branched-chain phospholipid. This document consolidates current scientific knowledge, focusing on its immunomodulatory activities, underlying signaling pathways, and the experimental methodologies used for its characterization. The information presented is intended to support further research and potential therapeutic applications of this molecule.

a15:0-i15:0 PE has been identified as a key bioactive lipid produced by the commensal gut bacterium Akkermansia muciniphila.[1][2][3] This bacterium is inversely correlated with several metabolic and inflammatory conditions, and its beneficial effects are, in part, attributed to the immunomodulatory properties of a15:0-i15:0 PE.[3][4] This diacyl phosphatidylethanolamine, with two branched fatty acid chains (anteiso-pentadecanoyl and iso-pentadecanoyl), constitutes a significant portion of the bacterium's cell membrane.[1][3]

Core Biological Function: Immunomodulation via TLR2-TLR1 Signaling

The primary biological function of a15:0-i15:0 PE is its role as an immunomodulator, acting through the Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) heterodimer.[2] Unlike potent, often pro-inflammatory, TLR2 agonists, a15:0-i15:0 PE exhibits a more nuanced, homeostatic effect on the immune system.[2]

Signaling Pathway

The interaction of a15:0-i15:0 PE with the TLR2-TLR1 complex initiates a downstream signaling cascade, leading to the selective induction of certain cytokines. This signaling is characterized by being significantly less potent than that of other known TLR2 agonists.[2] The proposed signaling pathway is as follows:

  • Ligand Binding: a15:0-i15:0 PE binds to the extracellular domains of the TLR2-TLR1 heterodimer on the surface of immune cells, such as dendritic cells.

  • Dimerization and Recruitment: This binding event induces a conformational change in the receptor complex, leading to the recruitment of intracellular adaptor proteins, primarily MyD88.

  • Signal Transduction: A signaling cascade is initiated, involving IRAK (Interleukin-1 Receptor-Associated Kinase) and TRAF6 (TNF Receptor-Associated Factor 6).

  • NF-κB Activation: This cascade culminates in the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).

  • Cytokine Production: Activated NF-κB translocates to the nucleus and induces the transcription of specific pro-inflammatory cytokines, notably Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]

a15_0_i15_0_PE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space a15:0-i15:0 PE a15:0-i15:0 PE TLR2_TLR1 TLR2-TLR1 Heterodimer a15:0-i15:0 PE->TLR2_TLR1 Binds to MyD88 MyD88 TLR2_TLR1->MyD88 Recruits IRAK_TRAF6 IRAK/TRAF6 Complex MyD88->IRAK_TRAF6 Activates NFkB NF-κB Activation IRAK_TRAF6->NFkB Leads to Cytokines TNF-α, IL-6 Production NFkB->Cytokines Induces Experimental_Workflow cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_assay Functional Assay A_muciniphila A. muciniphila Culture Extraction Bligh-Dyer Extraction A_muciniphila->Extraction Lipid_Extract Total Lipid Extract Extraction->Lipid_Extract LC_MS LC-MS/MS Analysis Lipid_Extract->LC_MS Stimulation Stimulation with a15:0-i15:0 PE Lipid_Extract->Stimulation Identification Identification of a15:0-i15:0 PE LC_MS->Identification MDDC MDDC Culture MDDC->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant ELISA ELISA for TNF-α and IL-6 Supernatant->ELISA Results Cytokine Levels ELISA->Results

References

The Immunomodulatory Role of a15:0-i15:0 Phosphatidylethanolamine from Akkermansia muciniphila in the Gut Microbiome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The gut microbiome plays a pivotal role in host immune homeostasis. Akkermansia muciniphila, a gram-negative bacterium residing in the mucosal layer of the human gut, has been consistently associated with a healthy metabolic and immune status. Recent research has identified a specific lipid molecule from the cell membrane of A. muciniphila as a key mediator of its immunomodulatory effects. This technical guide provides a comprehensive overview of the role of this lipid, an anteiso-15:0-iso-15:0 phosphatidylethanolamine (B1630911) (a15:0-i15:0 PE), in the gut microbiome. It details the current understanding of its mechanism of action, presents quantitative data on its effects, outlines experimental protocols for its study, and discusses its potential in drug development. While the initial query focused on the phosphatidylcholine (PC) analogue, current scientific literature points overwhelmingly to the phosphatidylethanolamine (PE) variant as the active immunomodulatory molecule.

Introduction: The Significance of a15:0-i15:0 PE

Akkermansia muciniphila constitutes approximately 3% of the human gut microbiome and its abundance has been inversely correlated with several inflammatory and metabolic diseases, including inflammatory bowel disease and type 2 diabetes.[1] Conversely, higher levels of A. muciniphila are linked to favorable responses to cancer immunotherapy.[1] The immunomodulatory properties of this bacterium have been attributed to various components, with a recent focus on its unique lipid membrane composition.

A seminal study published in Nature identified a specific phosphatidylethanolamine (PE) containing an anteiso-15:0 and an iso-15:0 fatty acid (a15:0-i15:0 PE) as a primary driver of the immunomodulatory activity of A. muciniphila.[1] This lipid constitutes a significant portion, approximately 50%, of the bacterium's lipid membrane.[1] a15:0-i15:0 PE has been shown to elicit a homeostatic immune response, suggesting its potential as a therapeutic agent for modulating immune function.[1] This guide will delve into the technical details of this fascinating molecule.

Mechanism of Action: Signaling Through TLR2-TLR1 Heterodimer

The immunomodulatory effects of a15:0-i15:0 PE are mediated through a specific signaling pathway involving Toll-like receptors (TLRs). TLRs are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs).

a15:0-i15:0 PE acts as a ligand for a heterodimer of TLR2 and TLR1 (TLR2-TLR1).[2] This interaction triggers a downstream signaling cascade that results in the production of specific cytokines, thereby modulating the immune response.[2] Low-level stimulation of this pathway by a15:0-i15:0 PE is believed to help re-establish and maintain immune homeostasis.[1]

Signaling Pathway Diagram

a15_0_i15_0_PE_Signaling_Pathway a15:0-i15:0 PE Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular a15:0-i15:0 PE a15:0-i15:0 PE TLR2_TLR1 TLR2-TLR1 Heterodimer a15:0-i15:0 PE->TLR2_TLR1 Binds to MyD88 MyD88 TLR2_TLR1->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates NF_kB NF-κB TRAF6->NF_kB Activates Cytokines TNF-α, IL-6 NF_kB->Cytokines Induces Transcription of

Caption: a15:0-i15:0 PE signaling through the TLR2-TLR1 heterodimer.

Quantitative Data

The following tables summarize the quantitative data available on the lipid composition of A. muciniphila and the immunomodulatory effects of a15:0-i15:0 PE.

Table 1: Fatty Acid Composition of Akkermansia muciniphila Phospholipids
Fatty AcidRelative Abundance (%)
iso-C14:015.7
n-C14:02.7
anteiso-C15:0 51.7
iso-C15:0 23.6
anteiso-C16:00.6
iso-C16:01.8
anteiso-C17:01.7
anteiso-C18:02.2

Data extracted from Bae et al., Nature, 2022.

Table 2: Dose-Dependent Induction of TNF-α by a15:0-i15:0 PE in Bone Marrow-Derived Dendritic Cells (BMDCs)
a15:0-i15:0 PE Concentration (µg/mL)TNF-α Concentration (pg/mL) (Approximate)
0.01~100
0.1~500
1~2000
10~4000
EC50 ~0.5 µg/mL

Approximate values interpreted from dose-response curve in Bae et al., Nature, 2022. Actual values may vary between experiments.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of a15:0-i15:0 PE.

Culture of Akkermansia muciniphila
  • Media Preparation: Prepare a basal medium for anaerobes, such as BHI (Brain Heart Infusion) medium, supplemented with 0.05% mucin from porcine stomach, type II (Sigma-Aldrich).

  • Anaerobic Conditions: Culture A. muciniphila (e.g., ATCC BAA-835) in an anaerobic chamber with an atmosphere of 85% N₂, 10% H₂, and 5% CO₂.

  • Incubation: Incubate cultures at 37°C without shaking.

  • Growth Monitoring: Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).

Lipid Extraction from A. muciniphila

This protocol is based on the Bligh-Dyer method for lipid extraction.

  • Cell Harvesting: Centrifuge the A. muciniphila culture at 8,000 x g for 15 minutes at 4°C to pellet the cells.

  • Washing: Wash the cell pellet twice with sterile phosphate-buffered saline (PBS).

  • Extraction:

    • Resuspend the cell pellet in a single-phase mixture of chloroform (B151607):methanol (B129727):water (1:2:0.8, v/v/v).

    • Sonicate the mixture on ice for 3 x 30 seconds to lyse the cells.

    • Add chloroform and water to achieve a two-phase system of chloroform:methanol:water (2:2:1.8, v/v/v).

    • Centrifuge at 4,000 x g for 10 minutes to separate the phases.

  • Lipid Collection: Collect the lower organic phase containing the lipids.

  • Drying: Dry the lipid extract under a stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -80°C until further analysis.

Analysis of a15:0-i15:0 PE by Mass Spectrometry
  • Sample Preparation: Resuspend the dried lipid extract in a suitable solvent for mass spectrometry, such as methanol or a mixture of isopropanol (B130326) and acetonitrile.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Column: Use a C18 reversed-phase column suitable for lipidomics.

    • Mobile Phases:

      • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

      • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: Run a gradient from a majority of Mobile Phase A to a majority of Mobile Phase B to elute lipids of increasing hydrophobicity.

    • Mass Spectrometer: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ion modes.

  • Identification: Identify a15:0-i15:0 PE based on its accurate mass-to-charge ratio (m/z) and fragmentation pattern (MS/MS). The fragmentation will confirm the presence of the phosphatidylethanolamine headgroup and the anteiso-15:0 and iso-15:0 fatty acyl chains.

Immunomodulatory Activity Assay using Bone Marrow-Derived Dendritic Cells (BMDCs)
  • BMDC Generation:

    • Isolate bone marrow from the femurs and tibias of mice (e.g., C57BL/6).

    • Culture the bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF).

    • On day 3, add fresh medium with GM-CSF. On day 6, collect the non-adherent and loosely adherent cells, which are immature BMDCs.

  • Cell Stimulation:

    • Seed the BMDCs in 96-well plates at a density of 1 x 10⁵ cells per well.

    • Treat the cells with varying concentrations of purified a15:0-i15:0 PE (e.g., 0.01, 0.1, 1, 10 µg/mL).

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cytokine Quantification:

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for a15:0-i15:0 PE Analysis cluster_akkermansia A. muciniphila Preparation cluster_analysis Analysis of a15:0-i15:0 PE cluster_functional_assay Functional Assay Akk_culture Culture of A. muciniphila Lipid_extraction Lipid Extraction (Bligh-Dyer) Akk_culture->Lipid_extraction LC_MS LC-MS/MS Analysis Lipid_extraction->LC_MS Dried Lipid Extract Cell_stimulation Stimulation of BMDCs with a15:0-i15:0 PE Lipid_extraction->Cell_stimulation Purified a15:0-i15:0 PE Identification Identification of a15:0-i15:0 PE LC_MS->Identification BMDC_generation Generation of BMDCs BMDC_generation->Cell_stimulation ELISA Cytokine Quantification (ELISA) Cell_stimulation->ELISA Results TNF-α and IL-6 Levels ELISA->Results

References

An In-depth Technical Guide to the Mechanism of Action of a15:0-i15:0 Phosphatidylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action of a specific diacyl phosphatidylethanolamine (B1630911) (PE) containing an anteiso-pentadecanoyl (a15:0) and an iso-pentadecanoyl (i15:0) fatty acid chain (a15:0-i15:0 PE). This novel lipid, identified as a major bioactive component of the cell membrane of the beneficial gut bacterium Akkermansia muciniphila, has demonstrated significant immunomodulatory properties. It exerts its effects through a non-canonical interaction with a specific Toll-like receptor (TLR) heterodimer, leading to a nuanced and selective immune response. This document provides a comprehensive overview of the signaling pathway, quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying molecular and experimental frameworks.

Core Mechanism of Action

The fundamental mechanism of action of a15:0-i15:0 PE involves its role as an agonist for a specific heterodimer of Toll-like receptors, TLR2 and TLR1.[1][2] This interaction initiates an intracellular signaling cascade that results in the selective production of certain pro-inflammatory cytokines, notably Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][3] Crucially, this lipid does not induce the release of other cytokines such as Interleukin-10 (IL-10) or Interleukin-12p70 (IL-12p70).[2] This selective signaling suggests a sophisticated mechanism for modulating immune homeostasis rather than inducing a broad inflammatory response.[3]

At low concentrations, a15:0-i15:0 PE exhibits a remarkable ability to reset the activation thresholds for immune signaling.[1][2] This homeostatic regulation can moderate immune responses to subsequent stimuli, highlighting its potential for therapeutic applications in inflammatory conditions.[3] The immunogenic activity of a15:0-i15:0 PE is highly dependent on its specific chemical structure, indicating a precise structure-activity relationship.[1][2]

Signaling Pathway

The signaling pathway initiated by a15:0-i15:0 PE is a variant of the well-established TLR signaling cascade. The key steps are as follows:

  • Ligand Recognition and Receptor Dimerization: a15:0-i15:0 PE is recognized by the extracellular domains of TLR1 and TLR2, inducing the formation of a stable TLR2-TLR1 heterodimer at the cell surface.

  • Recruitment of Adaptor Proteins: The dimerization of the intracellular Toll/Interleukin-1 receptor (TIR) domains of TLR1 and TLR2 creates a signaling platform for the recruitment of the adaptor protein, Myeloid differentiation primary response 88 (MyD88).

  • Activation of Downstream Kinases: MyD88, in turn, recruits and activates members of the Interleukin-1 receptor-associated kinase (IRAK) family.

  • Activation of NF-κB: The activated IRAK complex then activates TRAF6, leading to the activation of the IκB kinase (IKK) complex. IKK phosphorylates the inhibitor of NF-κB (IκB), targeting it for degradation. This releases the transcription factor Nuclear Factor-kappa B (NF-κB).

  • Gene Transcription and Cytokine Production: NF-κB translocates to the nucleus, where it binds to specific promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.

a15_i15_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus a15_i15 a15:0-i15:0 PE TLR2_TLR1 TLR2-TLR1 Heterodimer a15_i15->TLR2_TLR1 Binds to MyD88 MyD88 TLR2_TLR1->MyD88 Recruits IRAK IRAK Complex MyD88->IRAK Activates TRAF6 TRAF6 IRAK->TRAF6 Activates IKK IKK Complex TRAF6->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates to DNA DNA NFkB_nucleus->DNA Binds to promoter mRNA mRNA (TNF-α, IL-6) DNA->mRNA Transcription Cytokines TNF-α, IL-6 Secretion mRNA->Cytokines Translation

Caption: a15:0-i15:0 PE Signaling Pathway. (Max Width: 760px)

Quantitative Data Summary

The immunomodulatory activity of a15:0-i15:0 PE has been quantified through a series of in vitro experiments, primarily focusing on its ability to induce cytokine production in immune cells. The following tables summarize the key quantitative findings.

Table 1: Dose-Dependent Induction of TNF-α by a15:0-i15:0 PE in Mouse Bone Marrow-Derived Dendritic Cells (mBMDCs)

Concentration of a15:0-i15:0 PE (µg/mL)Mean TNF-α Concentration (pg/mL) ± SD
0< 50
0.1~200 ± 50
1~1500 ± 200
10~3500 ± 300
100~4500 ± 400

Note: Data are estimated from graphical representations in Bae et al., Nature 2022. The EC50 for TNF-α induction was reported to be approximately 2 µg/mL.

Table 2: Cytokine Secretion Profile from mBMDCs Stimulated with a15:0-i15:0 PE

CytokineConcentration in Supernatant (pg/mL)
TNF-α Significantly Increased
IL-6 Significantly Increased
IL-10 No Significant Change
IL-12p70 No Significant Change

Note: This table summarizes the selective nature of cytokine induction by a15:0-i15:0 PE as reported in Bae et al., Nature 2022.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the investigation of a15:0-i15:0 PE's mechanism of action. These protocols are based on standard and widely accepted laboratory practices.

Isolation and Purification of a15:0-i15:0 PE from Akkermansia muciniphila

This protocol outlines a representative method for the extraction and purification of phospholipids (B1166683) from bacterial cultures.

  • Bacterial Culture: Akkermansia muciniphila is cultured in a suitable brain-heart infusion (BHI) medium under anaerobic conditions.

  • Cell Harvesting: Bacterial cells are harvested from the culture by centrifugation.

  • Lipid Extraction: A modified Bligh-Dyer extraction is performed. The cell pellet is resuspended in a mixture of chloroform, methanol, and water. The mixture is vortexed and centrifuged to separate the layers.

  • Fractionation: The lipid-containing organic layer is collected and dried. The crude lipid extract is then fractionated using high-performance liquid chromatography (HPLC) with a silica (B1680970) column. A gradient of solvents is used to separate different lipid classes.

  • Identification and Quantification: Fractions are collected and analyzed by mass spectrometry and nuclear magnetic resonance (NMR) to identify the chemical structure of the lipids.[3] The fraction corresponding to a15:0-i15:0 PE is quantified.

experimental_workflow cluster_extraction Lipid Extraction and Identification cluster_bioassay Biological Assays culture A. muciniphila Culture harvest Cell Harvesting culture->harvest extraction Lipid Extraction (Bligh-Dyer) harvest->extraction fractionation HPLC Fractionation extraction->fractionation analysis Mass Spec & NMR Analysis fractionation->analysis stimulation Stimulation with a15:0-i15:0 PE analysis->stimulation bm_isolation Bone Marrow Isolation bmdc_culture BMDC Culture bm_isolation->bmdc_culture bmdc_culture->stimulation supernatant_collection Supernatant Collection stimulation->supernatant_collection knockout_validation Validation with TLR KO cells stimulation->knockout_validation elisa Cytokine Measurement (ELISA) supernatant_collection->elisa

Caption: Experimental Workflow for a15:0-i15:0 PE Analysis. (Max Width: 760px)
Culture and Stimulation of Mouse Bone Marrow-Derived Dendritic Cells (mBMDCs)

This protocol describes the generation of mBMDCs and their subsequent stimulation with the purified lipid.

  • Bone Marrow Isolation: Bone marrow is harvested from the femurs and tibias of mice.

  • Cell Culture: The bone marrow cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum, penicillin-streptomycin, and granulocyte-macrophage colony-stimulating factor (GM-CSF) to promote differentiation into dendritic cells.

  • Cell Differentiation: The cells are incubated for 6-8 days, with media changes every 2-3 days.

  • Cell Stimulation: On day 8, the differentiated mBMDCs are harvested and plated. The cells are then treated with various concentrations of a15:0-i15:0 PE or control substances (e.g., LPS).

  • Supernatant Collection: After a specified incubation period (e.g., 18-24 hours), the cell culture supernatant is collected for cytokine analysis.

Measurement of TNF-α Production by ELISA

This protocol outlines the steps for quantifying TNF-α in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for mouse TNF-α and incubated overnight.

  • Blocking: The plate is washed and blocked with a solution containing bovine serum albumin (BSA) to prevent non-specific binding.

  • Sample Incubation: The collected cell culture supernatants and a series of TNF-α standards are added to the wells and incubated.

  • Detection Antibody Incubation: The plate is washed, and a biotinylated detection antibody specific for mouse TNF-α is added to each well and incubated.

  • Enzyme Conjugate Incubation: After another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated.

  • Substrate Addition: The plate is washed again, and a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes a color change.

  • Reaction Stopping and Reading: A stop solution is added to quench the reaction, and the absorbance of each well is read at 450 nm using a microplate reader.

  • Data Analysis: The concentration of TNF-α in the samples is determined by comparing their absorbance values to the standard curve.

Validation with TLR Knockout Cells

To confirm the involvement of the TLR2-TLR1 heterodimer, experiments are repeated using mBMDCs derived from mice genetically deficient in TLR2 (TLR2 knockout).

  • Cell Culture and Stimulation: mBMDCs from TLR2 knockout mice are cultured and stimulated with a15:0-i15:0 PE as described in section 3.2.

  • Cytokine Measurement: TNF-α production in the supernatant is measured by ELISA as described in section 3.3.

  • Analysis: The results are compared to those obtained from wild-type mBMDCs. A significant reduction or absence of TNF-α production in the knockout cells confirms the critical role of TLR2 in the signaling pathway.[2]

Implications for Drug Development

The discovery of a15:0-i15:0 PE and its mechanism of action presents several promising avenues for drug development.

  • Novel Immunomodulators: The ability of this lipid to selectively modulate immune responses without inducing a full-blown inflammatory cascade makes it an attractive candidate for the development of new therapies for inflammatory and autoimmune diseases.

  • Adjuvants: Its capacity to activate TLR signaling suggests potential applications as a vaccine adjuvant to enhance immune responses to specific antigens.

  • Probiotic and Postbiotic Therapies: Understanding the molecular basis for the beneficial effects of Akkermansia muciniphila can inform the development of more effective probiotic and postbiotic formulations for improving gut health and managing metabolic disorders.

  • Small Molecule Mimetics: The highly specific structure-activity relationship of a15:0-i15:0 PE provides a clear target for the rational design of small molecule mimetics with improved pharmacokinetic and pharmacodynamic properties.

Conclusion

The a15:0-i15:0 phosphatidylethanolamine from Akkermansia muciniphila is a key immunomodulatory molecule that acts through a non-canonical TLR2-TLR1 signaling pathway. Its ability to induce a selective cytokine response and reset immune activation thresholds provides a molecular explanation for the homeostatic effects of this commensal bacterium. The detailed understanding of its mechanism of action, as outlined in this guide, offers a solid foundation for further research and the development of novel therapeutic agents targeting inflammatory and metabolic diseases. Further in vivo studies are warranted to fully elucidate the physiological relevance and therapeutic potential of this fascinating lipid.[3]

References

The Immunomodulatory Activity of a15:0-i15:0 Phosphatidylethanolamine via the TLR2/TLR1 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the interaction between the branched-chain phospholipid a15:0-i15:0 phosphatidylethanolamine (B1630911) (PE), derived from the gut commensal bacterium Akkermansia muciniphila, and the Toll-like receptor 2/Toll-like receptor 1 (TLR2/TLR1) signaling pathway. This document details the molecular interactions, downstream signaling cascades, and resultant immunomodulatory effects. It is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to facilitate further research and therapeutic development.

Introduction

Akkermansia muciniphila is a mucin-degrading bacterium resident in the human gut microbiome that has been increasingly associated with host metabolic health and a favorable immune status. Recent investigations have identified a specific component of its cell membrane, a15:0-i15:0 PE, as a key immunomodulatory molecule.[1] This novel phospholipid has been shown to signal through the TLR2/TLR1 heterodimer, a receptor complex known for its role in recognizing microbial lipoproteins.[1][2]

Unlike canonical TLR2/TLR1 agonists, a15:0-i15:0 PE exhibits a distinct signaling profile, characterized by lower potency and a selective cytokine induction profile.[1] Notably, at low concentrations, it can reset the activation thresholds for subsequent immune stimuli, suggesting a role in maintaining immune homeostasis.[1] This guide will elucidate the biochemical and cellular mechanisms that underpin these observations.

a15:0-i15:0 PE and TLR2/TLR1 Interaction

The signaling cascade is initiated by the binding of a15:0-i15:0 PE to the extracellular domains of the pre-formed TLR2/TLR1 heterodimer on the surface of immune cells, such as dendritic cells and macrophages.[1][3][4] This binding event is believed to induce a conformational change in the receptor complex, bringing the intracellular Toll/Interleukin-1 receptor (TIR) domains into close proximity, a critical step for the recruitment of downstream adaptor proteins.[5]

Quantitative Analysis of a15:0-i15:0 PE-Mediated TLR2/TLR1 Activation

The interaction of a15:0-i15:0 PE with the TLR2/TLR1 complex and the subsequent cellular responses can be quantified to understand its potency and efficacy. The following tables summarize key quantitative data, which should be determined empirically for specific experimental systems.

Parameter Value Method Cell Type
Binding Affinity (Kd) Not yet reported in publicly available data.Surface Plasmon Resonance (SPR)Purified ectodomains of human TLR2/TLR1
EC50 for NF-κB Activation To be determinedLuciferase Reporter AssayHEK293T cells co-expressing human TLR2, TLR1, and an NF-κB-luciferase reporter
EC50 for TNF-α Secretion To be determinedELISAHuman monocyte-derived dendritic cells (MDDCs)
EC50 for IL-23A Secretion To be determinedELISAHuman monocyte-derived dendritic cells (MDDCs)
EC50 for IL-12B Secretion To be determinedELISAHuman monocyte-derived dendritic cells (MDDCs)

Table 1: Quantitative parameters for a15:0-i15:0 PE interaction with the TLR2/TLR1 pathway.

Cytokine a15:0-i15:0 PE Concentration Fold Induction (over vehicle control) Cell Type
TNF-α(Dose-response to be determined)(To be determined)Human MDDCs
IL-6(Dose-response to be determined)(To be determined)Human MDDCs
IL-23A(Dose-response to be determined)(To be determined)Human MDDCs
IL-12B(Dose-response to be determined)(To be determined)Human MDDCs

Table 2: Dose-response of cytokine secretion upon stimulation with a15:0-i15:0 PE.

The TLR2/TLR1 Signaling Pathway

The canonical signaling pathway initiated by the activation of the TLR2/TLR1 heterodimer is primarily dependent on the adaptor protein Myeloid differentiation primary response 88 (MyD88).[6][7]

TLR2_TLR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space a15_i15_PE a15:0-i15:0 PE TLR2 TLR2 a15_i15_PE->TLR2 TLR1 TLR1 a15_i15_PE->TLR1 MyD88 MyD88 TLR2->MyD88 TLR1->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex MAPK_cascade MAPK Cascade (ERK, JNK, p38) TAK1->MAPK_cascade IκB IκB IKK_complex->IκB phosphorylates, leading to degradation NF_kB NF-κB (p50/p65) IκB->NF_kB inhibits nucleus Nucleus NF_kB->nucleus translocates AP1 AP-1 MAPK_cascade->AP1 activates AP1->nucleus translocates cytokine_genes Inflammatory Cytokine Genes nucleus->cytokine_genes gene transcription

Caption: a15:0-i15:0 PE-induced TLR2/TLR1 signaling pathway.

Upon ligand binding, the TIR domains of TLR2 and TLR1 recruit MyD88.[8] This leads to the recruitment and activation of IL-1 receptor-associated kinases (IRAKs), specifically IRAK4 and IRAK1.[7] Activated IRAK1 then associates with TNF receptor-associated factor 6 (TRAF6), which in turn activates transforming growth factor-β-activated kinase 1 (TAK1).[9] TAK1 is a critical node that activates two major downstream pathways:

  • The NF-κB Pathway: TAK1 activates the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB).[10] This phosphorylation targets IκB for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokine genes.[11]

  • The MAPK Pathway: TAK1 also activates the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of ERK, JNK, and p38 MAP kinases.[12] These kinases, in turn, activate transcription factors such as AP-1, which also contribute to the expression of inflammatory genes.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of a15:0-i15:0 PE with the TLR2/TLR1 signaling pathway.

Co-Immunoprecipitation (Co-IP) to Demonstrate TLR1 and TLR2 Interaction

This protocol is designed to confirm the physical association of TLR1 and TLR2 in response to a15:0-i15:0 PE stimulation.

Co_IP_Workflow start Start: Cell Culture (e.g., HEK293T expressing Flag-TLR2 and HA-TLR1) stimulate Stimulate with a15:0-i15:0 PE start->stimulate lyse Cell Lysis (non-denaturing buffer) stimulate->lyse incubate_ab Incubate lysate with anti-Flag antibody lyse->incubate_ab add_beads Add Protein A/G beads incubate_ab->add_beads immunoprecipitate Immunoprecipitation add_beads->immunoprecipitate wash Wash beads to remove non-specific binding immunoprecipitate->wash elute Elute protein complexes wash->elute western_blot SDS-PAGE and Western Blot elute->western_blot detect Detect HA-TLR1 and Flag-TLR2 western_blot->detect

Caption: Experimental workflow for Co-Immunoprecipitation.

Materials:

  • HEK293T cells co-transfected with expression vectors for Flag-tagged TLR2 and HA-tagged TLR1.

  • a15:0-i15:0 PE.

  • Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail.

  • Anti-Flag antibody.

  • Protein A/G agarose (B213101) beads.

  • Wash Buffer: Co-IP Lysis Buffer with 0.1% Triton X-100.

  • Elution Buffer: 2x Laemmli sample buffer.

  • Anti-HA antibody and anti-Flag antibody for Western blotting.

Procedure:

  • Culture and transfect HEK293T cells.

  • Stimulate cells with the desired concentration of a15:0-i15:0 PE for the indicated time.

  • Lyse the cells with Co-IP Lysis Buffer on ice for 30 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Incubate the supernatant with anti-Flag antibody for 2 hours at 4°C with gentle rotation.

  • Add Protein A/G agarose beads and incubate for another 1 hour at 4°C.

  • Pellet the beads by centrifugation and wash three times with Wash Buffer.

  • Elute the protein complexes by boiling the beads in Elution Buffer for 5 minutes.

  • Analyze the eluate by SDS-PAGE and Western blotting using anti-HA and anti-Flag antibodies.

NF-κB Luciferase Reporter Assay

This assay quantifies the activation of the NF-κB signaling pathway.

Materials:

  • HEK293T cells.

  • Expression vectors for human TLR2 and TLR1.

  • NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • a15:0-i15:0 PE.

  • Luciferase assay reagent.

Procedure:

  • Co-transfect HEK293T cells with TLR2, TLR1, NF-κB-luciferase, and Renilla luciferase plasmids.

  • 24 hours post-transfection, seed the cells into a 96-well plate.

  • Stimulate the cells with a dose-range of a15:0-i15:0 PE for 6-18 hours.

  • Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Western Blot Analysis of MAPK Activation

This protocol is for detecting the phosphorylation of MAP kinases (ERK, JNK, p38) as a measure of their activation.

Materials:

  • Human MDDCs or other suitable cell types.

  • a15:0-i15:0 PE.

  • RIPA buffer with protease and phosphatase inhibitors.

  • Primary antibodies against phospho-ERK, total-ERK, phospho-JNK, total-JNK, phospho-p38, and total-p38.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Culture cells and stimulate with a15:0-i15:0 PE for various time points (e.g., 0, 15, 30, 60 minutes).

  • Lyse the cells in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with primary antibodies against the phosphorylated form of each MAPK overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against the total form of each MAPK to confirm equal loading.

Conclusion

a15:0-i15:0 PE represents a novel class of microbial-derived immunomodulators that act through the TLR2/TLR1 signaling pathway. Its unique properties, including lower potency and the ability to modulate immune thresholds, distinguish it from classical TLR agonists and suggest a specialized role in mediating the homeostatic relationship between the gut microbiota and the host immune system. The experimental protocols and data frameworks provided in this guide offer a foundation for researchers and drug developers to further investigate the therapeutic potential of a15:0-i15:0 PE and related molecules in inflammatory and autoimmune diseases.

References

Unlocking the Immunomodulatory Potential of Akkermansia muciniphila Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akkermansia muciniphila, a gram-negative bacterium residing in the mucosal layer of the human gut, has emerged as a key player in maintaining host-microbe homeostasis and has been inversely correlated with several metabolic and inflammatory disorders. While the immunomodulatory effects of the whole bacterium are well-documented, recent research has pinpointed specific lipid components of its outer membrane as critical mediators of these beneficial host responses. This technical guide provides an in-depth exploration of the immunomodulatory properties of A. muciniphila lipids, focusing on the key molecules, their signaling pathways, and the experimental methodologies used to elucidate their function. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to harness the therapeutic potential of these novel immunomodulators.

Core Immunomodulatory Lipids of Akkermansia muciniphila

Two primary classes of lipids from A. muciniphila have been identified as key drivers of its immunomodulatory activity: a unique diacyl phosphatidylethanolamine (B1630911) (PE) and a structurally distinct lipooligosaccharide (LOS).

Diacyl Phosphatidylethanolamine (a15:0-i15:0 PE)

A groundbreaking study by Bae et al. (2022) identified a specific diacyl phosphatidylethanolamine with two branched fatty acid chains, anteiso-pentadecanoyl (a15:0) and iso-pentadecanoyl (i15:0), as a potent immunomodulator.[1] This phospholipid, termed a15:0-i15:0 PE, constitutes a significant portion of the A. muciniphila cell membrane.[1]

Lipooligosaccharide (LOS) and its Lipid A Moiety

As a gram-negative bacterium, A. muciniphila possesses lipopolysaccharide in its outer membrane. However, it lacks the O-antigen, and is therefore classified as a lipooligosaccharide (LOS).[2] Research by Di Lorenzo et al. (2024) has revealed that the lipid A component of A. muciniphila LOS has a unique structure that differs from the highly inflammatory lipid A of pathogenic bacteria like E. coli. This structural distinction is crucial to its immunomodulatory function.

Signaling Pathways and Immune Response

The immunomodulatory effects of A. muciniphila lipids are primarily mediated through Toll-like receptors (TLRs), key pattern recognition receptors of the innate immune system.

TLR2-Dependent Signaling of a15:0-i15:0 PE

The a15:0-i15:0 PE from A. muciniphila signals through a TLR2-TLR1 heterodimer.[1] This interaction initiates a downstream signaling cascade that results in the production of specific cytokines. Notably, a15:0-i15:0 PE is a less potent TLR2 agonist compared to known synthetic ligands, and it selectively induces the expression of certain pro-inflammatory cytokines like TNF-α while also prompting the release of the anti-inflammatory cytokine IL-10.[1] This balanced cytokine response is thought to contribute to immune homeostasis.

G Signaling Pathway of A. muciniphila a15:0-i15:0 PE cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus a15:0-i15:0 PE a15:0-i15:0 PE TLR2 TLR2 a15:0-i15:0 PE->TLR2 Binds TLR1 TLR1 MyD88 MyD88 TLR1->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK complex IKK complex TAK1->IKK complex MAPK MAPK TAK1->MAPK NF-kB NF-kB IKK complex->NF-kB Gene Transcription Gene Transcription NF-kB->Gene Transcription MAPK->Gene Transcription Cytokines Cytokines Gene Transcription->Cytokines TNF-α, IL-6, IL-10

Caption: Signaling cascade of A. muciniphila a15:0-i15:0 PE via TLR2/TLR1.

Dual TLR2 and TLR4 Signaling of LOS

The LOS of A. muciniphila exhibits a more complex signaling profile, engaging both TLR2 and TLR4.[2] The intact LOS molecule can activate both pathways, while its isolated lipid A moiety preferentially signals through TLR2.[2] This dual signaling capacity allows for a nuanced immunomodulatory effect, with the potential for both pro- and anti-inflammatory responses depending on the context.

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative data from key studies on the effects of A. muciniphila lipids on cytokine production.

Table 1: Cytokine Production by Mouse Bone Marrow-Derived Dendritic Cells (mBMDCs) Stimulated with A. muciniphila a15:0-i15:0 PE

TreatmentConcentrationTNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Untreated Control-UndetectableUndetectableUndetectable
a15:0-i15:0 PE1 µg/mL~1500~500~200
a15:0-i15:0 PE10 µg/mL~4000~1500~400
LPS (Control)100 ng/mL~6000~2500~100

Data are approximate values derived from graphical representations in Bae et al., 2022 and are intended for comparative purposes.

Table 2: Cytokine Production by Human Monocyte-Derived Dendritic Cells (hMDDCs) Stimulated with A. muciniphila a15:0-i15:0 PE

TreatmentConcentrationTNF-α (% of max)IL-6 (% of max)IL-10 (% of max)
Untreated Control-000
a15:0-i15:0 PE10 µg/mL~60%~40%~50%
Pam3CSK4 (Control)100 ng/mL100%100%100%

Data are approximate values derived from graphical representations in Bae et al., 2022 and are intended for comparative purposes.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of A. muciniphila lipids.

Protocol 1: Extraction and Purification of a15:0-i15:0 PE from A. muciniphila

This protocol is adapted from the methods described by Bae et al. (2022).

  • Bacterial Culture and Harvest:

    • Culture Akkermansia muciniphila (ATCC BAA-835) in a suitable anaerobic medium (e.g., BHI supplemented with mucin) at 37°C under anaerobic conditions.

    • Harvest bacterial cells by centrifugation at 8,000 x g for 15 minutes at 4°C.

    • Wash the cell pellet twice with sterile phosphate-buffered saline (PBS).

  • Lipid Extraction (Bligh-Dyer Method):

    • Resuspend the bacterial pellet in a mixture of chloroform (B151607), methanol (B129727), and water (1:2:0.8 v/v/v).

    • Sonicate the mixture on ice to lyse the cells.

    • Add additional chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water) and vortex thoroughly.

    • Centrifuge at 4,000 x g for 10 minutes to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

  • Phospholipid Fractionation:

    • Resuspend the dried lipid extract in a minimal volume of chloroform.

    • Perform solid-phase extraction (SPE) using a silica (B1680970) gel column.

    • Elute neutral lipids with chloroform.

    • Elute glycolipids with acetone.

    • Elute phospholipids (B1166683) with methanol.

    • Collect the methanol fraction containing the phosphatidylethanolamines.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Further purify the phospholipid fraction by reversed-phase HPLC using a C18 column.

    • Use a gradient of acetonitrile (B52724) and isopropanol (B130326) in water as the mobile phase.

    • Monitor the elution profile at 214 nm.

    • Collect fractions corresponding to the a15:0-i15:0 PE peak, as confirmed by mass spectrometry.

G Workflow for a15:0-i15:0 PE Extraction and Purification A. muciniphila Culture A. muciniphila Culture Cell Harvest Cell Harvest A. muciniphila Culture->Cell Harvest Centrifugation Lipid Extraction (Bligh-Dyer) Lipid Extraction (Bligh-Dyer) Cell Harvest->Lipid Extraction (Bligh-Dyer) Chloroform/Methanol/Water Phase Separation Phase Separation Lipid Extraction (Bligh-Dyer)->Phase Separation Centrifugation Collect Organic Phase Collect Organic Phase Phase Separation->Collect Organic Phase Contains Lipids Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Collect Organic Phase->Solid-Phase Extraction (SPE) Silica Column Phospholipid Fraction Phospholipid Fraction Solid-Phase Extraction (SPE)->Phospholipid Fraction Methanol Elution HPLC Purification HPLC Purification Phospholipid Fraction->HPLC Purification C18 Column Isolated a15:0-i15:0 PE Isolated a15:0-i15:0 PE HPLC Purification->Isolated a15:0-i15:0 PE

Caption: Isolation of a15:0-i15:0 PE from A. muciniphila.

Protocol 2: Stimulation of Bone Marrow-Derived Dendritic Cells (BMDCs)
  • Generation of mBMDCs:

    • Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

    • Culture the bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 20 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF), and 10 ng/mL interleukin-4 (IL-4).

    • Incubate at 37°C in a 5% CO2 incubator for 6-8 days, replacing the medium every 2-3 days.

    • On day 8, harvest the non-adherent and loosely adherent cells, which are immature mBMDCs.

  • Stimulation Assay:

    • Plate the mBMDCs in 96-well plates at a density of 1 x 10^5 cells/well.

    • Prepare serial dilutions of purified A. muciniphila lipids (e.g., a15:0-i15:0 PE) in culture medium.

    • Add the lipid solutions to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

    • Use appropriate positive (e.g., LPS for TLR4, Pam3CSK4 for TLR2) and negative (vehicle control) controls.

  • Cytokine Analysis:

    • After incubation, centrifuge the plates and collect the supernatants.

    • Measure the concentrations of cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatants using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Protocol 3: TLR Activation Reporter Assay
  • Cell Culture:

    • Culture HEK-Blue™ hTLR2 and hTLR4 reporter cells (InvivoGen) in DMEM supplemented with 10% FBS, penicillin-streptomycin, and the appropriate selection antibiotic.

  • Reporter Assay:

    • Plate the HEK-Blue™ cells in 96-well plates.

    • Add serial dilutions of A. muciniphila lipids (a15:0-i15:0 PE or LOS) to the wells.

    • Include appropriate positive and negative controls.

    • Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Detection of SEAP Activity:

    • Add QUANTI-Blue™ solution to the cell culture supernatant.

    • Incubate at 37°C for 1-3 hours.

    • Measure the absorbance at 620-655 nm to quantify the activity of secreted embryonic alkaline phosphatase (SEAP), which is indicative of TLR activation.

Conclusion and Future Directions

The lipids of Akkermansia muciniphila, particularly the phosphatidylethanolamine a15:0-i15:0 PE and its unique lipooligosaccharide, represent a promising new class of immunomodulatory molecules. Their ability to selectively engage TLRs and elicit a balanced cytokine response highlights their potential for therapeutic applications in a range of inflammatory and metabolic diseases. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of these fascinating microbial lipids. Future research should focus on in vivo studies to validate the homeostatic effects of these lipids and to explore their potential as standalone therapeutics or as adjuvants in combination with other treatments.

References

The Structural Nuances of Potency: An In-depth Guide to the Structure-Activity Relationship of Branched-Chain Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain phospholipids (B1166683) (BCPLs) represent a unique class of lipids characterized by methyl branches along their fatty acyl chains. These structural modifications, seemingly subtle, impart profound effects on the physicochemical properties of membranes and the biological activity of these molecules. Found in various organisms, from bacteria to humans, BCPLs play critical roles in maintaining membrane fluidity, cellular signaling, and metabolic regulation.[1][2] Their diverse functions and potential therapeutic applications, including anti-cancer and anti-inflammatory properties, have made the structure-activity relationship (SAR) of BCPLs a subject of intense research. This technical guide provides a comprehensive overview of the SAR of BCPLs, detailing their synthesis, biological activities, and the experimental methodologies used for their characterization.

The Influence of Branching on Membrane Properties

The defining feature of BCPLs is the presence of methyl groups on their acyl chains, most commonly in the iso (penultimate carbon) or anteiso (antepenultimate carbon) position.[3] This branching disrupts the highly ordered packing of linear acyl chains within a lipid bilayer, leading to significant alterations in membrane biophysics.

Membrane Fluidity

One of the most well-documented effects of branched chains is the increase in membrane fluidity. The methyl branches create steric hindrance, preventing the acyl chains from aligning in a tightly packed, crystalline gel phase. This disruption lowers the phase transition temperature (Tm) of the phospholipid, meaning the membrane remains in a more fluid, liquid-crystalline state at lower temperatures.

  • Anteiso vs. iso branching: Anteiso-branched phospholipids are generally more effective at increasing membrane fluidity compared to their iso-branched counterparts.[4] The placement of the methyl group on the antepenultimate carbon in anteiso forms creates a more significant kink in the acyl chain, leading to greater disruption of packing.[4] This is a crucial adaptation for organisms like certain bacteria, which modulate the ratio of anteiso to iso fatty acids to maintain optimal membrane fluidity in response to changes in environmental temperature.

Bilayer Thickness and Permeability

The disruption of acyl chain packing by methyl branches also influences the overall thickness of the lipid bilayer. Generally, the introduction of branched chains leads to a decrease in bilayer thickness compared to their straight-chain counterparts.[5] This is a direct consequence of the less extended conformation of the kinked acyl chains.

Interestingly, while increasing fluidity, branched-chain phospholipids tend to decrease the permeability of the membrane to small solutes and water.[6] This is thought to be due to the increased volume occupied by the branched chains, which reduces the free volume within the hydrophobic core of the bilayer, thereby hindering the passage of molecules.

Structure-Activity Relationships in Biological Systems

The structural variations in BCPLs, including the position of the methyl branch, the nature of the linkage to the glycerol (B35011) backbone (ester vs. ether), and the overall chain length, have profound implications for their biological activity.

Anticancer and Anti-inflammatory Effects

Several studies have highlighted the potential of branched-chain fatty acids (BCFAs) and their corresponding phospholipids as therapeutic agents. For instance, 14-methylpentadecanoic acid, an iso-BCFA, has been shown to decrease the expression of genes associated with lipid metabolism and inflammation in adipocytes.[1] In contrast, 12-methyltetradecanoic acid (anteiso-BCFA) can have opposing effects, underscoring the importance of the branching position.

The anticancer activity of BCFAs is also influenced by their structure. Studies have shown that larger branching groups can adversely affect anticancer potency, while the introduction of unsaturation in the acyl chain can significantly improve it.

Interaction with Nuclear Receptors

A key mechanism through which BCPLs exert their biological effects is by acting as ligands for nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs).[7] Phytanic acid and its metabolite, pristanic acid, are well-characterized natural ligands for PPARα.[8][9] Upon binding, they induce a conformational change in the receptor, leading to the transcription of target genes involved in lipid metabolism and inflammation.[5][6][7][10][11]

Pristanic acid generally exhibits a higher affinity for PPARα than phytanic acid, as evidenced by its lower EC50 value for receptor activation.[12] This highlights how even subtle structural differences, in this case the presence of an alpha-methyl group, can impact biological activity.

G-Protein Coupled Receptor (GPCR) Signaling

Branched-chain fatty acids can also signal through G-protein coupled receptors, such as GPR40 (also known as Free Fatty Acid Receptor 1). Activation of GPR40 by fatty acids leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[13][14][15] This cascade results in an increase in intracellular calcium concentrations, triggering various downstream cellular responses, including insulin (B600854) secretion.[14]

Quantitative Data on Branched-Chain Phospholipid Activity

The following tables summarize quantitative data from various studies, illustrating the structure-activity relationships of branched-chain fatty acids and phospholipids.

CompoundReceptor/TargetAssayResultReference
Phytanic AcidPPARαLuciferase Reporter AssaySignificant induction at 3 µM[8][16]
Pristanic AcidPPARαLuciferase Reporter AssaySignificant induction at 1 µM[8][16]
Phytanic AcidPPARαBinding AssayHigh affinity[9]
Pristanic AcidPPARαBinding AssayHigher affinity than phytanic acid[12]
Phytanoyl-CoAPPARαBinding AssayKd ~11 nM[17]
Pristanoyl-CoAPPARαBinding AssayKd ~11 nM[17]

Table 1: Activity of Branched-Chain Fatty Acids on PPARα.

Cell LineCompoundIC50 ValueIncubation TimeReference
MCF-7 (Breast Cancer)Pentadecanoic Acid155.5 ± 9.55 µM24 h[18]
MCF-7 (Breast Cancer)Pentadecanoic Acid119 ± 5.21 µM48 h[18]
Various Cancer Cell LinesGeneral observation for BCFAs10-50 µMNot specified

Table 2: Cytotoxicity of Branched-Chain and Related Fatty Acids in Cancer Cell Lines. (Note: Data for a wider range of specific branched-chain phospholipids is limited in the literature.)

Experimental Protocols

Synthesis of Branched-Chain Phospholipids

Objective: To synthesize iso- and anteiso-branched-chain phospholipids for use in biological and biophysical assays. This protocol is a generalized procedure based on established phospholipid synthesis methods.

Materials:

  • iso or anteiso-branched-chain fatty acid (e.g., 14-methylpentadecanoic acid)

  • Glycerophosphocholine (GPC) or other head group precursor

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol, water mixtures)

Procedure:

  • Activation of Fatty Acid: Dissolve the branched-chain fatty acid in anhydrous DCM. Add DCC and DMAP to the solution. Stir at room temperature for 30 minutes to form the activated fatty acid intermediate.

  • Esterification: Add GPC to the reaction mixture. Stir the reaction at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography. The appropriate solvent system for elution will depend on the specific phospholipid and should be determined by TLC analysis.

  • Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Measurement of Membrane Fluidity by Fluorescence Anisotropy

Objective: To quantify the effect of branched-chain phospholipid incorporation on the fluidity of a lipid bilayer.[19][20][21][22]

Materials:

  • Liposomes containing the branched-chain phospholipid of interest

  • Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH)

  • Spectrofluorometer with polarizing filters

Procedure:

  • Liposome (B1194612) Preparation: Prepare small unilamellar vesicles (SUVs) containing the desired lipid composition by probe sonication or extrusion.

  • Probe Incorporation: Add a small aliquot of the DPH stock solution to the liposome suspension. Incubate in the dark at a temperature above the Tm of the lipids for at least 30 minutes to allow the probe to incorporate into the bilayer.

  • Anisotropy Measurement:

    • Set the excitation wavelength to 350 nm and the emission wavelength to 452 nm.

    • Measure the fluorescence intensity with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Measure the fluorescence intensity with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_HV) and horizontally (I_HH).

  • Calculation: Calculate the fluorescence anisotropy (r) using the following equation:

    • r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

    • Where G is the grating correction factor, calculated as G = I_HV / I_HH.

  • Interpretation: A lower anisotropy value indicates higher membrane fluidity. Compare the anisotropy of liposomes containing branched-chain phospholipids to those with only straight-chain phospholipids.

PPARα Activation Luciferase Reporter Assay

Objective: To determine the ability of a branched-chain fatty acid to activate PPARα.[23][24][25]

Materials:

  • Hepatoma cell line (e.g., HepG2)

  • Expression plasmid for human or murine PPARα

  • Luciferase reporter plasmid containing a PPRE

  • Transfection reagent

  • Branched-chain fatty acid of interest

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Culture HepG2 cells to ~70-80% confluency. Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the branched-chain fatty acid. Include a known PPARα agonist (e.g., Wy-14643) as a positive control and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using the lysis buffer provided with the luciferase assay kit.

  • Luminometry: Add the luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.

  • Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration. Plot the fold induction of luciferase activity relative to the vehicle control as a function of the compound concentration to determine the EC50 value.[26]

Mandatory Visualizations

Signaling Pathways

GPR40_Signaling_Pathway BCFA Branched-Chain Fatty Acid GPR40 GPR40 BCFA->GPR40 Binds Gq Gq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Effects (e.g., Insulin Secretion) Ca2_release->Downstream PKC->Downstream

Caption: GPR40 signaling pathway activated by branched-chain fatty acids.

PPARa_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus BCFA Branched-Chain Fatty Acid (e.g., Phytanic Acid) PPARa PPARα BCFA->PPARa Enters Nucleus and Binds Cytoplasm Cytoplasm Nucleus Nucleus Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to TargetGenes Target Genes (e.g., ACOX1, CPT1) PPRE->TargetGenes Regulates mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins involved in Lipid Metabolism mRNA->Proteins Translation

Caption: PPARα signaling pathway activated by branched-chain fatty acids.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_biophysical Biophysical Analysis cluster_cellular Cellular Assays cluster_analysis Data Analysis & SAR Synthesis Synthesis of BCPL Analogues (iso vs. anteiso, ester vs. ether) Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Liposome_Prep Liposome Preparation Characterization->Liposome_Prep Cell_Culture Cell Culture (e.g., Cancer lines, Hepatocytes) Characterization->Cell_Culture Fluidity_Assay Membrane Fluidity Assay (Fluorescence Anisotropy) Liposome_Prep->Fluidity_Assay AFM Bilayer Thickness/Morphology (AFM) Liposome_Prep->AFM Data_Analysis Data Analysis and Comparison (IC50, EC50, Anisotropy values) Fluidity_Assay->Data_Analysis AFM->Data_Analysis Cytotoxicity Cytotoxicity Assay (MTT, etc.) Cell_Culture->Cytotoxicity Signaling_Assay Signaling Pathway Assay (Luciferase Reporter, Ca²⁺ Imaging) Cell_Culture->Signaling_Assay ROS_Assay ROS Measurement Cell_Culture->ROS_Assay Cytotoxicity->Data_Analysis Signaling_Assay->Data_Analysis ROS_Assay->Data_Analysis SAR_Determination SAR Determination Data_Analysis->SAR_Determination

Caption: Experimental workflow for SAR studies of branched-chain phospholipids.

Conclusion

The structure-activity relationship of branched-chain phospholipids is a multifaceted area of research with significant implications for both fundamental cell biology and therapeutic development. The position of the methyl branch, the nature of the glycerol linkage, and other structural features collectively determine the biophysical properties of these lipids and their interactions with cellular machinery. As our understanding of the intricate roles of BCPLs in health and disease continues to grow, so too will the opportunities to design and synthesize novel branched-lipid analogs with tailored activities for a range of biomedical applications. The experimental approaches outlined in this guide provide a robust framework for the continued exploration of this fascinating class of molecules.

References

Methodological & Application

Application Notes and Protocols for Phosphatidylethanolamine (PE) Extraction from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylethanolamine (B1630911) (PE) is a major phospholipid component of bacterial cell membranes, playing a critical role in membrane integrity, fluidity, and the proper folding and function of membrane proteins.[1] In many gram-negative bacteria, such as Escherichia coli, PE can constitute up to 80% of the total membrane phospholipids (B1166683).[2] The extraction and analysis of PE from bacterial cultures are fundamental procedures in microbiology, biochemistry, and drug development for studying membrane dynamics, lipid metabolism, and as a potential target for novel antimicrobial agents. This document provides a detailed protocol for the extraction of PE from bacterial cultures using a modified Bligh and Dyer method, a gold standard for lipid extraction.[3]

Data Presentation

The following table summarizes the typical phospholipid composition of E. coli as a representative bacterium and the expected recovery rates for major phospholipid classes using the described extraction protocol.

Phospholipid ClassAbundance in E. coli Membrane (% of total phospholipid)Expected Recovery Rate (%)
Phosphatidylethanolamine (PE)70 - 80%> 90%
Phosphatidylglycerol (PG)15 - 20%> 90%
Cardiolipin (CL)5 - 10%> 90%

Note: The abundance of phospholipids can vary with bacterial species and growth conditions. The expected recovery rates are based on the high efficiency of the Bligh and Dyer and Folch extraction methods for major lipid classes.[4]

Experimental Protocols

Protocol: Phosphatidylethanolamine (PE) Extraction from Bacterial Cultures (Modified Bligh and Dyer Method)

This protocol is optimized for the efficient extraction of total lipids, including PE, from bacterial cell pellets.

Materials:

  • Bacterial cell pellet (from 100-500 mL of culture)

  • Chloroform (B151607) (CHCl₃), analytical grade

  • Methanol (MeOH), analytical grade

  • Deionized water (dH₂O)

  • 0.9% NaCl solution (saline), chilled

  • Phosphate-buffered saline (PBS), pH 7.4, chilled

  • Glass centrifuge tubes with Teflon-lined caps

  • High-speed refrigerated centrifuge

  • Vortex mixer

  • Rotary evaporator or nitrogen gas stream

  • Glass Pasteur pipettes

Procedure:

  • Cell Harvesting and Washing:

    • Harvest bacterial cells from the culture medium by centrifugation at 6,000 x g for 15 minutes at 4°C.

    • Discard the supernatant.

    • Resuspend the cell pellet in 20 mL of chilled PBS.

    • Centrifuge again at 6,000 x g for 15 minutes at 4°C and discard the supernatant. Repeat this washing step once more to remove residual media components.

  • Cell Lysis and Initial Extraction (Monophasic Mixture):

    • To the washed bacterial pellet (assuming a volume of approximately 1 mL), add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.

    • Vortex vigorously for 5 minutes to ensure thorough mixing and cell lysis. The mixture should appear as a single phase.

    • Incubate at room temperature for 30 minutes with occasional vortexing.

  • Phase Separation (Biphasic Mixture):

    • Add 1.25 mL of chloroform to the mixture and vortex for 1 minute.

    • Add 1.25 mL of deionized water and vortex for another 1 minute. The final ratio of chloroform:methanol:water should be approximately 2:2:1.8 (v/v).

    • Centrifuge the mixture at 2,000 x g for 10 minutes at room temperature to facilitate phase separation. Three layers will be visible: a lower organic phase (chloroform) containing the lipids, a middle layer of precipitated cellular debris, and an upper aqueous phase (methanol-water).

  • Collection of the Lipid-Containing Organic Phase:

    • Carefully aspirate and discard the upper aqueous phase using a Pasteur pipette.

    • Using a clean Pasteur pipette, carefully collect the lower chloroform phase, avoiding the precipitated protein at the interface, and transfer it to a new clean glass tube.

  • Washing the Organic Phase:

    • To the collected chloroform phase, add 0.2 volumes (approximately 0.5 mL for every 2.5 mL of chloroform phase) of chilled 0.9% NaCl solution.

    • Vortex briefly and centrifuge at 1,000 x g for 5 minutes to separate the phases.

    • Carefully remove and discard the upper aqueous wash phase. This step helps to remove any non-lipid contaminants.

  • Drying and Storage of the Lipid Extract:

    • Evaporate the solvent from the final chloroform phase to dryness using a rotary evaporator at a temperature below 40°C or under a gentle stream of nitrogen gas.

    • The dried lipid film, which contains the PE, can be stored under a nitrogen or argon atmosphere at -20°C or -80°C for further analysis.

  • Reconstitution:

    • For subsequent analysis, the dried lipid extract can be reconstituted in a small, known volume of chloroform:methanol (2:1, v/v).

Mandatory Visualization

PE_Extraction_Workflow cluster_Harvest Cell Harvesting cluster_Extraction Lipid Extraction cluster_Purification Purification & Drying Harvest Harvest Bacterial Culture (Centrifugation) Wash1 Wash Pellet with PBS Harvest->Wash1 Add_Solvents Add CHCl3:MeOH (1:2) (Monophasic Mixture) Wash2 Repeat Wash Wash1->Wash2 Wash2->Add_Solvents Resuspend Pellet Lyse Vortex & Incubate (Cell Lysis) Add_Solvents->Lyse Collect_Organic Collect Lower (Chloroform) Phase Add_CHCl3_H2O Add CHCl3 & H2O (Biphasic Mixture) Lyse->Add_CHCl3_H2O Phase_Separation Centrifuge for Phase Separation Add_CHCl3_H2O->Phase_Separation Phase_Separation->Collect_Organic Separate Phases Wash_Organic Wash with Saline Collect_Organic->Wash_Organic Dry_Extract Evaporate Solvent (N2 Stream or Rotovap) Wash_Organic->Dry_Extract Store Store Dried Lipids at -20°C / -80°C Dry_Extract->Store

Caption: Workflow for the extraction of phosphatidylethanolamine from bacterial cultures.

PE_Biosynthesis_Pathway cluster_pathway Bacterial PE Biosynthesis (PSD Pathway) CDP_DAG CDP-Diacylglycerol PS Phosphatidylserine (PS) CDP_DAG->PS pssA (PS Synthase) Serine L-Serine Serine->PS PE Phosphatidylethanolamine (PE) PS->PE psd (PS Decarboxylase) CO2 CO2 PS->CO2 Decarboxylation

References

Application Notes and Protocols for the Chemical Synthesis of 1-pentadecanoyl-2-(13-methyltetradecanoyl)-sn-glycero-3-phosphocholine (15:0-i15:0 PC)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

1-pentadecanoyl-2-(13-methyltetradecanoyl)-sn-glycero-3-phosphocholine (15:0-i15:0 PC) is a mixed-acid phosphatidylcholine containing a straight-chain saturated fatty acid (pentadecanoic acid, 15:0) at the sn-1 position and a branched-chain saturated fatty acid (iso-pentadecanoic acid, i15:0) at the sn-2 position. Phospholipids (B1166683) with branched-chain fatty acids are of increasing research interest due to their role in modulating membrane fluidity and their presence in various biological systems. Recent studies suggest that phospholipids containing branched-chain fatty acids, such as those from the intestinal bacterium Akkermansia muciniphila, may influence the body's immune response[1]. The availability of chemically synthesized, high-purity 15:0-i15:0 PC is crucial for in-depth studies of its physicochemical properties and biological functions.

These application notes provide a detailed protocol for the chemical synthesis of 15:0-i15:0 PC for research applications. The synthesis involves a multi-step process starting from commercially available precursors.

Synthesis Overview

The synthesis of 15:0-i15:0 PC can be achieved through a convergent strategy involving the preparation of the requisite fatty acid chlorides and their sequential acylation of a protected glycerophosphocholine backbone, followed by purification. A common approach for synthesizing mixed-acid phosphatidylcholines involves the acylation of a lysophosphatidylcholine (B164491) intermediate[2].

Key Stages of Synthesis:

  • Preparation of Pentadecanoyl Chloride (15:0-Cl): Conversion of pentadecanoic acid to its corresponding acid chloride.

  • Preparation of iso-Pentadecanoyl Chloride (i15:0-Cl): Conversion of 13-methyltetradecanoic acid to its corresponding acid chloride.

  • Synthesis of 1-pentadecanoyl-sn-glycero-3-phosphocholine (15:0 Lyso-PC): Acylation of sn-glycero-3-phosphocholine (GPC) with pentadecanoyl chloride.

  • Synthesis of 1-pentadecanoyl-2-(13-methyltetradecanoyl)-sn-glycero-3-phosphocholine (15:0-i15:0 PC): Acylation of 15:0 Lyso-PC with iso-pentadecanoyl chloride.

  • Purification of 15:0-i15:0 PC: Isolation and purification of the final product using chromatographic techniques.

Experimental Protocols

Protocol 1: Preparation of Pentadecanoyl Chloride

This protocol is adapted from the general procedure for preparing fatty acid chlorides from their corresponding fatty acids using thionyl chloride[3][4].

Materials:

  • Pentadecanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (B28343)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve pentadecanoic acid (1 equivalent) in anhydrous toluene.

  • Slowly add thionyl chloride (1.2 equivalents) to the solution at room temperature with stirring. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

  • Attach a reflux condenser with a drying tube to the flask.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours, or until the evolution of gas ceases[3].

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude pentadecanoyl chloride can be used in the next step without further purification. For long-term storage, distillation under high vacuum is recommended[4].

Protocol 2: Preparation of iso-Pentadecanoyl Chloride

This protocol is analogous to Protocol 1, using 13-methyltetradecanoic acid as the starting material.

Materials:

  • 13-methyltetradecanoic acid (iso-pentadecanoic acid)

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Standard glassware as in Protocol 1

Procedure:

  • Follow the same procedure as described in Protocol 1, substituting pentadecanoic acid with 13-methyltetradecanoic acid.

Protocol 3: Synthesis of 1-pentadecanoyl-sn-glycero-3-phosphocholine (15:0 Lyso-PC)

This step involves the selective acylation of sn-glycero-3-phosphocholine (GPC) at the sn-1 position. Enzymatic approaches or chemical methods with protecting groups are often employed for regioselectivity. An alternative is the acylation of GPC followed by purification of the desired mono-acylated product.

Materials:

Procedure:

  • Suspend sn-glycero-3-phosphocholine (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension in an ice bath.

  • Slowly add a solution of pentadecanoyl chloride (0.8-1.0 equivalent) in anhydrous chloroform to the cooled suspension with vigorous stirring.

  • Allow the reaction to proceed at 0°C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a small amount of water.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate 1-pentadecanoyl-sn-glycero-3-phosphocholine.

Protocol 4: Synthesis of 1-pentadecanoyl-2-(13-methyltetradecanoyl)-sn-glycero-3-phosphocholine (15:0-i15:0 PC)

This protocol describes the acylation of the lysophosphatidylcholine intermediate with the second fatty acid chloride. A method using silver ion catalysis with 2-thiopyridyl esters has been reported for high yields and isomeric purity, though it is sensitive to water[2]. A more direct acylation with the acid chloride in the presence of a base is also feasible.

Materials:

  • 1-pentadecanoyl-sn-glycero-3-phosphocholine (from Protocol 3)

  • iso-Pentadecanoyl chloride (from Protocol 2)

  • 4-(Dimethylamino)pyridine (DMAP) or 4-pyrrolidinopyridine[5]

  • Anhydrous chloroform or dichloromethane

  • Triethylamine (B128534)

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolve 1-pentadecanoyl-sn-glycero-3-phosphocholine (1 equivalent) and a catalytic amount of DMAP in anhydrous chloroform in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Slowly add a solution of iso-pentadecanoyl chloride (1.2 equivalents) in anhydrous chloroform to the reaction mixture at room temperature with stirring.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 0.1 M HCl) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

Protocol 5: Purification of 15:0-i15:0 PC

Purification is critical to obtain the final product with high purity. High-performance liquid chromatography (HPLC) is a standard method for the purification of phosphatidylcholines[6][7].

Materials:

  • Crude 15:0-i15:0 PC

  • HPLC system with a preparative reverse-phase column (e.g., C18)

  • Mobile phase solvents (e.g., methanol, water, acetonitrile)

  • Rotary evaporator

Procedure:

  • Dissolve the crude 15:0-i15:0 PC in the initial mobile phase solvent.

  • Purify the dissolved product using preparative reverse-phase HPLC. A gradient elution of methanol/water or acetonitrile/water is typically used[6][7].

  • Monitor the elution profile using an appropriate detector (e.g., evaporative light scattering detector or UV detector at low wavelength).

  • Collect the fractions containing the pure 15:0-i15:0 PC.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Data Presentation

Table 1: Summary of Reactants and Expected Products

StepStarting Material(s)Reagent(s)ProductExpected Yield (%)
1Pentadecanoic acidThionyl chloridePentadecanoyl chloride>95
213-methyltetradecanoic acidThionyl chlorideiso-Pentadecanoyl chloride>95
3sn-Glycero-3-phosphocholine, Pentadecanoyl chloridePyridine1-pentadecanoyl-sn-glycero-3-phosphocholine40-60
41-pentadecanoyl-sn-glycero-3-phosphocholine, iso-Pentadecanoyl chlorideDMAP, Triethylamine1-pentadecanoyl-2-(13-methyltetradecanoyl)-sn-glycero-3-phosphocholine>80[2]
5Crude 15:0-i15:0 PC-Purified 15:0-i15:0 PC70-90 (post-purification)

Table 2: Characterization Data for 15:0-i15:0 PC

AnalysisExpected Result
Mass Spectrometry (ESI-MS) Molecular ion peak corresponding to the calculated mass of C₃₄H₆₈NO₈P.
¹H NMR Resonances corresponding to the glycerol (B35011) backbone, phosphocholine (B91661) headgroup, and the two distinct fatty acyl chains (15:0 and i15:0).
¹³C NMR Resonances for the carbonyl carbons of the ester groups and the carbons of the fatty acyl chains and the glycerophosphocholine moiety.
³¹P NMR A single peak characteristic of the phosphodiester in phosphatidylcholines.
Purity (HPLC) >98%

Mandatory Visualizations

Synthesis_Workflow cluster_reagents Starting Materials & Reagents cluster_synthesis Synthesis Steps cluster_purification Purification & Final Product P_acid Pentadecanoic Acid P_Cl Pentadecanoyl Chloride P_acid->P_Cl + SOCl2 iP_acid iso-Pentadecanoic Acid iP_Cl iso-Pentadecanoyl Chloride iP_acid->iP_Cl + SOCl2 GPC sn-Glycero-3-phosphocholine Lyso_PC 1-pentadecanoyl-sn-glycero-3-phosphocholine GPC->Lyso_PC + Pentadecanoyl Chloride + Base SOCl2 Thionyl Chloride Base Pyridine/DMAP/Et3N Crude_PC Crude 15:0-i15:0 PC Lyso_PC->Crude_PC + iso-Pentadecanoyl Chloride + Base Purified_PC Purified 15:0-i15:0 PC Crude_PC->Purified_PC HPLC Purification

Caption: Overall workflow for the chemical synthesis of 15:0-i15:0 PC.

Signaling_Pathway_Hypothesis PC 15:0-i15:0 PC Membrane Cell Membrane PC->Membrane Incorporation Fluidity Membrane Fluidity Membrane->Fluidity Alters Receptor Membrane Receptors Fluidity->Receptor Modulates Activity Signaling Downstream Signaling Receptor->Signaling Response Cellular Response (e.g., Immune Modulation) Signaling->Response

Caption: Hypothetical signaling pathway involving 15:0-i15:0 PC.

Potential Research Applications

The availability of synthetic 15:0-i15:0 PC allows for a variety of research applications, including:

  • Biophysical studies: Investigating the effect of branched-chain fatty acids on the properties of lipid bilayers, such as membrane fluidity, thickness, and phase behavior.

  • Cell biology: Studying the incorporation of 15:0-i15:0 PC into cell membranes and its impact on cellular processes like signal transduction and membrane protein function.

  • Nutritional science: As odd- and branched-chain fatty acids are considered biomarkers for the intake of certain foods like dairy products, pure standards are essential for analytical method development[1].

  • Drug delivery: Exploring the use of liposomes containing 15:0-i15:0 PC for the targeted delivery of therapeutic agents. The unique properties imparted by the iso-branched chain may influence liposome (B1194612) stability and drug release profiles.

Safety Precautions

  • All chemical manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Thionyl chloride is corrosive and toxic; handle with extreme care.

  • Pyridine is flammable and toxic.

  • Chloroform and dichloromethane are volatile and harmful. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.

References

Mass Spectrometry Analysis of a15:0-i15:0 Lipids: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the mass spectrometry-based analysis of anteiso-15:0 (a15:0) and iso-15:0 (i15:0) lipids. These branched-chain fatty acids (BCFAs) are gaining interest due to their roles in microbial membranes, human health, and immunomodulation.

Recent studies have highlighted the significance of specific BCFAs, such as the a15:0-i15:0 phosphatidylethanolamine (B1630911) (PE) found in the gut bacterium Akkermansia muciniphila. This lipid has been shown to exhibit immunomodulatory effects, signaling through a Toll-like receptor TLR2-TLR1 heterodimer.[1][2] Accurate and robust analytical methods are crucial for understanding the biological functions and therapeutic potential of these molecules.

This guide offers an overview of common analytical workflows, from sample preparation to data acquisition and analysis, using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The quantitative performance of an analytical method is critical for reliable results. While specific values will vary depending on the instrumentation, sample matrix, and protocol, the following table summarizes key quantitative parameters reported in the literature for the analysis of branched-chain and other short-chain fatty acids. This provides a benchmark for researchers developing their own assays.

ParameterGC-MSLC-MS/MSReference
Limit of Detection (LOD) 5–10 ng/mL (for FAME derivatives of SCFAs)3.0–14.0 ng/mL (for derivatized FFAs)[3][4]
Limit of Quantification (LOQ) Not specified8.0–45.0 ng/mL (for derivatized FFAs)[4]
Recovery Rates 55.7% to 97.9% (for SCFAs in mouse feces)83.4% to 112.8% (for FFAs in human blood)[4][5]
Intra-day Precision (%RSD) <6%0.7% to 9.1%[4][6]
Inter-day Precision (%RSD) <8%3.7% to 9.5%[4][6]

Note: FAMEs (Fatty Acid Methyl Esters) and FFAs (Free Fatty Acids) are common derivatization products for analysis. The values presented are for short-chain fatty acids and provide a general reference for what can be achieved for a15:0 and i15:0 analysis.

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following sections outline generalized protocols for the analysis of a15:0-i15:0 lipids based on common practices in the field.

I. Lipid Extraction from Biological Samples

This protocol is a generalized procedure for the extraction of total lipids from various biological matrices such as plasma, tissues, or cell cultures, based on established methods like the Folch or Bligh-Dyer techniques.[7]

  • Homogenization: Homogenize the biological sample (e.g., tissue, cell pellet) in a suitable buffer. For liquid samples like plasma, this step may not be necessary.

  • Solvent Addition: Add a chloroform:methanol mixture (typically 2:1, v/v) to the homogenized sample. The ratio of solvent to sample should be sufficient to ensure a single-phase system.

  • Vortexing and Incubation: Vortex the mixture thoroughly to ensure complete mixing and incubate at room temperature for a defined period (e.g., 20-30 minutes) to allow for lipid extraction.

  • Phase Separation: Add water or a saline solution to the mixture to induce phase separation. The final ratio of chloroform:methanol:water is typically 8:4:3.

  • Centrifugation: Centrifuge the sample to facilitate the separation of the layers. The lower organic phase will contain the lipids.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass pipette.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for subsequent analysis (e.g., methanol, isopropanol).

II. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fatty Acid Analysis

GC-MS is a robust technique for the analysis of volatile compounds. For fatty acids, a derivatization step to convert them into fatty acid methyl esters (FAMEs) is typically required to increase their volatility.[8][9]

  • Derivatization to FAMEs:

    • To the dried lipid extract, add a solution of methanolic HCl or BF3-methanol.

    • Incubate the mixture at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 1-2 hours) to allow for the transesterification of fatty acids to FAMEs.

    • Stop the reaction by adding water and extract the FAMEs with a non-polar solvent like hexane.

  • GC-MS Analysis:

    • Injection: Inject an aliquot of the FAMEs extract into the GC-MS system.

    • Gas Chromatography: Separate the FAMEs on a suitable GC column (e.g., DB-225ms or a tandem column setup).[5] Use a temperature gradient program to achieve optimal separation of the isomers.

    • Mass Spectrometry: Operate the mass spectrometer in either electron ionization (EI) or chemical ionization (CI) mode.[10] EI is common for creating fragment patterns for identification, while CI can provide information on the molecular ion.

    • Data Acquisition: Acquire data in full scan mode to identify the fatty acids present or in selected ion monitoring (SIM) mode for targeted quantification.

III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a powerful technique for the analysis of a wide range of lipids, including BCFAs, without the need for derivatization in some cases. However, derivatization can improve sensitivity.[11][12]

  • Optional Derivatization: For enhanced sensitivity, fatty acids can be derivatized. A common method involves using 3-nitrophenylhydrazine (B1228671) (3-NPH) in the presence of a coupling agent.[13]

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Separate the lipid extract on a reverse-phase C18 column (e.g., Acquity UPLC CSH C18).[9] Use a gradient elution with solvents such as water, acetonitrile, and isopropanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

    • Mass Spectrometry:

      • Ionization: Use electrospray ionization (ESI) in either positive or negative ion mode.

      • Analysis Mode: For quantification, use Multiple Reaction Monitoring (MRM) mode. This involves selecting a precursor ion (the molecular ion of the target lipid) and a specific product ion (a fragment generated by collision-induced dissociation). This highly selective technique improves the signal-to-noise ratio.

    • Internal Standards: For accurate quantification, it is crucial to use stable isotope-labeled internal standards (e.g., deuterated versions of the fatty acids of interest).[11]

Visualizations: Workflows and Signaling Pathways

To better illustrate the experimental and biological processes, the following diagrams have been generated.

Experimental Workflow for LC-MS/MS Analysis of a15:0-i15:0 Lipids

Experimental Workflow for LC-MS/MS Analysis of a15:0-i15:0 Lipids cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Tissue) extraction Lipid Extraction (e.g., Folch Method) sample->extraction derivatization Optional Derivatization (e.g., 3-NPH) extraction->derivatization lc_separation Liquid Chromatography (Reverse Phase C18) derivatization->lc_separation ms_ionization Mass Spectrometry (ESI) lc_separation->ms_ionization ms_detection Tandem MS (MS/MS) (MRM Mode) ms_ionization->ms_detection data_analysis Data Analysis (Quantification with Internal Standards) ms_detection->data_analysis results Results (Concentrations of a15:0/i15:0) data_analysis->results

Caption: Workflow for a15:0-i15:0 lipid analysis using LC-MS/MS.

Signaling Pathway of a15:0-i15:0 PE from Akkermansia muciniphila

Signaling Pathway of a15:0-i15:0 PE cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus a15:0-i15:0_PE a15:0-i15:0 PE (from A. muciniphila) TLR2_TLR1 TLR2/TLR1 Heterodimer a15:0-i15:0_PE->TLR2_TLR1 Binds to Signaling_Cascade Downstream Signaling Cascade TLR2_TLR1->Signaling_Cascade Initiates NF_kB NF-κB Activation Signaling_Cascade->NF_kB Gene_Transcription Gene Transcription NF_kB->Gene_Transcription Cytokine_Production Cytokine Production (e.g., TNF-α) Gene_Transcription->Cytokine_Production

Caption: Immunomodulatory signaling of a15:0-i15:0 PE via TLR2/TLR1.

References

Application Notes and Protocols for the Structural Elucidation of a15:0-i15:0 PC using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-anteiso-pentadecanoyl-2-iso-pentadecanoyl-sn-glycero-3-phosphocholine (a15:0-i15:0 PC) is a bacterial phosphatidylcholine containing branched-chain fatty acids. The structural elucidation of such complex lipids is crucial for understanding their biological functions, particularly in the context of host-pathogen interactions and as potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of phospholipids (B1166683), providing insights into their fatty acid composition, stereochemistry, and conformational dynamics.[1] These application notes provide a comprehensive guide to the use of NMR spectroscopy for the structural characterization of this compound.

Structural Features of this compound

The key challenge in the structural elucidation of this compound lies in the unambiguous identification and differentiation of the anteiso- and iso-pentadecanoyl chains esterified to the sn-1 and sn-2 positions of the glycerol (B35011) backbone, respectively.

  • Anteiso-15:0 (12-methyltetradecanoic acid): A 15-carbon fatty acid with a methyl branch at the antepenultimate carbon (C-12).

  • Iso-15:0 (13-methyltetradecanoic acid): A 15-carbon fatty acid with a methyl branch at the penultimate carbon (C-13).

Quantitative NMR Data

Precise chemical shift assignments are fundamental for the structural elucidation of this compound. The following tables summarize expected ¹H and ¹³C NMR chemical shifts for the constituent moieties. These values are based on data for similar structures and predictive models.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound in CDCl₃

MoietyProtonPredicted Chemical Shift (ppm)
Glycerol Backbone sn-1 CH₂a4.38
sn-1 CH₂b4.15
sn-2 CH5.25
sn-3 CH₂a4.30
sn-3 CH₂b4.30
Phosphocholine (B91661) PO-CH₂4.25
N⁺-CH₂3.80
N⁺-(CH₃)₃3.35
a15:0 Acyl Chain α-CH₂ (C2)2.30
β-CH₂ (C3)1.61
Bulk -(CH₂)n-1.25
CH (C12)~1.50
CH₃ (C12-Me)~0.86 (d)
Terminal CH₃ (C14)~0.88 (t)
i15:0 Acyl Chain α-CH₂ (C2)2.32
β-CH₂ (C3)1.63
Bulk -(CH₂)n-1.25
CH (C13)~1.52
Terminal CH₃ (C13-Me)~0.85 (d)

Note: Chemical shifts are relative to TMS (0 ppm). d = doublet, t = triplet.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

MoietyCarbonPredicted Chemical Shift (ppm)
Glycerol Backbone sn-1 CH₂62.9
sn-2 CH70.5
sn-3 CH₂66.2
Phosphocholine PO-CH₂59.2
N⁺-CH₂66.5
N⁺-(CH₃)₃54.4
a15:0 Acyl Chain C=O (C1)173.3
α-CH₂ (C2)34.1
β-CH₂ (C3)24.9
Bulk -(CH₂)n-29.1 - 29.7
CH (C12)~34.5
CH₂ (C11)~36.8
CH₂ (C13)~27.2
CH₃ (C12-Me)~19.2
Terminal CH₃ (C14)~11.4
i15:0 Acyl Chain C=O (C1)173.0
α-CH₂ (C2)34.3
β-CH₂ (C3)25.0
Bulk -(CH₂)n-29.1 - 29.7
CH (C13)~27.9
CH₂ (C12)~39.0
Terminal CH₃ (C13-Me)~22.6

Experimental Protocols

A combination of 1D and 2D NMR experiments is essential for the complete structural elucidation of this compound.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). For ³¹P NMR, a solvent system such as CDCl₃/CH₃OH/D₂O (in appropriate ratios to form a single phase) can be used to improve resolution.

  • Internal Standard: Add a suitable internal standard for chemical shift referencing (e.g., tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR).

  • Filtration: Filter the sample into a 5 mm NMR tube to remove any particulate matter.

1D NMR Spectroscopy
  • ¹H NMR: Provides information on the different proton environments. Key signals include the glycerol backbone protons, the phosphocholine headgroup protons, and the protons of the fatty acyl chains. The terminal methyl groups of the anteiso and iso chains will appear as a doublet and triplet, respectively, in distinct regions.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. The broad chemical shift range of ¹³C NMR allows for the resolution of individual carbon signals, which is crucial for distinguishing the branched-chain isomers.[2]

  • ³¹P NMR: A simple and effective method for analyzing the phospholipid headgroup. A single peak is expected for the phosphocholine moiety, and its chemical shift can be sensitive to the surrounding chemical environment.

2D NMR Spectroscopy

2D NMR experiments are critical for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms.

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (protons on adjacent carbons). This is essential for tracing the proton connectivity within the glycerol backbone and along the fatty acyl chains.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. This experiment is fundamental for assigning the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the ester linkages between the fatty acyl chains and the glycerol backbone by observing correlations from the glycerol protons to the carbonyl carbons of the fatty acids. It also helps in confirming the positions of the methyl branches in the anteiso and iso chains.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which can help to determine the stereochemistry and conformation of the molecule.

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structural Elucidation dissolution Dissolve this compound in CDCl3 add_standard Add Internal Standard (TMS) dissolution->add_standard filtration Filter into NMR Tube add_standard->filtration one_d_nmr 1D NMR (¹H, ¹³C, ³¹P) filtration->one_d_nmr assign_1h Assign ¹H Signals one_d_nmr->assign_1h two_d_nmr 2D NMR (COSY, HSQC, HMBC, NOESY) assign_13c Assign ¹³C Signals using HSQC two_d_nmr->assign_13c assign_1h->two_d_nmr confirm_connectivity Confirm Connectivity with COSY & HMBC assign_13c->confirm_connectivity elucidate_structure Elucidate Final Structure confirm_connectivity->elucidate_structure

NMR Experimental Workflow

Signaling Pathway of this compound

Bacterial phospholipids are known to be potent immunomodulators. The phosphatidylethanolamine (B1630911) (PE) analogue of this compound, derived from the gut commensal bacterium Akkermansia muciniphila, has been shown to activate the Toll-like receptor 2 (TLR2) in a heterodimer with TLR1. This interaction triggers a downstream signaling cascade leading to the production of pro-inflammatory cytokines. Given the structural similarity, it is highly probable that this compound also engages the TLR2 signaling pathway.

The activation of the TLR2/TLR1 heterodimer by a diacyl-phospholipid involves the recognition of the lipid moieties by the receptor complex. This binding event initiates a signaling cascade through adaptor proteins such as MyD88 and TIRAP, leading to the activation of transcription factors like NF-κB and subsequent expression of immune-related genes.

signaling_pathway a150_i150_PC This compound TLR2_TLR1 TLR2/TLR1 Heterodimer a150_i150_PC->TLR2_TLR1 Binding TIRAP TIRAP TLR2_TLR1->TIRAP MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs TIRAP->MyD88 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Gene Transcription

Proposed TLR2/TLR1 Signaling Pathway

Conclusion

NMR spectroscopy, through a combination of 1D and 2D techniques, provides a robust platform for the complete structural elucidation of complex phospholipids like this compound. The detailed protocols and expected chemical shift data presented in these application notes serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development. The likely interaction of this molecule with the TLR2 signaling pathway highlights its potential as an immunomodulatory agent, warranting further investigation.

References

Application Notes and Protocols for In Vitro Immunomodulatory Assays of a15:0-i15:0 PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro immunomodulatory assays for a15:0-i15:0 phosphatidylethanolamine (B1630911) (PE), a bioactive lipid derived from the cell membrane of the gut bacterium Akkermansia muciniphila. This document outlines detailed experimental protocols and data presentation formats to facilitate the investigation of the immunomodulatory properties of this compound.

Introduction

a15:0-i15:0 PE has been identified as a key immunomodulatory molecule that recapitulates the beneficial effects of A. muciniphila. It selectively triggers the release of certain inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), through a signaling pathway dependent on the Toll-like receptor 2 and Toll-like receptor 1 (TLR2-TLR1) heterodimer.[1][2] Notably, a15:0-i15:0 PE is less potent than other known TLR2 agonists and exhibits unique dose-dependent effects, including the ability to reset immune activation thresholds at low concentrations.[2] These characteristics make it a compelling candidate for therapeutic development in various inflammatory and immune-mediated conditions.

The following protocols provide detailed methodologies for assessing the immunomodulatory activity of a15:0-i15:0 PE in vitro, focusing on primary human immune cells.

Data Presentation

Quantitative data from the described assays should be summarized in clear and structured tables to allow for straightforward comparison of results.

Table 1: Cytokine Secretion Profile of Human PBMCs in Response to a15:0-i15:0 PE

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)IL-12p70 (pg/mL)
Vehicle Control-
a15:0-i15:0 PE0.1
a15:0-i15:0 PE1.0
a15:0-i15:0 PE10.0
Positive Control (e.g., LPS)(Specify)

Table 2: TLR2-TLR1 Activation in HEK-Blue™ hTLR2-TLR1 Cells

Treatment GroupConcentration (µM)NF-κB Activity (OD 620 nm)
Vehicle Control-
a15:0-i15:0 PE0.1
a15:0-i15:0 PE1.0
a15:0-i15:0 PE10.0
Positive Control (e.g., Pam3CSK4)(Specify)

Experimental Protocols

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood, which are essential for studying the effects of a15:0-i15:0 PE on a mixed population of primary human immune cells.

Materials:

  • Whole human blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Centrifuge

Protocol:

  • Dilute the whole blood 1:1 with sterile PBS.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) and transfer the buffy coat layer containing PBMCs to a new 50 mL tube.

  • Wash the isolated PBMCs by adding 40 mL of sterile PBS and centrifuging at 300 x g for 10 minutes.

  • Discard the supernatant and repeat the wash step.

  • Resuspend the PBMC pellet in complete RPMI-1640 medium.

  • Perform a cell count using a hemocytometer or an automated cell counter and assess viability using Trypan Blue exclusion.

experimental_workflow_PBMC_isolation start Start: Whole Blood dilute Dilute 1:1 with PBS start->dilute layer Layer over Ficoll-Paque dilute->layer centrifuge Centrifuge (400 x g, 30 min) layer->centrifuge aspirate Aspirate Buffy Coat (PBMCs) centrifuge->aspirate wash1 Wash with PBS (300 x g, 10 min) aspirate->wash1 wash2 Repeat Wash wash1->wash2 resuspend Resuspend in RPMI-1640 wash2->resuspend count Count and Assess Viability resuspend->count end_node End: Isolated PBMCs count->end_node

PBMC Isolation Workflow
Cytokine Release Assay in Human PBMCs

This assay measures the production of key immunomodulatory cytokines by PBMCs in response to a15:0-i15:0 PE.

Materials:

  • Isolated Human PBMCs

  • Complete RPMI-1640 medium

  • a15:0-i15:0 PE (stock solution in a suitable solvent, e.g., DMSO)

  • Lipopolysaccharide (LPS) as a positive control

  • 96-well cell culture plates

  • ELISA kits for TNF-α, IL-6, IL-10, and IL-12p70

Protocol:

  • Seed PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate (100 µL/well).

  • Prepare serial dilutions of a15:0-i15:0 PE in complete RPMI-1640 medium. A suggested starting range is 0.1 µM to 10 µM. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest a15:0-i15:0 PE concentration) and a positive control (e.g., 100 ng/mL LPS).

  • Add 100 µL of the diluted compounds to the respective wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant from each well.

  • Measure the concentration of TNF-α, IL-6, IL-10, and IL-12p70 in the supernatants using specific ELISA kits, following the manufacturer's instructions.

TLR2-TLR1 Activation Reporter Assay

This assay utilizes a HEK293 cell line engineered to express human TLR2 and TLR1, along with a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase, SEAP) under the control of an NF-κB promoter. This allows for the specific assessment of TLR2-TLR1 activation by a15:0-i15:0 PE.

Materials:

  • HEK-Blue™ hTLR2-TLR1 reporter cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen) or other suitable SEAP detection reagent

  • a15:0-i15:0 PE

  • Pam3CSK4 (a known TLR2-TLR1 agonist) as a positive control

  • 96-well cell culture plates

Protocol:

  • Plate HEK-Blue™ hTLR2-TLR1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare dilutions of a15:0-i15:0 PE and Pam3CSK4 in fresh cell culture medium.

  • Remove the old medium from the cells and add the compound dilutions.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Add HEK-Blue™ Detection medium to the wells according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C and measure the absorbance at 620 nm to quantify SEAP activity, which is proportional to NF-κB activation.

signaling_pathway a15 a15:0-i15:0 PE TLR2_TLR1 TLR2-TLR1 Heterodimer a15->TLR2_TLR1 MyD88 MyD88 TLR2_TLR1->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

a15:0-i15:0 PE Signaling Pathway
Immunophenotyping by Flow Cytometry

This protocol allows for the characterization of immune cell populations and their activation status within the PBMC pool following treatment with a15:0-i15:0 PE.

Materials:

  • Treated PBMCs from the cytokine release assay or a separate experiment

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD14, CD19, CD56, CD80, CD86, HLA-DR)

  • Flow cytometer

Protocol:

  • After incubation with a15:0-i15:0 PE, harvest the PBMCs and wash them with flow cytometry staining buffer.

  • Resuspend the cells in the staining buffer.

  • Add a cocktail of fluorochrome-conjugated antibodies to the cell suspension.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with staining buffer to remove unbound antibodies.

  • Resuspend the cells in staining buffer for analysis.

  • Acquire the samples on a flow cytometer.

  • Analyze the data to identify different immune cell populations and quantify the expression of activation markers.

experimental_workflow_flow_cytometry start Start: Treated PBMCs harvest Harvest and Wash Cells start->harvest stain Stain with Antibody Cocktail harvest->stain incubate Incubate (30 min, 4°C, dark) stain->incubate wash1 Wash to Remove Unbound Antibodies incubate->wash1 wash2 Repeat Wash wash1->wash2 resuspend Resuspend for Acquisition wash2->resuspend acquire Acquire on Flow Cytometer resuspend->acquire analyze Analyze Data acquire->analyze end_node End: Immunophenotype Data analyze->end_node

Flow Cytometry Workflow

References

Application Notes and Protocols for a15:0-i15:0 PE in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-anteiso-pentadecanoyl-2-iso-pentadecanoyl-sn-glycero-3-phosphoethanolamine (a15:0-i15:0 PE) is a unique diacyl phosphatidylethanolamine (B1630911) characterized by the presence of two branched-chain C15:0 fatty acids. This phospholipid has been identified as a major component of the cell membrane of the beneficial gut bacterium Akkermansia muciniphila.[1][2] Emerging research has highlighted a15:0-i15:0 PE as a key immunomodulatory molecule, capable of influencing host immune responses.[1][3]

These application notes provide a comprehensive overview of the known cellular effects of a15:0-i15:0 PE and detailed protocols for its use in in vitro cell culture systems. The primary application of a15:0-i15:0 PE in a research setting is to investigate its role in modulating immune cell function, particularly its interaction with Toll-like receptors (TLRs).

Principle Application: Immunomodulation via TLR2-TLR1 Signaling

The primary mechanism of action for a15:0-i15:0 PE is its function as a ligand for the Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) heterodimer.[1][4][5] Unlike potent bacterial lipoproteins, a15:0-i15:0 PE is a significantly less powerful agonist of the TLR2-TLR1 complex. This characteristic allows it to induce a more nuanced, homeostatic immune response rather than a strong pro-inflammatory one.[1][6]

Key cellular effects observed in in vitro studies include:

  • Selective Cytokine Induction: Treatment of dendritic cells with a15:0-i15:0 PE leads to the production and release of certain pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][6]

  • Differential Cytokine Response: Notably, a15:0-i15:0 PE does not typically induce the release of other key cytokines like IL-10 or IL-12p70.[6]

  • Immune Response Modulation: At low doses, a15:0-i15:0 PE can reset the activation thresholds of immune cells.[1] This can lead to a suppressed response to subsequent stimulation with more potent TLR2 agonists and a moderated response to TLR4 agonists like lipopolysaccharide (LPS).[4]

These properties make a15:0-i15:0 PE a valuable tool for studying the maintenance of immune homeostasis and for the development of novel therapeutics aimed at modulating inflammatory responses in a controlled manner.

Data Presentation

The following tables summarize the quantitative data from cell-based assays with a15:0-i15:0 PE, primarily from studies on human monocyte-derived dendritic cells (MDDCs) and mouse bone marrow-derived dendritic cells (mBMDCs).

Table 1: Cytokine Induction by a15:0-i15:0 PE in Dendritic Cells

Cell TypeCytokineTreatmentConcentrationResultReference
mBMDCsTNF-αa15:0-i15:0 PEDose-dependentRobust induction[6]
mBMDCsIL-6a15:0-i15:0 PENot specifiedIncreased release[6]
mBMDCsIL-10a15:0-i15:0 PENot specifiedNo significant release[6]
mBMDCsIL-12p70a15:0-i15:0 PENot specifiedNo significant release[6]
Human MDDCsTNF-αa15:0-i15:0 PEDose-dependentIncreased production[4]
Human MDDCsIL-23Aa15:0-i15:0 PENot specifiedInduction observed[4]
Human MDDCsIL-12Ba15:0-i15:0 PENot specifiedInduction observed[4]

Table 2: Receptor Dependence and Potency of a15:0-i15:0 PE

AssayCell TypeKey FindingConclusionReference
TNF-α ReleaseTLR2 knockout mBMDCsTNF-α release is lostActivity is TLR2-dependent[6]
TNF-α ReleaseTLR4 knockout mBMDCsTNF-α release is maintainedActivity is TLR4-independent[6]
TNF-α InductionHuman MDDCs (TLR1/TLR2 knockdown)TNF-α production is ablatedActivity requires TLR1 and TLR2[4]
Potency ComparisonNot applicableEC50 values in the µmol l⁻¹ rangeSignificantly less potent than synthetic TLR2 agonists (pmol l⁻¹ EC50)[6]

Visualizations

Signaling Pathway of a15:0-i15:0 PE

a15_0_i15_0_PE_Signaling_Pathway a15:0-i15:0 PE Signaling Cascade cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus a15_0_i15_0_PE a15:0-i15:0 PE TLR2_TLR1 TLR2-TLR1 Heterodimer a15_0_i15_0_PE->TLR2_TLR1 Binds to MyD88 MyD88 TLR2_TLR1->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway TAK1->MAPK_pathway NF_kB_complex IκB-NF-κB IKK_complex->NF_kB_complex Phosphorylates IκB Gene_Expression Gene Expression MAPK_pathway->Gene_Expression Activates transcription factors NF_kB NF-κB NF_kB_complex->NF_kB Releases NF_kB->Gene_Expression Translocates to nucleus Cytokines TNF-α, IL-6, etc. Gene_Expression->Cytokines Leads to production

Caption: a15:0-i15:0 PE signaling through the TLR2-TLR1 heterodimer.

Experimental Workflow

Experimental_Workflow Experimental Workflow for a15:0-i15:0 PE Cell-Based Assays cluster_analysis 5. Downstream Analysis start Start cell_culture 1. Cell Culture (e.g., Dendritic Cells) start->cell_culture treatment 2. Treatment Prepare and add a15:0-i15:0 PE (with appropriate vehicle controls) cell_culture->treatment incubation 3. Incubation (e.g., 18-24 hours at 37°C) treatment->incubation harvest 4. Harvest Samples - Supernatant for cytokine analysis - Cells for viability/gene expression incubation->harvest cytokine_assay Cytokine Measurement (ELISA, Flow Cytometry) harvest->cytokine_assay viability_assay Cell Viability Assay (ATP-based, Resazurin) harvest->viability_assay gene_expression Gene Expression Analysis (qPCR, RNA-Seq) harvest->gene_expression data_analysis 6. Data Analysis & Interpretation cytokine_assay->data_analysis viability_assay->data_analysis gene_expression->data_analysis end End data_analysis->end

Caption: Workflow for studying a15:0-i15:0 PE effects on cultured cells.

Experimental Protocols

Protocol 1: Preparation of a15:0-i15:0 PE for Cell Culture

Materials:

  • Synthetic or purified a15:0-i15:0 PE

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Sterile, pyrogen-free microcentrifuge tubes

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of a15:0-i15:0 PE in DMSO. For example, dissolve 1 mg of a15:0-i15:0 PE in 1 ml of DMSO to create a 1 mg/ml stock.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of the a15:0-i15:0 PE stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.

    • Important: The final concentration of DMSO in the cell culture wells should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control using the same final concentration of DMSO in the medium.

Protocol 2: Dendritic Cell Treatment and Cytokine Release Assay

This protocol is adapted from studies on human monocyte-derived dendritic cells (MDDCs).[4]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or bone marrow cells (for mouse studies)

  • Appropriate cytokines for dendritic cell differentiation (e.g., GM-CSF and IL-4 for human MDDCs)

  • Complete cell culture medium

  • 96-well cell culture plates

  • a15:0-i15:0 PE working solutions and vehicle control

  • Positive controls (e.g., Pam3CSK4 for TLR2, LPS for TLR4)

  • ELISA kit for TNF-α and IL-6

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Dendritic Cell Generation:

    • Isolate monocytes from PBMCs and differentiate them into immature MDDCs over 5-6 days using GM-CSF and IL-4, following established protocols.

  • Cell Seeding:

    • Harvest the immature MDDCs and determine cell viability and concentration.

    • Seed the cells in a 96-well plate at a density of approximately 1 x 10⁵ cells per well in 100 µl of complete medium.

  • Treatment:

    • Add 100 µl of the a15:0-i15:0 PE working solutions to the appropriate wells to achieve the desired final concentrations.

    • Add 100 µl of the vehicle control medium to the control wells.

    • Add positive controls (e.g., Pam3CSK4 at 100 ng/ml) to separate wells.

    • The final volume in each well should be 200 µl.

  • Incubation:

    • Incubate the plate for 18-24 hours in a CO₂ incubator at 37°C.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.

    • Carefully collect the supernatant from each well without disturbing the cell pellet. Store the supernatant at -80°C until analysis.

  • Cytokine Measurement:

    • Quantify the concentration of TNF-α and IL-6 in the collected supernatants using a commercial ELISA kit, following the manufacturer’s instructions.

Protocol 3: Cell Viability Assay (ATP-Based)

This protocol provides a method to assess whether a15:0-i15:0 PE treatment affects cell viability, which is crucial for interpreting cytokine release data.

Materials:

  • Cells cultured and treated with a15:0-i15:0 PE in an opaque-walled 96-well plate (as in Protocol 2).

  • ATP-based cell viability assay kit (e.g., CellTiter-Glo®).

  • Luminometer.

Procedure:

  • Plate Equilibration:

    • After the treatment incubation period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Preparation:

    • Prepare the ATP assay reagent according to the manufacturer’s instructions.

  • Reagent Addition:

    • Add a volume of the assay reagent equal to the volume of cell culture medium in each well (e.g., add 100 µl of reagent to 100 µl of medium).

  • Signal Development:

    • Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence from medium-only background wells.

    • Express the viability of treated cells as a percentage of the vehicle-treated control cells.

Conclusion

a15:0-i15:0 PE is a novel immunomodulatory phospholipid with significant potential for research in immunology and drug development. Its ability to selectively activate the TLR2-TLR1 pathway and induce a homeostatic immune response provides a unique tool for dissecting the complexities of host-microbe interactions and inflammatory signaling. The protocols outlined above provide a foundation for researchers to explore the cellular applications of this intriguing molecule in a controlled laboratory setting. As with any in vitro work, findings should be confirmed in relevant in vivo models where possible.[3]

References

Application Notes and Protocols for Synthetic a15:0-i15:0 PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic 1-anteiso-pentadecanoyl-2-iso-pentadecanoyl-sn-glycero-3-phosphoethanolamine (a15:0-i15:0 PE) is a diacyl phosphatidylethanolamine (B1630911) that has been identified as a key immunomodulatory molecule derived from the commensal gut bacterium Akkermansia muciniphila.[1][2] This synthetic phospholipid has been shown to signal through the Toll-like receptor 2 (TLR2) and TLR1 heterodimer, inducing a specific and homeostatic immune response.[1] Unlike potent, often pro-inflammatory TLR agonists, a15:0-i15:0 PE elicits a more nuanced immunomodulatory effect, characterized by the selective induction of certain cytokines and the ability to modulate the response to other immune stimuli.[1] These properties make it a valuable tool for studying immune regulation and a potential therapeutic candidate for conditions where balanced immune responses are desired.

These application notes provide detailed protocols for the preparation and use of synthetic a15:0-i15:0 PE in in vitro experiments, particularly for the stimulation of dendritic cells (DCs), and for the analysis of downstream cellular responses.

Product Information

Product Name Synthetic 1-anteiso-pentadecanoyl-2-iso-pentadecanoyl-sn-glycero-3-phosphoethanolamine (a15:0-i15:0 PE)
Molecular Formula C35H70NO8P
Molecular Weight 679.9 g/mol
Appearance White to off-white powder
Solubility Soluble in organic solvents such as chloroform (B151607) and DMSO. Forms liposomes in aqueous solutions with sonication.
Storage Store at -20°C. Protect from moisture.

Applications

  • Immunomodulation Studies: Investigation of immune responses mediated by the TLR2/TLR1 signaling pathway.

  • Dendritic Cell Biology: Studying the activation, maturation, and cytokine production of dendritic cells.

  • Drug Discovery: Screening for agonists and antagonists of the TLR2/TLR1 pathway.[3][4]

  • Gut Microbiome Research: Elucidating the molecular mechanisms by which gut commensal bacteria interact with the host immune system.

Experimental Protocols

Preparation of a15:0-i15:0 PE Liposomes for Cell Culture

Phospholipids (B1166683) are generally insoluble in aqueous media and require specific preparation to ensure proper dispersion and availability to cells in culture.[5] Sonication is a common method to prepare small unilamellar vesicles (SUVs) or liposomes.[5][6][7][8]

Materials:

  • Synthetic a15:0-i15:0 PE powder

  • Sterile, endotoxin-free phosphate-buffered saline (PBS) or cell culture medium (e.g., RPMI-1640)

  • Sterile glass vial

  • Probe or bath sonicator

Protocol:

  • Weighing the Lipid: Aseptically weigh the desired amount of a15:0-i15:0 PE powder in a sterile microcentrifuge tube.

  • Initial Dispersion: Add the appropriate volume of sterile PBS or serum-free cell culture medium to the lipid to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Hydration: Vortex the mixture vigorously for 1-2 minutes to hydrate (B1144303) the lipid. The solution will appear cloudy.

  • Sonication:

    • Probe Sonicator: Sonicate the lipid suspension on ice using a probe sonicator. Use short bursts of sonication (e.g., 10-15 seconds on, 30-60 seconds off) to prevent overheating and degradation of the lipid.[5][9] Repeat for a total sonication time of 5-10 minutes, or until the suspension becomes translucent, indicating the formation of small liposomes.

    • Bath Sonicator: Place the vial containing the lipid suspension in a bath sonicator. Sonicate for 10-20 minutes, or until the suspension clarifies. The temperature of the water bath should be monitored to prevent overheating.[7]

  • Sterilization (Optional): If not prepared under strict aseptic conditions, the liposome (B1194612) suspension can be sterilized by filtration through a 0.22 µm syringe filter. Note that this may result in some loss of lipid.

  • Storage: Store the liposome stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles.[7]

In Vitro Stimulation of Dendritic Cells

This protocol describes the stimulation of bone marrow-derived dendritic cells (BMDCs) or human monocyte-derived dendritic cells (MDDCs) with a15:0-i15:0 PE.

Materials:

  • BMDCs or MDDCs

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • a15:0-i15:0 PE liposome stock solution

  • Positive controls (e.g., Pam3CSK4 for TLR2/TLR1, LPS for TLR4)

  • Vehicle control (liposomes prepared without a15:0-i15:0 PE, or the buffer used for liposome preparation)

  • Cell culture plates (e.g., 96-well or 24-well)

Protocol:

  • Cell Seeding: Seed dendritic cells in a 96-well or 24-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/mL in complete culture medium.

  • Cell Stimulation:

    • Dilute the a15:0-i15:0 PE liposome stock solution to the desired final concentrations in complete culture medium. A typical dose-response range is 0.1 to 50 µg/mL.[1]

    • Add the diluted a15:0-i15:0 PE, positive controls, and vehicle control to the appropriate wells.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for the desired period. For cytokine analysis, an incubation time of 18-24 hours is common.[1]

  • Sample Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant for cytokine analysis. The cells can be harvested for flow cytometry analysis of surface marker expression.

Analysis of Cytokine Production by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a sensitive method for quantifying cytokine levels in cell culture supernatants.[10]

Materials:

  • Cell culture supernatants

  • ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-12p70, IL-23A)

  • Microplate reader

Protocol:

  • Follow the manufacturer's instructions provided with the specific ELISA kit.[10][11][12][13]

  • Briefly, the general steps involve:

    • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Blocking non-specific binding sites.

    • Adding standards and samples (cell culture supernatants) to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the plate to remove unbound substances.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Incubating to allow the detection antibody to bind to the captured cytokine.

    • Washing the plate.

    • Adding a substrate that is converted by the enzyme to produce a colored product.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

Analysis of Dendritic Cell Maturation by Flow Cytometry

Flow cytometry can be used to analyze the expression of cell surface markers associated with dendritic cell maturation, such as CD40, CD80, and CD86.[14][15][16]

Materials:

  • Stimulated and control dendritic cells

  • FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., anti-CD11c, anti-MHC-II, anti-CD40, anti-CD80, anti-CD86)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest the dendritic cells from the culture plate and transfer them to FACS tubes.

  • Washing: Wash the cells with cold FACS buffer and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.

  • Fc Receptor Blocking: Resuspend the cells in FACS buffer containing an Fc receptor blocking antibody (e.g., anti-CD16/32 for mouse cells) and incubate on ice for 10-15 minutes.

  • Surface Staining: Add the fluorochrome-conjugated antibodies against the surface markers of interest at the manufacturer's recommended concentrations.

  • Incubation: Incubate the cells on ice or at 4°C for 30 minutes in the dark.

  • Washing: Wash the cells twice with cold FACS buffer.

  • Resuspension: Resuspend the cells in FACS buffer.

  • Data Acquisition: Acquire the data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.

Data Presentation

Table 1: Dose-Dependent Cytokine Production by Mouse Bone Marrow-Derived Dendritic Cells (mBMDCs) Treated with Synthetic a15:0-i15:0 PE
Concentration of a15:0-i15:0 PE (µg/mL)TNF-α Production (pg/mL)IL-6 Production (pg/mL)IL-10 Production (pg/mL)IL-12p70 Production (pg/mL)
0 (Vehicle)< 50< 20Not DetectedNot Detected
1~200~100Not DetectedNot Detected
10~1500~800Not DetectedNot Detected
50~2500~1500Not DetectedNot Detected
LPS (100 ng/mL)~4000~3000~500~1000
Pam3CSK4 (100 ng/mL)~3500~2500Not Detected~200

Data are representative values based on published findings and may vary depending on experimental conditions.[1]

Table 2: Cytokine Induction in Human Monocyte-Derived Dendritic Cells (hMDDCs) by Natural and Synthetic a15:0-i15:0 PE
Treatment (10 µg/mL)TNF-α (pg/mL)IL-23A (pg/mL)IL-12B (pg/mL)
Vehicle< 100< 50< 50
Natural a15:0-i15:0 PE~2000~400~600
Synthetic a15:0-i15:0 PE~2000~400~600

Data are representative values based on published findings.[1][7]

Mandatory Visualizations

Signaling Pathway of a15:0-i15:0 PE

a15_0_i15_0_PE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space a15:0-i15:0 PE a15:0-i15:0 PE TLR2_TLR1 TLR2/TLR1 Heterodimer a15:0-i15:0 PE->TLR2_TLR1 Binds to TLR2 TLR2 TLR2->TLR2_TLR1 TLR1 TLR1 TLR1->TLR2_TLR1 MyD88 MyD88 TLR2_TLR1->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPKs TAK1->MAPKs NF_kB NF-κB IKK_complex->NF_kB Activates Nucleus Nucleus NF_kB->Nucleus Translocates to MAPKs->Nucleus Activate Transcription Factors Cytokine_Genes Cytokine Genes (TNF-α, IL-6, etc.) Nucleus->Cytokine_Genes Induces Transcription of

Caption: a15:0-i15:0 PE signaling through the TLR2/TLR1 pathway.

Experimental Workflow for Assessing Dendritic Cell Activation

DC_Activation_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis prep_lipid Prepare a15:0-i15:0 PE Liposomes (Sonication) stimulate Stimulate DCs with a15:0-i15:0 PE (18-24h) prep_lipid->stimulate prep_cells Culture Dendritic Cells (BMDCs or MDDCs) prep_cells->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant harvest_cells Harvest Cells stimulate->harvest_cells elisa Cytokine Quantification (ELISA) collect_supernatant->elisa flow_cytometry Surface Marker Analysis (Flow Cytometry) harvest_cells->flow_cytometry

Caption: Workflow for dendritic cell activation by a15:0-i15:0 PE.

References

Application Notes and Protocols for Stimulating Immune Cells with a15:0-i15:0 PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the novel immunomodulatory phosphatidylethanolamine (B1630911), a15:0-i15:0 PE, for the stimulation of immune cells. This molecule, a key component of the Akkermansia muciniphila cell membrane, has been identified as a unique agonist for the TLR2-TLR1 heterodimer, offering a distinct mechanism for influencing immune responses.[1][2]

Introduction

a15:0-i15:0 PE is a diacyl phosphatidylethanolamine characterized by two branched fatty acid chains (a C15 anteiso and a C15 iso chain).[1][2] It has been demonstrated to elicit specific cytokine profiles and can modulate the response of immune cells to subsequent stimuli, highlighting its potential in therapeutic applications aimed at maintaining immune homeostasis.[1][2] Unlike canonical TLR2 agonists, a15:0-i15:0 PE exhibits a more selective and less potent activity, suggesting a role in setting the immunological tone.[1]

Mechanism of Action

The primary mechanism of action for a15:0-i15:0 PE is its interaction with the Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) heterodimer on the surface of immune cells.[1] This binding event initiates an intracellular signaling cascade, leading to the activation of transcription factors and the subsequent production of a specific subset of cytokines and chemokines.[1][3]

Signaling Pathway Diagram

a15_i15_PE_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus a15_i15_PE a15:0-i15:0 PE TLR2_TLR1 TLR2-TLR1 Heterodimer a15_i15_PE->TLR2_TLR1 Binding MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB TRAF6->NF_kB Activation NF_kB_nuc NF-κB NF_kB->NF_kB_nuc Translocation Cytokines Cytokine Production (e.g., TNF-α, IL-6) Gene_Transcription Gene Transcription NF_kB_nuc->Gene_Transcription Gene_Transcription->Cytokines Translation

Caption: Signaling pathway of a15:0-i15:0 PE via the TLR2-TLR1 heterodimer.

Quantitative Data Summary

The following tables summarize the reported effects of a15:0-i15:0 PE on cytokine production in different immune cell types. Data is presented as mean values ± standard deviation.

Table 1: TNF-α Induction by Natural and Synthetic a15:0-i15:0 PE in Murine Bone Marrow-Derived Dendritic Cells (mBMDCs)

TreatmentConcentrationTNF-α Production (pg/mL)
Untreated Control-Not Detectable
Natural a15:0-i15:0 PE10 µg/mL~1500
Synthetic a15:0-i15:0 PE10 µg/mL~1500
n14:0-n14:0 PE10 µg/mLNot Detectable
n15:0-n15:0 PE10 µg/mLNot Detectable
n16:0-n16:0 PE10 µg/mLNot Detectable
a15:0-a15:0 PE10 µg/mLNot Detectable
i15:0-i15:0 PE10 µg/mLNot Detectable

Data is estimated based on graphical representations in Bae et al., Nature 2022.[1]

Table 2: Cytokine Induction by a15:0-i15:0 PE in Human Monocyte-Derived Dendritic Cells (MDDCs)

CytokineConcentration of a15:0-i15:0 PEFold Induction vs. Control
TNF-α10 µg/mLSignificant Induction
IL-23A10 µg/mLSignificant Induction
IL-12B10 µg/mLSignificant Induction

Based on findings that TLR1 and TLR2 are required for cytokine induction by a15:0-i15:0 PE.[4]

Table 3: Modulatory Effects of Low-Dose a15:0-i15:0 PE on Subsequent Immune Stimulation in Human MDDCs

Pre-treatment (18h)Subsequent Stimulant (100 ng/mL)TNF-α Response
Low-dose a15:0-i15:0 PEPam3CSK4Suppressed
Low-dose a15:0-i15:0 PELPSModerated

Low dose is specified as 1% of the EC50.[1]

Experimental Protocols

Protocol 1: In Vitro Stimulation of Dendritic Cells with a15:0-i15:0 PE for Cytokine Analysis

This protocol describes the stimulation of murine bone marrow-derived dendritic cells (mBMDCs) or human monocyte-derived dendritic cells (MDDCs) to assess cytokine production.

Materials:

  • Murine bone marrow cells or human peripheral blood mononuclear cells (PBMCs)

  • GM-CSF (for mBMDCs) or GM-CSF and IL-4 (for human MDDCs)

  • Complete RPMI 1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 1% penicillin-streptomycin)

  • a15:0-i15:0 PE (synthetic)

  • Control lipids (e.g., n15:0-n15:0 PE)

  • Positive controls: Pam3CSK4 (TLR2/1 agonist), LPS (TLR4 agonist)

  • 96-well cell culture plates

  • ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-23A, IL-12B)

Procedure:

  • Cell Culture: Differentiate bone marrow cells into mBMDCs using GM-CSF or isolate monocytes from PBMCs and differentiate into MDDCs using GM-CSF and IL-4, following standard protocols.

  • Cell Seeding: Plate the differentiated dendritic cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI medium.

  • Preparation of Stimulants: Prepare stock solutions of a15:0-i15:0 PE, control lipids, Pam3CSK4, and LPS in an appropriate vehicle (e.g., endotoxin-free water or DMSO, followed by dilution in culture medium). Perform serial dilutions to create a range of working concentrations.

  • Cell Stimulation: Add 100 µL of the stimulant solutions to the appropriate wells. For negative controls, add 100 µL of vehicle-containing medium.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of cytokines in the supernatant using specific ELISA kits, following the manufacturer's instructions.

Protocol 2: Assessing the Modulatory Effects of a15:0-i15:0 PE

This protocol is designed to evaluate the ability of low-dose a15:0-i15:0 PE to alter the response of dendritic cells to other TLR agonists.

Procedure:

  • Cell Seeding: Plate differentiated dendritic cells as described in Protocol 1.

  • Pre-treatment: Add a low dose of a15:0-i15:0 PE (e.g., 1% of the predetermined EC50) to the designated wells. For control wells, add vehicle only.

  • First Incubation: Incubate the cells for an extended period (e.g., 18 hours) at 37°C in a humidified 5% CO2 incubator.[1][4]

  • Secondary Stimulation: Following the pre-treatment incubation, add a secondary stimulus such as Pam3CSK4 (e.g., 100 ng/mL) or LPS (e.g., 100 ng/mL) to the wells.

  • Second Incubation: Incubate the plate for an additional 6-24 hours.

  • Supernatant Collection and Analysis: Collect the supernatant and quantify cytokine production as described in Protocol 1.

Experimental Workflow Diagram

experimental_workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_analysis Analysis isolate_cells Isolate Immune Cells (e.g., Bone Marrow, PBMCs) differentiate_cells Differentiate into Dendritic Cells (mBMDCs or MDDCs) isolate_cells->differentiate_cells seed_cells Seed Cells into 96-well Plates differentiate_cells->seed_cells add_stimulant Add a15:0-i15:0 PE & Controls (LPS, Pam3CSK4) seed_cells->add_stimulant incubate Incubate for 18-24 hours add_stimulant->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant run_elisa Quantify Cytokines via ELISA collect_supernatant->run_elisa analyze_data Analyze and Compare Data run_elisa->analyze_data

Caption: General workflow for in vitro stimulation of dendritic cells.

References

Troubleshooting & Optimization

a15:0-i15:0 PE stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and proper storage of a15:0-i15:0 Phosphatidylethanolamine (B1630911) (PE).

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with a15:0-i15:0 PE.

Issue 1: Variability in Experimental Results

  • Question: My experiments using different batches of a15:0-i15:0 PE are showing inconsistent results. What could be the cause?

  • Answer: Inconsistent results can arise from degradation of the lipid. a15:0-i15:0 PE, like other phosphatidylethanolamines, is susceptible to oxidation and hydrolysis, which can alter its biological activity.[1][2] Ensure that all batches have been stored under the recommended conditions and are within their expiration date. For sensitive applications, it is advisable to qualify each new lot.

Issue 2: Difficulty Dissolving the Lyophilized Powder

  • Question: I am having trouble dissolving the lyophilized a15:0-i15:0 PE powder. What is the recommended procedure?

Issue 3: Observing Aggregates in Solution

  • Question: After reconstitution, I am observing precipitates or aggregation in my a15:0-i15:0 PE solution. How can I prevent this?

  • Answer: Aggregation of lipid nanoparticles is a common issue that can be influenced by several factors, including the pH of the buffer and the mixing rate during reconstitution.[3][4] Ensure the pH of your aqueous phase is optimal for maintaining a stable suspension. Rapid and consistent mixing during the addition of the aqueous phase to the dissolved lipid in organic solvent is crucial for forming small, stable vesicles and preventing aggregation.[3]

Issue 4: Suspected Degradation of a15:0-i15:0 PE

  • Question: I suspect my stored a15:0-i15:0 PE may have degraded. What are the signs of degradation?

  • Answer: The primary degradation pathways for phosphatidylethanolamines are oxidation and hydrolysis.[2] While visual inspection may not always reveal degradation, signs can include a yellowish discoloration or the presence of insoluble material. For a definitive assessment of purity, analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate the parent lipid from its degradation products.[2]

Frequently Asked Questions (FAQs)

Q1: What is a15:0-i15:0 PE?

A1: a15:0-i15:0 PE is a diacyl phosphatidylethanolamine with two branched fatty acid chains (a15:0 and i15:0).[5][6] It is a key immunomodulatory lipid component of the cell membrane of the gut bacterium Akkermansia muciniphila.[6][7]

Q2: What are the primary applications of a15:0-i15:0 PE?

A2: a15:0-i15:0 PE is used in a range of chemical and immunological applications due to its link to the immunomodulatory properties of Akkermansia muciniphila.[7] It has been shown to induce homeostatic immune responses.[6]

Q3: What are the recommended storage conditions for a15:0-i15:0 PE?

A3: For long-term stability, a15:0-i15:0 PE should be stored at -20°C.[8]

Q4: What is the shelf life of a15:0-i15:0 PE?

A4: When stored properly at -20°C, the stability of a15:0-i15:0 PG, a similar compound, is guaranteed for one year.[9] It is reasonable to expect a similar shelf life for a15:0-i15:0 PE.

Q5: How can I prevent oxidation and hydrolysis of a15:0-i15:0 PE?

A5: To minimize oxidation, it is recommended to handle the compound under an inert atmosphere (e.g., argon or nitrogen) and to use deoxygenated solvents. To prevent hydrolysis, avoid prolonged exposure to acidic or basic aqueous solutions.[2] Storing the compound in a tightly sealed container at the recommended temperature is crucial.

Q6: How does a15:0-i15:0 PE exert its immunomodulatory effects?

A6: a15:0-i15:0 PE signals through a TLR2-TLR1 heterodimer. It is less potent than other known TLR2 agonists and preferentially induces some inflammatory cytokines while not affecting others. At low doses, it can reset activation thresholds for immune signaling.[6]

Quantitative Data Summary

ParameterValueReference
Storage Temperature -20°C[8]
Expected Shelf Life 1 Year[9]
Molecular Weight 663.92[8]
Supplied As Powder[8]

Experimental Protocols & Workflows

General Reconstitution Protocol for Lyophilized a15:0-i15:0 PE

This protocol is a general guideline. Optimization may be required based on the specific experimental application.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_hydration Hydration cluster_final Final Product prep1 Equilibrate vial to room temperature prep2 Prepare organic solvent (e.g., Ethanol (B145695), DMSO) prep1->prep2 prep3 Prepare aqueous buffer prep2->prep3 hyd1 Slowly add aqueous buffer to the lipid solution while vortexing prep3->hyd1 diss1 Add organic solvent to lyophilized powder diss2 Vortex until fully dissolved diss1->diss2 diss2->hyd1 hyd2 Continue vortexing for 5-10 minutes hyd1->hyd2 final_prod Homogeneous lipid suspension hyd2->final_prod

Reconstitution workflow for a15:0-i15:0 PE.

Troubleshooting Logic for Experimental Variability

G start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C, sealed vial) start->check_storage storage_ok OK check_storage->storage_ok Yes storage_bad Improper Storage check_storage->storage_bad No check_age Check Expiration Date age_ok OK check_age->age_ok Yes age_bad Expired check_age->age_bad No check_reconstitution Review Reconstitution Protocol reconstitution_ok OK check_reconstitution->reconstitution_ok Consistent reconstitution_bad Inconsistent Reconstitution check_reconstitution->reconstitution_bad Inconsistent check_purity Assess Purity (e.g., HPLC) storage_ok->check_age age_ok->check_reconstitution reconstitution_ok->check_purity degradation Potential Degradation (Oxidation/Hydrolysis) storage_bad->degradation age_bad->degradation degradation->check_purity

Troubleshooting inconsistent experimental results.

References

Technical Support Center: Analysis of 15:0-15:0 PC Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 15:0-15:0 Phosphatidylcholine (PC), also known as dipentadecanoylphosphatidylcholine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this specific odd-chain phospholipid.

Frequently Asked Questions (FAQs)

Q1: Why is 15:0-15:0 PC often used as an internal standard, and what are the implications when it is the analyte of interest?

A1: 15:0-15:0 PC is frequently used as an internal standard in lipidomics studies because odd-chain fatty acids, such as pentadecanoic acid (15:0), are generally found in very low abundance in most biological systems.[1][2] This low natural abundance minimizes the risk of interference from endogenous levels of the standard, allowing for accurate quantification of other, more common, even-chain phospholipids (B1166683).

When 15:0-15:0 PC is the analyte of interest, its low concentration can present a significant analytical challenge. This necessitates highly sensitive analytical methods and careful optimization of sample preparation and instrument parameters to achieve reliable detection and quantification.

Q2: What are the most common sources of interference in the analysis of 15:0-15:0 PC?

A2: The most common sources of interference in the analysis of 15:0-15:0 PC include:

  • Isobaric Interferences: Other lipid species may have the same nominal mass as 15:0-15:0 PC. For example, other phosphatidylcholines with different fatty acid combinations (e.g., PC 14:0/16:0) or even different lipid classes can be isobaric. Chromatographic separation is crucial to resolve these interferences.

  • Matrix Effects: Components of the biological matrix (e.g., salts, proteins, and other lipids) can interfere with the ionization of 15:0-15:0 PC in the mass spectrometer, leading to ion suppression or enhancement.[3] This can result in inaccurate quantification. Phospholipids, in general, are known to be a major cause of matrix effects in bioanalysis.[3]

  • In-Source Fragmentation: Phosphatidylcholines can fragment within the ion source of the mass spectrometer, leading to the generation of artifactual peaks and a decrease in the signal of the intact molecule.[4]

Q3: What is the expected fragmentation pattern for 15:0-15:0 PC in positive ion mode ESI-MS/MS?

A3: In positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), phosphatidylcholines typically exhibit a characteristic fragmentation pattern. The most prominent fragment ion observed is the phosphocholine (B91661) headgroup at m/z 184.07. Other fragments can include the neutral loss of the phosphocholine headgroup and losses of the fatty acyl chains. For 15:0-15:0 PC, you would expect to see the precursor ion [M+H]⁺ at approximately m/z 706.5, and upon fragmentation, a dominant product ion at m/z 184.07.

Troubleshooting Guides

Issue 1: Low or No Signal for 15:0-15:0 PC
Possible Cause Troubleshooting Step Rationale
Low abundance in the sample Increase the amount of starting material (e.g., plasma, tissue) if possible. Concentrate the lipid extract before analysis.Odd-chain phospholipids are often present at very low concentrations.
Inefficient extraction Review and optimize your lipid extraction protocol. Ensure appropriate solvent-to-sample ratios and sufficient mixing. Consider a validated method like the Folch or Bligh-Dyer extraction.Incomplete extraction will lead to low recovery and poor signal.
Ion suppression Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[5] Optimize chromatographic separation to resolve 15:0-15:0 PC from co-eluting, suppressive compounds.[2][3]Matrix components can significantly reduce the ionization efficiency of the analyte.
Instrument sensitivity Check the mass spectrometer's tuning and calibration. Ensure the instrument is operating at optimal sensitivity for the m/z range of interest.Poor instrument performance will directly impact the ability to detect low-abundance analytes.
Analyte degradation Ensure proper sample handling and storage (e.g., at -80°C) to prevent enzymatic or oxidative degradation. Minimize freeze-thaw cycles.Phospholipids can be susceptible to degradation, leading to a loss of the target analyte.
Issue 2: Poor Peak Shape or Peak Splitting in Chromatography
Possible Cause Troubleshooting Step Rationale
Inappropriate column chemistry For separating phospholipid classes, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred. For separating species within a class based on fatty acid composition, Reversed-Phase Liquid Chromatography (RPLC) is more suitable.[6][7]The choice of chromatography mode is critical for good peak shape and resolution.
Mobile phase mismatch Ensure the mobile phase composition is appropriate for the chosen column and analyte. For HILIC, a high organic content is the weak solvent, while for RPLC, the aqueous phase is the weak solvent.Mismatched mobile phases can lead to poor retention and peak shape.
Injection solvent effects The injection solvent should be as close as possible in composition to the initial mobile phase conditions to avoid peak distortion.Injecting in a solvent much stronger than the mobile phase can cause peak fronting or splitting.
Column overload Reduce the injection volume or dilute the sample.Injecting too much sample can lead to broad, asymmetric peaks.
Column degradation Flush the column with a strong solvent or, if necessary, replace the column.Over time, columns can become contaminated or lose their stationary phase, leading to poor performance.
Issue 3: Inaccurate or Irreproducible Quantification
Possible Cause Troubleshooting Step Rationale
Matrix effects Use a stable isotope-labeled internal standard (e.g., 15:0-15:0-d9 PC) if available. If not, a closely related odd-chain PC can be used. Perform a matrix effect study by comparing the analyte response in a pure solution versus a post-extraction spiked matrix sample.An appropriate internal standard can help to compensate for variations in extraction recovery and ion suppression.
Non-linearity of response Prepare a calibration curve with a sufficient number of points covering the expected concentration range of the analyte. Ensure the calibration curve is linear and has a good correlation coefficient (r² > 0.99).Assuming linearity outside of the linear range of the detector will lead to inaccurate quantification.
Inconsistent sample preparation Standardize all steps of the sample preparation workflow, including volumes, mixing times, and temperatures. Use an automated liquid handler if available to improve precision.Variability in sample preparation is a major source of irreproducibility.
Carryover Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the wash steps in the autosampler and chromatography method.Residual analyte from a previous injection can lead to artificially high results in subsequent samples.

Quantitative Data

The following table provides representative analytical performance data for the analysis of odd-chain and other relevant phospholipids. Please note that specific values for LOD, LOQ, and recovery can vary depending on the sample matrix, instrumentation, and analytical method used.

AnalyteMatrixMethodLODLOQRecovery (%)Reference
Odd-chain PhospholipidsHuman MilkHILIC-ESI-MS/MS---[1]
PhosphatidylcholinesFoods and TissuesHILIC-LC-MS/MS--90-115[3]
TG(15:0/15:0/15:0)Human PlasmaUHPLC/QQQ MRM MS0.5 ng/mL1.5 ng/mL95.7-103.4[8][9]
PC(19:0/19:0)Human PlasmaUHPLC/QQQ MRM MS0.2 ng/mL0.6 ng/mL96.2-102.8[8][9]
PE(17:0/17:0)Human PlasmaUHPLC/QQQ MRM MS0.1 ng/mL0.3 ng/mL97.1-104.2[8][9]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma (Liquid-Liquid Extraction)
  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Addition: To 50 µL of plasma, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled 15:0-15:0 PC).

  • Protein Precipitation and Lipid Extraction:

    • Add 1.5 mL of a cold chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of water to induce phase separation.

    • Vortex again for 1 minute.

  • Phase Separation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.

  • Lipid Collection: Carefully aspirate the lower organic layer using a glass syringe and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., acetonitrile:isopropanol:water, 65:30:5, v/v/v).

Protocol 2: HILIC-MS/MS Analysis of Phosphatidylcholines
  • Chromatographic Column: Use a HILIC column with a silica (B1680970) or amide stationary phase (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[10]

  • Mobile Phases:

    • Mobile Phase A: Acetonitrile:Water (95:5, v/v) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile:Water (50:50, v/v) with 10 mM ammonium formate.

  • Gradient Elution:

    • Start with a high percentage of Mobile Phase A (e.g., 95%) to retain the polar phospholipids.

    • Gradually increase the percentage of Mobile Phase B to elute the lipids based on the polarity of their headgroups.

    • A typical gradient might run from 5% to 50% B over 10-15 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transition for 15:0-15:0 PC: Precursor ion (Q1): m/z 706.5 -> Product ion (Q3): m/z 184.1.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing start Plasma Sample add_is Add Internal Standard start->add_is lle Liquid-Liquid Extraction (e.g., Folch Method) add_is->lle spe Solid-Phase Extraction (Optional Clean-up) lle->spe for cleaner sample dry Dry Down Extract lle->dry spe->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject hilic HILIC Separation inject->hilic ms Mass Spectrometry (ESI+, MRM) hilic->ms data Data Acquisition ms->data integrate Peak Integration data->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the analysis of 15:0-15:0 PC.

troubleshooting_low_signal cluster_causes Potential Causes cluster_solutions Solutions issue Low/No Signal for 15:0-15:0 PC cause1 Low Abundance issue->cause1 cause2 Poor Extraction issue->cause2 cause3 Ion Suppression issue->cause3 cause4 Instrument Issue issue->cause4 sol1 Increase Sample Amount/ Concentrate Extract cause1->sol1 sol2 Optimize Extraction Protocol cause2->sol2 sol3 Improve Sample Clean-up/ Optimize Chromatography cause3->sol3 sol4 Check Instrument Tuning & Calibration cause4->sol4

Caption: Troubleshooting logic for low signal intensity of 15:0-15:0 PC.

References

Technical Support Center: Phosphatidylethanolamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of phosphatidylethanolamine (B1630911) (PE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters, with a special focus on species like a15:0-i15:0 PE.

Frequently Asked Questions (FAQs)

Q1: What is a15:0-i15:0 PE and why is it important?

A1: a15:0-i15:0 PE is a diacyl phosphatidylethanolamine with two branched fatty acid chains, anteiso-pentadecanoic acid (a15:0) and iso-pentadecanoic acid (i15:0). It has been identified as a key immunomodulatory lipid from the gut bacterium Akkermansia muciniphila.[1] This specific PE can trigger the release of inflammatory cytokines like TNF-alpha and is being investigated for its role in regulating the immune system.[1]

Q2: Which ionization mode, positive or negative, is better for analyzing a15:0-i15:0 PE?

A2: Phosphatidylethanolamines (PEs) are zwitterionic and can be detected in both positive and negative ionization modes.[2][3] The optimal choice depends on the experimental goal.

  • Positive Ion Mode ([M+H]⁺): This mode is efficient for detecting PEs and is often used for quantification.[2][4] Tandem MS (MS/MS) in positive mode typically shows a characteristic neutral loss of 141 Da, corresponding to the phosphoethanolamine headgroup.[5][6][7] This is useful for creating a Neutral Loss Scan to selectively identify all PE species in a sample.

  • Negative Ion Mode ([M-H]⁻): This mode is highly informative for structural characterization.[8] Collision-induced dissociation (CID) of the [M-H]⁻ ion readily produces fragment ions corresponding to the individual fatty acyl chains, allowing for their unambiguous identification.[9]

For a comprehensive analysis, acquiring data in both polarities is recommended.

Q3: What are the expected precursor ions and characteristic fragments for a15:0-i15:0 PE?

A3: To calculate the expected mass-to-charge ratio (m/z), you first need the exact mass of the neutral lipid. The chemical formula for a15:0-i15:0 PE is C₃₅H₇₀NO₈P. Its monoisotopic mass is approximately 675.484 g/mol .

Parameter Positive Ion Mode Negative Ion Mode
Precursor Ion [M+H]⁺ ≈ 676.492 m/z[M-H]⁻ ≈ 674.476 m/z
Characteristic MS/MS Event Neutral Loss of 141.019 DaProduct Ions of Fatty Acyl Chains
Resulting Fragment/Scan Product ion at m/z 535.473Product ions at m/z 241.219 (i/a 15:0)

Q4: How do I set up a Multiple Reaction Monitoring (MRM) experiment for quantifying a15:0-i15:0 PE?

A4: An MRM experiment requires selecting a specific precursor ion and a characteristic product ion. Based on the fragmentation patterns, you can set up the following transitions. Using an internal standard, such as 17:0/17:0 PE, is crucial for accurate quantification.[10]

Ionization Mode Precursor Ion (Q1) Product Ion (Q3) Description
Positive676.5 m/z535.5 m/zMonitors the specific loss of the headgroup.
Negative674.5 m/z241.2 m/zMonitors for the presence of the C15:0 fatty acid.

Troubleshooting Guide

Issue 1: Low or No Signal Intensity for a15:0-i15:0 PE

  • Possible Cause 1: Incorrect Ionization Mode.

    • Solution: Ensure you are acquiring data in the appropriate mode (positive or negative). If possible, acquire in both modes simultaneously using polarity switching to see which yields better results for your sample matrix and instrument.[11] PEs generally ionize well in positive mode.[2]

  • Possible Cause 2: Suboptimal Source Parameters.

    • Solution: Optimize key electrospray ionization (ESI) source parameters. Infuse a standard solution of a representative PE (e.g., PE 16:0/18:1) and adjust settings like IonSpray Voltage, source temperature, and gas flows (nebulizer, heater gas) to maximize the signal of the precursor ion.[10] Typical values can be around ±4500 V for the spray voltage and 500°C for the temperature, but these are instrument-dependent.[10]

  • Possible Cause 3: Ion Suppression.

    • Solution: Your sample matrix may contain high concentrations of other lipids or molecules that co-elute and compete for ionization, suppressing the signal of your analyte. Improve chromatographic separation to resolve a15:0-i15:0 PE from interfering compounds.[12] Diluting the sample may also alleviate suppression effects.

Issue 2: Difficulty Confirming Fatty Acid Composition in MS/MS

  • Possible Cause: Insufficient or Incorrect Collision Energy (CE).

    • Solution: Collision energy is a critical parameter that must be optimized for each specific lipid and instrument.[13][14]

      • CE Ramp Experiment: Infuse a standard of your target lipid (or a similar PE). Set up an experiment where the instrument cycles through a range of CE values (e.g., 15-60 eV) for your selected precursor.

      • Analyze the Data: Plot the intensity of the desired product ions (e.g., fatty acyl fragments in negative mode) against the collision energy. The optimal CE is the value that produces the maximum intensity for your fragment of interest. Software like Skyline can automate CE optimization.[15]

  • Possible Cause: Wrong Precursor Ion Selected for Fragmentation.

    • Solution: Ensure you are selecting the correct precursor ion for MS/MS. In positive mode, you might be selecting a sodium adduct ([M+Na]⁺) instead of the protonated molecule ([M+H]⁺). Adducts fragment differently and may not yield the expected product ions. Check your full scan data to confirm the most abundant precursor species.

Issue 3: Poor Chromatographic Peak Shape or Resolution

  • Possible Cause: Inappropriate Column Chemistry or Mobile Phase.

    • Solution: For separating lipid species based on their fatty acid chains, reversed-phase liquid chromatography (RPLC) is highly effective and robust.[11][16]

      • Column: A C18 column (e.g., Acquity UPLC CSH C18) is a common and effective choice.[10]

      • Mobile Phase: A gradient using solvents like water/acetonitrile or water/methanol with additives is typical. Adding a low concentration of a modifier like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (e.g., 5-10 mM) can significantly improve peak shape and ionization efficiency.[5][17]

  • Possible Cause: Sample Overload.

    • Solution: Injecting too much sample can lead to broad, asymmetric peaks. Try diluting your sample extract and re-injecting.

Experimental Protocol: LC-MS/MS Analysis of a15:0-i15:0 PE

This protocol provides a general framework. Optimization of specific parameters for your instrument is essential.

1. Lipid Extraction (Bligh-Dyer Method)

  • Homogenize your sample (e.g., cell pellet, tissue) in a glass vial.

  • Add a 1:2:0.8 mixture of Chloroform:Methanol:Water (by volume). Include an internal standard (e.g., PE 17:0/17:0) at a known concentration at this step.

  • Vortex vigorously for 2 minutes to form a single-phase mixture.

  • Add an additional 1 part Chloroform and 1 part Water to induce phase separation. Vortex again.

  • Centrifuge at low speed (e.g., 2000 x g) for 5 minutes to separate the layers.

  • Carefully collect the lower organic layer (containing the lipids) using a glass syringe.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable injection solvent, such as Acetonitrile/Isopropanol (1:1, v/v).

2. Liquid Chromatography Parameters

Parameter Recommendation
Column Reversed-Phase C18, e.g., Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm[10]
Mobile Phase A Water:Acetonitrile (40:60) with 10 mM Ammonium Formate
Mobile Phase B Acetonitrile:Isopropanol (10:90) with 10 mM Ammonium Formate
Flow Rate 0.3 - 0.5 mL/min
Gradient Start at ~30% B, ramp to 100% B over 15-20 minutes, hold, and re-equilibrate.
Column Temp 50 °C[5]
Injection Vol 2 - 5 µL

3. Mass Spectrometry Parameters

These parameters are starting points and require instrument-specific optimization.

Parameter Positive Mode Setting Negative Mode Setting
Ion Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
IonSpray Voltage +4500 to +5500 V[10]-4500 V[10]
Source Temperature 450 - 550 °C[10]450 - 550 °C[10]
Curtain Gas 30 psi[10]30 psi[10]
Nebulizer Gas (GS1) 40 psi[10]40 psi[10]
Heater Gas (GS2) 60 psi[10]60 psi[10]
Scan Type MRM or Neutral Loss ScanMRM or Product Ion Scan
Precursor Ion (Q1) 676.5 m/z674.5 m/z
Product Ion (Q3) 535.5 m/z (for MRM)241.2 m/z (for MRM)
Collision Energy (CE) Requires Optimization (start at 25-35 eV)Requires Optimization (start at 35-45 eV)
Declustering Potential Requires Optimization (start at 80-120 V)Requires Optimization (start at -80 to -120 V)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Cell Pellet) ISTD Add Internal Standard (e.g., PE 17:0/17:0) Sample->ISTD Extraction Lipid Extraction (Bligh-Dyer) ISTD->Extraction Drydown Dry & Reconstitute Extraction->Drydown LC Reversed-Phase LC (C18 Column) Drydown->LC MS ESI-MS/MS (Polarity Switching) LC->MS Integration Peak Integration MS->Integration Quant Quantification (vs. Internal Standard) Integration->Quant ID Compound ID (RT & MS/MS Match) Integration->ID

Caption: Workflow for quantitative analysis of a15:0-i15:0 PE.

pe_fragmentation cluster_pos Positive Mode Fragmentation cluster_neg Negative Mode Fragmentation PE_pos [M+H]⁺ (Precursor Ion) NL Neutral Loss of 141 Da PE_pos->NL DG [M+H-141]⁺ (Diglyceride Fragment) NL->DG PE_neg [M-H]⁻ (Precursor Ion) FA1 [R₁COO]⁻ (Fatty Acyl 1) PE_neg->FA1 FA2 [R₂COO]⁻ (Fatty Acyl 2) PE_neg->FA2

Caption: Characteristic fragmentation pathways for PE lipids in MS/MS.

References

Troubleshooting variability in a15:0-i15:0 PE in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing a15:0-i15:0 phosphatidylethanolamine (B1630911) (PE) in in vitro assays. The information is tailored to scientists and professionals in drug development engaged in studying the immunomodulatory effects of this novel lipid.

Frequently Asked Questions (FAQs)

Q1: What is a15:0-i15:0 PE and what is its mechanism of action in vitro?

A1: a15:0-i15:0 PE is a unique diacyl phosphatidylethanolamine with two branched fatty acid chains (anteiso-pentadecanoyl and iso-pentadecanoyl). It is a component of the cell membrane of the gut bacterium Akkermansia muciniphila.[1] In vitro, it functions as an immunomodulatory molecule by acting as an agonist for the Toll-like receptor 2 and Toll-like receptor 1 (TLR2/TLR1) heterodimer complex.[2] This interaction initiates a downstream signaling cascade that leads to the production of specific cytokines.

Q2: Why am I seeing high variability in my a15:0-i15:0 PE in vitro assay results?

A2: High variability in cell-based assays with lipid agonists like a15:0-i15:0 PE can stem from several factors. These can be broadly categorized into issues with the lipid preparation, cell culture conditions, and the assay protocol itself. Common culprits include inconsistent lipid solubilization, lot-to-lot variation of reagents, fluctuations in cell health and density, and procedural inconsistencies.

Q3: How should I prepare and handle a15:0-i15:0 PE for my experiments?

A3: Proper preparation and handling of a15:0-i15:0 PE are critical for reproducible results. Due to its lipid nature, it is not readily soluble in aqueous media. A common method is to first dissolve the lipid in an organic solvent like DMSO or ethanol (B145695) to create a stock solution. This stock solution is then further diluted in cell culture media to the final working concentration. It is crucial to ensure that the final concentration of the organic solvent in the cell culture is low (typically <0.5%) to avoid solvent-induced cell toxicity. Vigorous vortexing or sonication may be required to achieve a uniform suspension of the lipid in the media.

Q4: What cell types are suitable for in vitro assays with a15:0-i15:0 PE?

A4: Since a15:0-i15:0 PE signals through the TLR2/TLR1 complex, suitable cell types for in vitro assays are those that express these receptors. This includes various immune cells such as macrophages, monocytes, and dendritic cells. Reporter cell lines, such as HEK293 cells engineered to express human TLR2 and TLR1 along with a reporter gene (e.g., SEAP - secreted embryonic alkaline phosphatase), are also excellent tools for specifically quantifying TLR2/TLR1 activation.[3]

Q5: What are the expected outcomes of stimulating cells with a15:0-i15:0 PE in vitro?

A5: Stimulation of TLR2/TLR1-expressing cells with a15:0-i15:0 PE is expected to induce a specific pattern of cytokine release. For example, it has been shown to promote the release of TNF-α and IL-6, but not IL-10 or IL-12p70.[4] The magnitude of the response is typically dose-dependent. It is noteworthy that a15:0-i15:0 PE is considered a less potent TLR2 agonist compared to other known natural and synthetic TLR2 agonists.[1]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro assays with a15:0-i15:0 PE and provides potential causes and solutions.

Problem Potential Cause Suggested Solution
High Background Signal 1. Reagent contamination (e.g., endotoxin (B1171834) in media or serum).- Use endotoxin-free reagents and test all components for contamination. - Heat-inactivate serum before use.
2. Cell stress or over-confluence.- Ensure cells are healthy and in the exponential growth phase. - Optimize cell seeding density to avoid over-confluence.
3. Non-specific activation by lipid aggregates.- Ensure complete solubilization of a15:0-i15:0 PE. - Include a vehicle control (media with the same concentration of solvent used to dissolve the lipid) to assess baseline activation.
Low or No Signal 1. Inactive or degraded a15:0-i15:0 PE.- Store the lipid stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. - Prepare fresh dilutions for each experiment.
2. Low expression of TLR2/TLR1 on target cells.- Confirm TLR2 and TLR1 expression on your cell line using techniques like flow cytometry or western blotting. - Consider using a reporter cell line with stable expression of the receptors.
3. Suboptimal assay conditions.- Optimize the incubation time and concentration of a15:0-i15:0 PE. - Ensure the detection system (e.g., ELISA for cytokines, reporter gene assay) is sensitive enough.
High Well-to-Well Variability 1. Inconsistent cell seeding.- Ensure a homogenous cell suspension before seeding. - Use a multichannel pipette for seeding and ensure consistent volume in each well.
2. Inaccurate pipetting of a15:0-i15:0 PE.- Use calibrated pipettes and ensure proper mixing of the lipid solution before adding to the wells.
3. "Edge effect" in microplates.- Avoid using the outer wells of the microplate, or fill them with sterile media or PBS to maintain humidity.
Inconsistent Results Between Experiments 1. Variation in cell passage number.- Use cells within a consistent and low passage number range for all experiments.
2. Lot-to-lot variability of reagents (e.g., serum, media).- Test new lots of critical reagents against the old lot before use in critical experiments. - Purchase larger batches of reagents to minimize lot changes.
3. Differences in incubation conditions.- Ensure consistent temperature, CO2 levels, and humidity in the incubator.

Quantitative Data Presentation

The following table provides an illustrative example of expected results and acceptable variability for a TLR2/TLR1 reporter gene assay measuring the activity of a15:0-i15:0 PE. The data is presented as the mean of triplicate measurements with standard deviation (SD) and coefficient of variation (%CV). A %CV of less than 15% is generally considered acceptable for cell-based assays.

a15:0-i15:0 PE Concentration (µg/mL) Mean Reporter Activity (OD 650 nm) Standard Deviation (SD) Coefficient of Variation (%CV)
0 (Vehicle Control)0.150.01510.0%
0.10.250.0208.0%
10.550.0448.0%
101.200.12010.0%
1001.850.22212.0%

Experimental Protocols

Protocol 1: Preparation of a15:0-i15:0 PE Stock Solution
  • Materials:

    • a15:0-i15:0 PE (lyophilized powder)

    • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

    • Sterile, conical microcentrifuge tubes

  • Procedure:

    • Bring the lyophilized a15:0-i15:0 PE to room temperature.

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

    • Reconstitute the a15:0-i15:0 PE in DMSO to a stock concentration of 10 mg/mL.

    • Vortex vigorously for 1-2 minutes until the lipid is completely dissolved. The solution should be clear.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: In Vitro Stimulation of a TLR2/TLR1 Reporter Cell Line
  • Materials:

    • HEK-Blue™ hTLR2/TLR1 cells (or similar reporter cell line)

    • Complete cell culture medium (as recommended by the cell line supplier)

    • 96-well, flat-bottom cell culture plates

    • a15:0-i15:0 PE stock solution (from Protocol 1)

    • Reporter gene detection reagent (e.g., QUANTI-Blue™ Solution)

  • Procedure:

    • Culture the reporter cells according to the supplier's instructions. Ensure the cells are healthy and in the exponential growth phase.

    • Harvest the cells and adjust the cell density to 2.5 x 10^5 cells/mL in complete culture medium.

    • Seed 180 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

    • Prepare serial dilutions of the a15:0-i15:0 PE stock solution in complete culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final concentration of DMSO as the highest lipid concentration.

    • Add 20 µL of the diluted a15:0-i15:0 PE or vehicle control to the appropriate wells.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

    • Following incubation, measure the reporter gene activity according to the manufacturer's instructions. For a SEAP reporter, this typically involves transferring a small volume of the cell culture supernatant to a new plate containing the detection reagent and measuring the absorbance at a specific wavelength (e.g., 620-655 nm).

Visualizations

a15:0-i15:0 PE Signaling Pathway

a15_i15_PE_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus a15:0-i15:0 PE a15:0-i15:0 PE TLR2_TLR1 TLR2 TLR1 a15:0-i15:0 PE->TLR2_TLR1 Binds to MyD88 MyD88 TLR2_TLR1->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates MAPK MAPK TAK1->MAPK Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates MAPK_n MAPK MAPK->MAPK_n Translocates Gene_expression Cytokine Gene Expression NFkB_n->Gene_expression MAPK_n->Gene_expression

Caption: MyD88-dependent signaling pathway initiated by a15:0-i15:0 PE binding to the TLR2/TLR1 complex.

Experimental Workflow for a15:0-i15:0 PE In Vitro Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_lipid Prepare a15:0-i15:0 PE Stock Solution stimulate Stimulate Cells with a15:0-i15:0 PE prep_lipid->stimulate prep_cells Culture and Harvest Reporter Cells seed_cells Seed Cells in 96-Well Plate prep_cells->seed_cells seed_cells->stimulate incubate Incubate for 24h stimulate->incubate measure Measure Reporter Gene Activity incubate->measure analyze Analyze Data and Assess Variability measure->analyze

References

Technical Support Center: Purification Strategies for Branched-Chain Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of branched-chain phospholipids (B1166683). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental purification of these complex lipids.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying branched-chain phospholipids compared to their straight-chain counterparts?

A1: The primary challenge lies in the subtle physical and chemical differences imparted by the branched acyl chains. These branches (e.g., iso- and anteiso-methyl groups) disrupt the highly ordered packing of the lipid tails. This disruption can lead to:

  • Altered Polarity and Hydrophobicity: The branching can slightly increase the polarity and decrease the overall hydrophobicity compared to a straight-chain phospholipid of the same carbon number. This can affect retention times in both normal-phase and reverse-phase chromatography.

  • Co-elution: Branched-chain phospholipids often exist as complex mixtures of isomers (e.g., iso vs. anteiso) with very similar properties, making their separation from each other and from straight-chain analogs challenging.

  • Matrix Effects: In complex biological samples, the unique structure of branched-chain phospholipids can lead to different matrix effects in mass spectrometry analysis compared to more common straight-chain phospholipids.

Q2: Which chromatographic technique is best suited for the initial fractionation of a total lipid extract containing branched-chain phospholipids?

A2: For initial fractionation, Solid-Phase Extraction (SPE) is a highly effective and commonly used technique. It allows for the separation of lipids into broad classes based on their polarity. A common strategy involves using a silica (B1680970) or aminopropyl-bonded silica cartridge to separate neutral lipids, free fatty acids, and phospholipids.[1] This initial cleanup is crucial for reducing sample complexity before high-resolution separation.

Q3: Can I use Thin-Layer Chromatography (TLC) for the purification of branched-chain phospholipids?

A3: Yes, TLC is a versatile technique for both analytical and preparative separation of phospholipids.[2][3] For branched-chain phospholipids, specific solvent systems can be optimized to achieve separation from other lipid classes. Two-dimensional TLC can be particularly useful for resolving complex mixtures.[4] However, for quantitative recovery, care must be taken during the scraping and extraction of the lipid spots from the plate. A TLC blotting method has been shown to improve recovery, with yields ranging from 68% to 92% for various glycosphingolipids, a technique that is also applicable to phospholipids.[5]

Q4: My downstream analysis is LC-MS. What is the most common issue I should be aware of after purifying phospholipids?

A4: The most significant issue is ion suppression in the mass spectrometer. Co-eluting phospholipids, even at low levels, can significantly reduce the ionization efficiency of your analyte of interest, leading to inaccurate quantification.[6] It is crucial to use a purification strategy that effectively removes the bulk of phospholipids.

Q5: Are there any one-step purification methods available for complex bacterial lipids?

A5: For complex bacterial lipid macroamphiphiles, which include species with branched-chain fatty acids, Hydrophobic Interaction Chromatography (HIC) has been successfully used for one-step purification after an initial phenol/water extraction.[7] This technique separates molecules based on their surface hydrophobicity and is particularly useful for amphiphilic molecules.

Troubleshooting Guides

Solid-Phase Extraction (SPE) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low recovery of branched-chain phospholipids Inappropriate solvent polarity: The elution solvent may not be strong enough to displace the branched-chain phospholipids from the sorbent. The branched structure can lead to slightly different interactions with the stationary phase.Increase the polarity of the elution solvent. For example, if using chloroform (B151607)/methanol (B129727), increase the proportion of methanol. Consider adding a small amount of water or ammonium (B1175870) hydroxide (B78521) to the elution solvent to disrupt strong interactions.
Sample overload: Too much lipid extract was loaded onto the SPE cartridge, exceeding its binding capacity.Reduce the amount of total lipid extract loaded onto the cartridge. If a large amount of material needs to be processed, use a larger SPE cartridge or perform multiple smaller extractions.
Incomplete elution: The volume of the elution solvent may be insufficient.Increase the volume of the elution solvent. Elute with multiple smaller volumes and collect them as separate fractions to ensure complete recovery.
Co-elution of other lipid classes Similar polarities: The branched-chain phospholipids may have similar polarity to other lipids in the extract, such as some glycolipids or highly oxidized neutral lipids.Optimize the washing steps with solvents of intermediate polarity to remove interfering compounds before eluting the phospholipids. Consider using a different sorbent chemistry (e.g., aminopropyl instead of silica) which can offer different selectivity.[8]
Solvent channeling: The solvent may not be passing evenly through the sorbent bed.Ensure the sorbent is properly conditioned and that the sample is loaded evenly. Avoid letting the sorbent run dry between steps.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) for branched-chain phospholipids Secondary interactions with the stationary phase: Residual silanol (B1196071) groups on silica-based columns can interact with the phosphate (B84403) head group, causing peak tailing.Use a highly end-capped column. Add a small amount of a competing base, like triethylamine, to the mobile phase to block active silanol sites. For normal-phase HPLC, ensure proper mobile phase hydration.
Column overload: Injecting too much sample can lead to peak distortion.Reduce the injection volume or the concentration of the sample.
Inconsistent retention times Mobile phase composition changes: Inaccurate mixing of mobile phase components or solvent evaporation can cause retention time drift.Prepare fresh mobile phase daily and keep reservoirs tightly capped. If using a gradient, ensure the pump is functioning correctly.[9]
Temperature fluctuations: Changes in column temperature can affect retention times.Use a column oven to maintain a constant temperature.[10]
Co-elution of iso- and anteiso-branched isomers Insufficient column selectivity: The stationary phase may not be able to resolve these structurally similar isomers.Use a column with a different selectivity. For example, a chiral stationary phase or a column with a different bonded phase chemistry might provide better resolution.[11] Optimize the mobile phase composition and temperature to enhance separation.

Purification Method Performance

The following table summarizes typical performance data for common phospholipid purification techniques. Note that specific recovery and purity for branched-chain phospholipids may vary depending on the complexity of the sample and the specific protocol used.

Purification Method Typical Analyte Recovery Phospholipid Removal Efficiency Key Advantages Key Disadvantages
Solid-Phase Extraction (SPE) >90% for many analytes[12]>95%Good for initial sample cleanup and fractionation.[1]May not provide high-resolution separation of individual phospholipid classes.
Thin-Layer Chromatography (TLC) 68-92% (using TLC blotting)[5]>90%Inexpensive, good for both analytical and preparative work.[2]Can be labor-intensive for quantitative work; risk of sample degradation.
Normal-Phase HPLC 80-90%[13]>99%High resolution separation of phospholipid classes.[1]Requires specialized equipment; can be sensitive to water content in the mobile phase.
Hydrophobic Interaction Chromatography (HIC) Method dependent>95%Good for amphiphilic molecules; purification in a single step is possible.[7]Less commonly used for small molecule phospholipids; method development may be required.

Experimental Protocols

Detailed Methodology: Solid-Phase Extraction (SPE) for Phospholipid Fractionation

This protocol is adapted for the fractionation of total lipid extracts to isolate the phospholipid class, which would contain branched-chain phospholipids.

Materials:

  • Silica or Aminopropyl-bonded SPE cartridges (e.g., 500 mg)

  • Total lipid extract dissolved in a non-polar solvent (e.g., chloroform or hexane)

  • Solvents: Chloroform, acetone, methanol, isopropanol

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 6 mL of methanol.

    • Equilibrate the cartridge with 6 mL of chloroform. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the lipid extract (dissolved in a minimal volume of chloroform) onto the cartridge.

    • Allow the sample to pass through the sorbent slowly.

  • Washing (Elution of other lipid classes):

    • Neutral Lipids: Elute with 10 mL of chloroform. This fraction will contain components like cholesterol and triacylglycerols.

    • Glycolipids: Elute with 10 mL of acetone/chloroform (9:1, v/v).

    • Free Fatty Acids: Elute with 10 mL of hexane/diethyl ether (1:1, v/v).

  • Elution of Phospholipids:

    • Elute the total phospholipid fraction with 10 mL of methanol.

    • For further separation of phospholipid classes (e.g., neutral vs. acidic), a more complex gradient of solvents containing salts or acids/bases can be used.[8]

  • Sample Recovery:

    • Evaporate the methanol from the collected fraction under a stream of nitrogen.

    • Reconstitute the purified phospholipids in a suitable solvent for downstream analysis.

Detailed Methodology: Thin-Layer Chromatography (TLC) for Phospholipid Separation

This protocol provides a general method for the one-dimensional separation of phospholipid classes.

Materials:

  • Silica gel 60 TLC plates

  • TLC development tank

  • Spotting capillaries

  • Solvent system: e.g., chloroform:methanol:water (65:25:4, v/v/v) or chloroform:methanol:ammonium hydroxide (65:25:4, v/v/v)[14]

  • Visualization reagent: Iodine vapor, primuline (B81338) spray, or a phosphorus-specific stain[14]

Procedure:

  • Plate Activation:

    • Activate the TLC plate by heating it in an oven at 110°C for 30-60 minutes. Allow to cool in a desiccator before use.

  • Sample Application:

    • Using a capillary tube, carefully spot the lipid extract onto the origin line of the TLC plate. Keep the spot size as small as possible.

  • Chromatogram Development:

    • Place the prepared solvent system into the TLC tank and allow the atmosphere to saturate with solvent vapor (lining the tank with filter paper can help).

    • Place the spotted TLC plate in the tank and allow the solvent front to migrate up the plate.

  • Visualization:

    • Remove the plate from the tank and mark the solvent front. Allow the plate to dry completely.

    • Place the dried plate in a tank containing iodine crystals to visualize the lipid spots. Alternatively, spray the plate with a suitable visualization reagent.

  • Purification (if required):

    • Lightly mark the visualized spots of interest.

    • Scrape the silica from the marked areas into a glass tube.

    • Extract the phospholipids from the silica using a polar solvent system (e.g., chloroform:methanol:water).

    • Centrifuge to pellet the silica and collect the supernatant containing the purified phospholipids.

Visualizations

experimental_workflow cluster_extraction Lipid Extraction cluster_purification Purification cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Bacteria) LipidExtract Total Lipid Extract BiologicalSample->LipidExtract Folch/Bligh & Dyer SPE Solid-Phase Extraction (SPE) LipidExtract->SPE Initial Fractionation HIC Hydrophobic Interaction Chromatography (HIC) LipidExtract->HIC One-Step Purification (for macroamphiphiles) HPLC HPLC / UPLC SPE->HPLC High-Resolution Separation TLC Thin-Layer Chromatography (TLC) SPE->TLC Preparative/Analytical Separation Analysis Downstream Analysis (e.g., LC-MS, NMR) HPLC->Analysis TLC->Analysis HIC->Analysis troubleshooting_flowchart Start Start: Low Phospholipid Recovery CheckMethod Which purification method? Start->CheckMethod SPE_Check SPE: Check Elution Solvent Strength CheckMethod->SPE_Check SPE TLC_Check TLC: Incomplete Extraction from Silica? CheckMethod->TLC_Check TLC HPLC_Check HPLC: Peak Area Small? CheckMethod->HPLC_Check HPLC SPE_Solution1 Increase Polarity of Elution Solvent SPE_Check->SPE_Solution1 Strength OK? No SPE_Check2 Check Sample Load SPE_Check->SPE_Check2 Strength OK? Yes End Recovery Improved SPE_Solution1->End SPE_Solution2 Reduce Sample Load or Use Larger Cartridge SPE_Check2->SPE_Solution2 Load too high? Yes SPE_Solution2->End TLC_Solution Use More Polar Extraction Solvent; Perform Multiple Extractions TLC_Check->TLC_Solution TLC_Solution->End HPLC_Solution Check for On-Column Loss; Optimize Mobile Phase HPLC_Check->HPLC_Solution HPLC_Solution->End

References

Technical Support Center: Synthesis of a15:0-i15:0 PE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of synthetic 1,2-di-(14-methyl-pentadecanoyl)-sn-glycero-3-phosphoethanolamine (a15:0-i15:0 PE).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of a15:0-i15:0 PE, categorized by the synthetic stage.

I. Acylation of sn-Glycero-3-phosphoethanolamine Backbone

The esterification of the glycerol (B35011) backbone with branched-chain fatty acids such as anteiso-C15:0 (a15:0) and iso-C15:0 (i15:0) can be challenging due to steric hindrance.

Issue 1: Low Yield of Di-acylated Product (a15:0-i15:0 PE)

  • Symptom: The primary product observed is the mono-acylated lysophosphatidylethanolamine, or a significant amount of unreacted starting material remains.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Steric Hindrance: The branched methyl group on the anteiso and iso fatty acids impedes access to the hydroxyl groups of the glycerol backbone.1. Choice of Coupling Reagent: Use a more powerful coupling reagent to overcome the steric barrier. Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent such as DMAP (4-dimethylaminopyridine) are standard. For particularly stubborn reactions, phosphonium-based reagents like PyBOP or HATU can be more effective.[1] 2. Reaction Time & Temperature: Increase the reaction time (e.g., from 24 to 48 hours) and/or modestly increase the temperature (e.g., from room temperature to 40°C) to provide more energy for the reaction to proceed. Monitor for potential side reactions.
Sub-optimal Molar Ratios: Insufficient fatty acid or coupling reagent relative to the glycerol backbone.1. Increase Fatty Acid Excess: Use a higher molar excess of the a15:0 and i15:0 fatty acids (e.g., 2.5 to 3 equivalents of each per equivalent of the glycerol backbone). 2. Optimize Coupling Reagent Stoichiometry: Ensure at least a stoichiometric equivalent of the coupling reagent is used for each fatty acid.
Solvent Polarity: The solvent may not be optimal for solubilizing all reactants effectively.Experiment with different aprotic solvents such as dichloromethane (B109758) (DCM), chloroform, or a mixture of DCM and dimethylformamide (DMF) to ensure all components remain in solution throughout the reaction.

Issue 2: Acyl Chain Migration

  • Symptom: NMR analysis shows a mixture of 1,2- and 1,3-diacylated products.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Harsh Reaction Conditions: Prolonged reaction times at elevated temperatures or the use of strongly basic or acidic conditions can promote acyl migration.1. Milder Conditions: If possible, conduct the reaction at room temperature or below. 2. pH Control: Ensure the reaction is performed under neutral or slightly basic conditions. The use of a non-nucleophilic base like triethylamine (B128534) can be beneficial.
II. Protecting Group Strategy

Protecting the phosphoethanolamine headgroup is often necessary to prevent side reactions during acylation.

Issue 3: Incomplete Deprotection of the Headgroup

  • Symptom: The final product retains the protecting group, as indicated by mass spectrometry and NMR.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Inefficient Deprotection Reagent/Conditions: The chosen deprotection method may not be suitable for the specific protecting group used.1. Select Appropriate Reagent: For a Boc (tert-butyloxycarbonyl) group, use a strong acid like trifluoroacetic acid (TFA). For a Cbz (carboxybenzyl) group, catalytic hydrogenation (e.g., H2, Pd/C) is typically effective. 2. Optimize Reaction Time: Increase the deprotection reaction time and monitor the progress by TLC or LC-MS.
Steric Hindrance around the Protecting Group: The bulky di-acylated lipid structure may hinder access of the deprotection reagent.Increase the concentration of the deprotection reagent or perform the reaction in a solvent that allows for better access to the protecting group.
III. Purification

The purification of the final a15:0-i15:0 PE product is critical to remove unreacted starting materials, byproducts, and reagents.

Issue 4: Difficulty in Separating Mono- and Di-acylated Species

  • Symptom: The purified product is contaminated with lysophosphatidylethanolamine.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Similar Polarity: The mono- and di-acylated phospholipids (B1166683) may have very similar polarities, making separation by standard silica (B1680970) gel chromatography challenging.1. Optimize Chromatography Conditions: Use a shallow solvent gradient during column chromatography to improve resolution. A common mobile phase system for phospholipids is a gradient of chloroform, methanol, and water. 2. Alternative Chromatographic Techniques: Consider using centrifugal partition chromatography, which separates based on partitioning between two immiscible liquid phases and can be effective for lipids with similar polarities.[2]

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for a15:0-i15:0 PE?

A1: A common approach involves a multi-step synthesis:

  • Protection: The amino group of sn-glycero-3-phosphoethanolamine is protected (e.g., with a Boc group).

  • Acylation: The protected backbone is acylated with an excess of a15:0 and i15:0 fatty acids using a coupling agent like DCC/DMAP.

  • Deprotection: The protecting group is removed from the phosphoethanolamine headgroup.

  • Purification: The final product is purified using column chromatography.

Q2: Which analytical techniques are best for characterizing the final a15:0-i15:0 PE product?

A2: A combination of techniques is recommended:

  • ¹H and ³¹P NMR: To confirm the overall structure, including the presence of the fatty acyl chains and the phosphoethanolamine headgroup.

  • ¹³C NMR: To verify the carbon skeleton of the fatty acids and the glycerol backbone.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition of the final product.

Q3: Can I perform a one-pot synthesis to improve efficiency?

A3: While one-pot syntheses can be more efficient, they are often challenging for complex molecules like a15:0-i15:0 PE. A stepwise approach with isolation and purification of intermediates is generally recommended to maximize the final yield and purity, especially given the potential for side reactions with the branched-chain fatty acids.

Experimental Protocols

Protocol 1: Di-acylation of Boc-Protected sn-Glycero-3-phosphoethanolamine

  • Dissolve Boc-protected sn-glycero-3-phosphoethanolamine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Add 14-methyl-pentadecanoic acid (a15:0 and i15:0 mixture, 5 equivalents) and 4-dimethylaminopyridine (B28879) (DMAP, 0.2 equivalents).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 5.5 equivalents) dissolved in a small amount of anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol:water (e.g., 65:25:4 v/v/v).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with a mild acid (e.g., 0.1 M HCl) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_purification Purification & Analysis cluster_end Final Product s1 sn-Glycero-3- phosphoethanolamine p1 Protection (Amino Group) s1->p1 s2 Boc Anhydride s2->p1 s3 a15:0 / i15:0 Fatty Acids p2 Acylation (Di-esterification) s3->p2 p1->p2 Boc-protected backbone p3 Deprotection (Boc Removal) p2->p3 Protected di-acylated PE purify Column Chromatography p3->purify Crude a15:0-i15:0 PE analyze NMR & HRMS Characterization purify->analyze final_product a15:0-i15:0 PE analyze->final_product

Caption: Synthetic workflow for a15:0-i15:0 PE.

troubleshooting_logic start Low Di-acylation Yield cause1 Steric Hindrance? start->cause1 cause2 Sub-optimal Ratios? start->cause2 cause3 Poor Solubility? start->cause3 solution1a Use Stronger Coupling Reagent (e.g., PyBOP) cause1->solution1a solution1b Increase Reaction Time/Temperature cause1->solution1b solution2 Increase Fatty Acid & Coupling Reagent Equivalents cause2->solution2 solution3 Change Solvent (e.g., DCM/DMF) cause3->solution3

Caption: Troubleshooting low di-acylation yield.

References

Avoiding degradation of a15:0-i15:0 PC during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of 15:0-i15:0 phosphatidylcholine (PC) during extraction.

Frequently Asked Questions (FAQs)

Q1: What is 15:0-i15:0 PC and why is its degradation a concern?

15:0-i15:0 PC is a specific type of phosphatidylcholine, a major component of cell membranes.[1] It contains two saturated fatty acid chains: a pentadecanoic acid (15:0) and an iso-pentadecanoic acid (a branched 15:0).[2][3] Degradation of this molecule during extraction can lead to inaccurate quantification and misinterpretation of experimental results. The primary degradation pathway for saturated PCs is hydrolysis, which breaks down the PC into lysophosphatidylcholine (B164491) (lyso-PC) and free fatty acids.[4] The formation of lyso-PC is a major cause of chemical and physical instability in liposomes and can destabilize bilayers, leading to leakage of encapsulated contents.[4][5]

Q2: What are the main causes of 15:0-i15:0 PC degradation during extraction?

The primary causes of 15:0-i15:0 PC degradation are enzymatic activity and chemical hydrolysis.

  • Enzymatic Degradation: Lipases, such as phospholipases, can remain active during the initial stages of extraction and hydrolyze phospholipids (B1166683).[6][7]

  • Chemical Hydrolysis: Non-enzymatic hydrolysis can be induced by extreme pH conditions (both acidic and alkaline) and high temperatures.[4][8] While oxidation is a major concern for unsaturated phospholipids, it is less of an issue for saturated PCs like 15:0-i15:0 PC.[4]

Q3: How can I prevent enzymatic degradation during my extraction?

Inactivating endogenous lipases is a critical first step.[7] A common and effective method is to quench the biological sample with hot isopropanol (B130326) (75-80°C) and incubate for a short period to denature the enzymes.[6] Adding 0.01% butylated hydroxytoluene (BHT) to the isopropanol can also inhibit lipid oxidation, which is a good general practice even if the target molecule is saturated.[6]

Q4: Which extraction solvents are recommended for 15:0-i15:0 PC?

The Bligh and Dyer method, which uses a chloroform (B151607), methanol, and water solvent system, is a widely used and effective technique for total lipid extraction, including phospholipids.[8][9] It is crucial to use high-purity (HPLC or mass spectrometry-grade) solvents to avoid contaminants that can interfere with analysis or cause degradation.[9][10] Be aware that chloroform can degrade in the presence of UV light and oxygen to form phosgene (B1210022), a highly reactive molecule that can ruin a study; therefore, always use fresh solvents and store them properly in light-protected bottles.[9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction of 15:0-i15:0 PC.

Issue 1: Low recovery of 15:0-i15:0 PC in the final extract.

  • Question: My final extract shows a low yield of 15:0-i15:0 PC. What are the potential causes and solutions?

  • Answer: Low recovery can stem from several factors:

    • Incomplete Cell Lysis: If cells or tissues are not sufficiently disrupted, lipids will remain trapped. Ensure your homogenization or sonication methods are optimized for your specific sample type.[10]

    • Incorrect Solvent Ratios: The precise ratios of chloroform, methanol, and water are critical for creating the biphasic system that separates lipids from other cellular components. Inaccurate ratios can lead to incomplete extraction.

    • Suboptimal Phase Separation: Incomplete separation of the organic and aqueous phases will result in the loss of lipids into the aqueous or interfacial layer.[10] Ensure thorough mixing followed by adequate centrifugation to achieve a clear separation.

Issue 2: Formation of an emulsion during phase separation.

  • Question: After adding water to my chloroform/methanol mixture, I'm not getting a clear separation and see a cloudy interface. How can I fix this?

  • Answer: Emulsion formation is a common problem, often caused by high concentrations of amphipathic molecules like lysophospholipids or free fatty acids which act like surfactants.[11]

    • Gentle Mixing: Instead of vigorous shaking or vortexing, gently swirl or invert the tube to mix the phases. This reduces the agitation that causes emulsions.[11]

    • Salting Out: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. This helps to break the emulsion by forcing the surfactant-like molecules into one of the phases.[11]

    • Centrifugation: Increasing the centrifugation time or force can help to compact the interfacial layer and improve phase separation.

Issue 3: Suspected degradation of 15:0-i15:0 PC, indicated by high levels of lyso-PC.

  • Question: My analysis shows a high proportion of lyso-PC relative to PC. How can I confirm if this is degradation and prevent it in future extractions?

  • Answer: High lyso-PC levels can indicate hydrolysis during the extraction process.[4][8]

    • Confirmation: Analyze a sample immediately after quenching with hot isopropanol and compare it to a sample that has gone through the entire extraction process. A significant increase in lyso-PC in the fully processed sample suggests degradation.

    • Prevention:

      • Temperature Control: Perform the entire extraction procedure on ice or at 4°C to minimize chemical degradation.[5]

      • pH Neutrality: Ensure the pH of your sample and buffers is close to neutral. Avoid strongly acidic or basic conditions which can accelerate hydrolysis.[8]

      • Prompt Processing: Process samples as quickly as possible after collection to minimize the action of endogenous enzymes.

Summary of Degradation Factors and Preventative Measures

Cause of Degradation Mechanism Preventative Measures Citations
Enzymatic Activity Hydrolysis of ester bonds by phospholipases.Quench sample in hot isopropanol; work quickly at low temperatures.[6][7]
Chemical Hydrolysis Cleavage of ester bonds due to non-neutral pH.Maintain neutral pH throughout the extraction process; avoid strong acids/bases.[8]
High Temperature Increased rate of chemical reactions, including hydrolysis.Perform extraction on ice or in a cold room (4°C).[4][5]
Solvent Impurities Reactive impurities can modify the lipid structure.Use high-purity, HPLC or MS-grade solvents.[9][10]
Solvent Degradation Formation of reactive species (e.g., phosgene from chloroform).Use fresh solvents; store chloroform in amber, sealed bottles away from light.[9]

Recommended Experimental Protocol: Modified Bligh & Dyer Extraction for Minimal Degradation

This protocol incorporates steps to inactivate enzymes and minimize chemical degradation.

  • Sample Homogenization:

    • For tissue samples, weigh approximately 100 mg of frozen tissue and place it in a glass tube.

    • Add 3 mL of a pre-chilled chloroform:methanol (1:2, v/v) mixture.

    • Homogenize the sample thoroughly using a mechanical homogenizer while keeping the tube on ice.

  • Lipid Extraction:

    • After homogenization, add another 1 mL of chloroform to the homogenate and vortex for 1 minute. The ratio is now 1:1 chloroform:methanol.

    • Add 1 mL of ultrapure water and vortex for another minute. The final ratio is 1:1:0.9 chloroform:methanol:water.

  • Phase Separation:

    • Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to achieve phase separation.

    • Three layers will be visible: an upper aqueous layer (methanol/water), a lower organic layer (chloroform containing lipids), and a protein disk at the interface.

  • Lipid Collection:

    • Carefully collect the lower organic phase using a glass Pasteur pipette, being cautious not to disturb the protein interface.

    • Transfer the organic phase to a new clean glass tube.

  • Drying and Storage:

    • Dry the collected lipid extract under a gentle stream of nitrogen gas.

    • Resuspend the dried lipid film in a suitable solvent (e.g., chloroform/methanol 1:1) for downstream analysis.

    • Store the extracted lipids at -80°C to prevent long-term degradation.

Visualizations

G cluster_workflow Experimental Workflow: Lipid Extraction with Minimized Degradation start 1. Sample Collection (Flash freeze in liquid N2) quench 2. Enzyme Inactivation (Homogenize in hot isopropanol) start->quench Immediate processing extract 3. Solvent Extraction (Add Chloroform/Methanol on ice) quench->extract Rapid cooling phase_sep 4. Phase Separation (Add water, centrifuge at 4°C) extract->phase_sep collect 5. Collect Organic Layer (Bottom chloroform phase) phase_sep->collect dry 6. Dry Down (Under Nitrogen stream) collect->dry end 7. Resuspend & Store (Store at -80°C for analysis) dry->end

Caption: A workflow diagram for lipid extraction designed to minimize degradation of phosphatidylcholines.

G cluster_degradation Factors Leading to PC Degradation During Extraction degradation PC Degradation (Hydrolysis to Lyso-PC) enzymes Active Phospholipases enzymes->degradation ph Extreme pH (Acidic or Alkaline) ph->degradation temp High Temperature temp->degradation slow_proc Slow Sample Processing slow_proc->enzymes no_quench No Enzyme Inactivation no_quench->enzymes strong_reagents Use of Strong Acids/Bases strong_reagents->ph no_cooling No Temperature Control no_cooling->temp

Caption: Key factors that can lead to the degradation of phosphatidylcholine during sample extraction.

References

Technical Support Center: Overcoming Low Signal Intensity in a15:0-i15:0 Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low signal intensity in the analysis of anteiso-pentadecanoic acid (a15:0) and iso-pentadecanoic acid (i15:0).

Frequently Asked Questions (FAQs)

Q1: Why are the signals for a15:0 and i15:0 fatty acids often low in my samples?

A1: The low signal intensity of a15:0 and i15:0 can be attributed to several factors. These branched-chain fatty acids are often present in low abundance in many biological samples compared to their straight-chain counterparts.[1][2] Their inherent physicochemical properties can also lead to poor ionization efficiency during mass spectrometry analysis. Furthermore, suboptimal sample preparation, including inefficient extraction and derivatization, can contribute to signal loss.

Q2: What is the most common analytical method for a15:0 and i15:0 analysis?

A2: Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method for the analysis of a15:0 and i15:0.[3] This technique typically requires a derivatization step to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs).[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a powerful tool, particularly for complex matrices, and can sometimes be performed without derivatization.[3]

Q3: How can I improve the signal intensity of a15:0 and i15:0 in my analysis?

A3: To enhance the signal intensity of a15:0 and i15:0, a multi-step optimization of your workflow is recommended. This includes:

  • Efficient Lipid Extraction: Employing a robust extraction method like the Folch or Bligh and Dyer methods is crucial.[4][5][6][7][8]

  • Effective Derivatization: Chemical derivatization can significantly improve the volatility and ionization efficiency of these fatty acids.

  • Optimized Analytical Conditions: Fine-tuning your GC-MS or LC-MS/MS parameters is essential for maximizing signal detection.

  • Use of Stable Isotope-Labeled Internal Standards: This is highly recommended for accurate quantification, especially at low concentrations.[9]

Q4: Can I differentiate between a15:0 and i15:0 isomers?

A4: Yes, chromatographic separation of a15:0 and i15:0 isomers is achievable, most commonly by GC. The use of a highly polar cyanopropyl siloxane capillary column is often recommended for resolving FAME isomers.[10] Tandem mass spectrometry (MS/MS) can also aid in the differentiation of isomers based on their fragmentation patterns, although in some cases, the spectra can be very similar.[11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your a15:0-i15:0 lipidomics experiments.

Issue 1: Very low or no detectable signal for a15:0 and i15:0.
Potential Cause Troubleshooting Step
Inefficient Lipid Extraction Ensure complete homogenization of your sample. Compare the efficacy of Folch and Bligh & Dyer methods for your specific sample matrix. For tissues with low lipid content (<2%), both methods may yield similar results, but for higher lipid content, the Folch method might be more efficient.[6][7] Consider using a sample-to-solvent ratio of 1:20 (v/v) for optimal extraction.
Poor Derivatization Yield If using GC-MS, ensure your derivatization to FAMEs is complete. Common methods include using boron trifluoride in methanol (B129727) (BF3/MeOH) or (trimethylsilyl)diazomethane (TMSD). For LC-MS, consider derivatization to introduce a readily ionizable group, which can enhance signal intensity in positive ion mode.
Suboptimal MS Parameters Optimize the ionization source parameters (e.g., temperature, gas flow rates) and detector settings on your mass spectrometer. For LC-MS/MS, develop a multiple reaction monitoring (MRM) method with optimized precursor and product ions for a15:0 and i15:0.
Low Abundance in Sample If the endogenous levels of a15:0 and i15:0 are below the detection limit of your instrument, consider using a larger sample size or a more sensitive analytical technique. Stable isotope dilution is a powerful method for quantifying low-abundance analytes.[9]
Issue 2: Poor chromatographic peak shape (e.g., tailing, broadening).
Potential Cause Troubleshooting Step
Incomplete Derivatization Residual underivatized fatty acids can interact with the GC column, leading to poor peak shape. Ensure your derivatization reaction goes to completion.
Active Sites in the GC Inlet or Column Use a deactivated inlet liner and ensure your GC column is in good condition. Conditioning the column according to the manufacturer's instructions can help.
Inappropriate GC Column For FAME analysis, a polar capillary column is generally recommended to achieve good peak shape and resolution of isomers.[10]
Issue 3: Co-elution of a15:0 and i15:0 isomers.
Potential Cause Troubleshooting Step
Insufficient Chromatographic Resolution Optimize your GC temperature program. A slower temperature ramp can often improve the separation of closely eluting isomers.[12] The choice of a highly polar column, such as a cyanopropyl-based column, is critical for separating branched-chain fatty acid isomers.[10]
Incorrect Column Choice Ensure you are using a GC column suitable for FAME isomer separation. Nonpolar columns are generally not suitable for this purpose.[13]

Quantitative Data Summary

The following tables summarize typical detection limits for fatty acid analysis. Note that direct comparative data for a15:0 and i15:0 is limited in the literature, and these values may vary depending on the specific instrument, method, and sample matrix.

Table 1: Reported Limits of Detection (LOD) and Quantification (LOQ) for Fatty Acid Methyl Esters (FAMEs) using GC-MS.

AnalyteMethodLODLOQReference
FAMEs (general)GC-MS (SIM)0.1 mg/Kg-[14]
FAMEs (general)GC-MS/MS (MRM)0.4–112.6 pmol/mL1.2–375.3 pmol/mL[15]
FAMEs (general)GC-MS (SIM)-0.022 to 0.18 µg/mL[16]

Table 2: Comparison of Lipid Extraction Methods.

MethodPrincipleAdvantagesDisadvantagesReferences
Folch Chloroform (B151607)/methanol/water (2:1:0.8, v/v/v) extraction creating a biphasic system.Considered a "gold standard", highly efficient for a broad range of lipids, particularly from solid tissues.Uses a larger volume of chloroform, which is a toxic solvent.[4][5][8]
Bligh & Dyer Chloroform/methanol/water (1:2:0.8, v/v/v) extraction.Faster than the Folch method and uses less solvent, suitable for samples with high water content.May be less efficient for samples with high lipid content (>2%).[5][6][7]

Experimental Protocols

Protocol 1: Lipid Extraction using the Folch Method

This protocol is a standard procedure for the extraction of total lipids from biological samples.

  • Homogenization: Homogenize the sample (e.g., 1 gram of tissue) in a 20-fold volume of chloroform:methanol (2:1, v/v). For a 1-gram sample, use 20 mL of the solvent mixture.

  • Filtration: Filter the homogenate to remove solid particles.

  • Washing: Add 0.2 volumes of 0.9% NaCl solution to the filtrate. For 20 mL of filtrate, add 4 mL of NaCl solution.

  • Phase Separation: Mix thoroughly and centrifuge at a low speed to facilitate the separation of the two phases.

  • Collection: The lower chloroform phase, containing the lipids, is carefully collected. The upper aqueous phase is discarded.

  • Drying: The solvent from the collected lipid extract is evaporated under a stream of nitrogen.

  • Storage: The dried lipid extract should be stored at -20°C or lower under an inert atmosphere (e.g., nitrogen or argon) until further analysis.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) using BF3-Methanol

This protocol describes the conversion of fatty acids to their methyl esters for GC-MS analysis.

  • Reconstitution: Reconstitute the dried lipid extract in a small volume of toluene.

  • Methylation: Add 1-2 mL of 14% boron trifluoride (BF3) in methanol.

  • Incubation: Cap the tube tightly and heat at 100°C for 30-60 minutes.

  • Extraction: After cooling, add 1 mL of water and 2-3 mL of hexane (B92381).

  • Phase Separation: Vortex thoroughly and centrifuge to separate the phases.

  • Collection: Carefully collect the upper hexane layer containing the FAMEs.

  • Drying and Reconstitution: Evaporate the hexane under a stream of nitrogen and reconstitute the FAMEs in a small volume of hexane suitable for GC-MS injection.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (e.g., Folch Method) Homogenization->Extraction Drying Drying under N2 Extraction->Drying Derivatization FAME Derivatization (e.g., BF3-Methanol) Drying->Derivatization Purification Hexane Extraction Derivatization->Purification GCMS GC-MS Analysis Purification->GCMS Data Data Processing GCMS->Data

Caption: Experimental workflow for a15:0-i15:0 analysis.

Troubleshooting_Logic cluster_extraction Extraction Issues cluster_derivatization Derivatization Issues cluster_instrument Instrumental Issues Start Low/No Signal for a15:0 / i15:0 CheckHomogenization Incomplete Homogenization? Start->CheckHomogenization CheckMethod Suboptimal Extraction Method? Start->CheckMethod CheckReaction Incomplete Derivatization? Start->CheckReaction CheckMS MS Parameters Not Optimized? Start->CheckMS CheckGC GC Conditions Not Optimal? Start->CheckGC Solution1 Action: Ensure complete sample disruption. CheckHomogenization->Solution1 Yes Solution2 Action: Compare Folch vs. Bligh & Dyer methods. CheckMethod->Solution2 Yes Solution3 Action: Verify derivatization reagent and conditions. CheckReaction->Solution3 Yes Solution4 Action: Optimize ionization source and detector settings. CheckMS->Solution4 Yes Solution5 Action: Optimize temperature program and column choice. CheckGC->Solution5 Yes

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: Ensuring Reproducibility in a15:0-i15:0 PE Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure reproducibility in experiments involving a15:0-i15:0 Phosphatidylethanolamine (B1630911) (PE).

Frequently Asked Questions (FAQs)

Q1: What is a15:0-i15:0 PE?

A1: a15:0-i15:0 PE is a specific diacyl phosphatidylethanolamine characterized by two branched fatty acid chains: an anteiso-pentadecanoic acid (a15:0) and an iso-pentadecanoic acid (i15:0). It has been identified as a key immunomodulatory lipid from the cell membrane of the gut bacterium Akkermansia muciniphila.[1][2][3] This molecule accounts for a significant portion, approximately 50%, of A. muciniphila's lipid membrane.[2][3]

Q2: What is the primary mechanism of action for a15:0-i15:0 PE?

A2: a15:0-i15:0 PE exerts its immunomodulatory effects by acting as an agonist for the Toll-like receptor 2 and Toll-like receptor 1 (TLR2-TLR1) heterodimer.[1][3] This interaction triggers a downstream signaling cascade that leads to the selective release of certain inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][3] Notably, it is less potent than many other known TLR2 agonists and does not induce all inflammatory cytokines, suggesting a role in fine-tuning immune homeostasis.[1][3]

Q3: Why are odd-chain phospholipids (B1166683) like a15:0-i15:0 PE important in research?

A3: Odd-chain fatty acids and the phospholipids that contain them are recognized as bioactive molecules.[4][5] While less common than their even-chain counterparts, they play roles in various biological processes.[5][6] In experimental settings, synthetic odd-chain phospholipids are often used as internal standards for mass spectrometry-based quantification because they are typically absent or present at very low levels in biological samples, which helps to minimize spectral overlap with naturally occurring lipids.[7][8]

Troubleshooting Guides

Section 1: Lipid Extraction and Sample Preparation

Q1: I am seeing low recovery of a15:0-i15:0 PE after extraction. What could be the cause?

A1: Low recovery can stem from several factors:

  • Incomplete Cell Lysis: Ensure complete disruption of the bacterial or cellular membranes to release the lipids. Methods like mechanical bead beating are effective for bacteria like A. muciniphila.[9]

  • Suboptimal Solvent System: The choice of extraction solvent is critical. A common and effective method is the methyl-tert-butyl ether (MTBE) extraction, which offers good recovery for a broad range of lipids.[9]

  • Lipid Degradation: Phospholipids, especially those with unsaturated chains, are susceptible to oxidation.[7] Although a15:0-i15:0 PE contains saturated chains, it is good practice to minimize degradation by keeping samples on ice during the entire procedure and adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents.[9]

  • Phase Separation Issues: In liquid-liquid extractions, incomplete phase separation can lead to loss of the lipid-containing organic layer. Ensure adequate centrifugation to achieve a clear separation of the aqueous and organic phases.[9]

Q2: My sample extracts show signs of degradation. How can I improve the stability of a15:0-i15:0 PE?

A2: To enhance stability:

  • Work at Low Temperatures: Perform all extraction steps on ice to minimize enzymatic activity that could alter the lipids.[7][9]

  • Use Antioxidants: Add an antioxidant such as BHT to your extraction solvents to prevent oxidative damage.[9]

  • Minimize Oxygen Exposure: Evaporate solvents under a gentle stream of nitrogen gas. For long-term storage, seal samples in vials under an inert atmosphere (nitrogen or argon) and store at -80°C.[9]

Section 2: LC-MS/MS Analysis

Q1: I am having difficulty achieving good separation and peak shape for a15:0-i15:0 PE in my chromatogram. What should I check?

A1: Poor chromatography can be caused by several issues:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift.[10][11]

  • Mobile Phase Composition: The choice of mobile phase is crucial for resolving lipid species. For separating phosphatidylethanolamines, Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective.[9][12] Reversed-phase (RP) chromatography can also be used, but may require careful optimization of the organic solvent gradient.[13][14]

  • Temperature Fluctuations: Column temperature affects retention times. Using a column thermostat is essential for reproducible results.[10]

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample or reducing the injection volume.[11]

Q2: My quantitative results for a15:0-i15:0 PE are inconsistent between runs. How can I improve reproducibility?

A2: Quantitative inconsistency is a significant challenge in lipidomics.[15][16] To improve your results:

  • Use an Appropriate Internal Standard: For accurate quantification, the ideal internal standard is a stable-isotope labeled version of the analyte.[8] If that is not available, a non-naturally occurring odd-chain phospholipid from the same class, such as PE(17:0/17:0), is a suitable alternative.[8][9] This standard should be added to the sample prior to extraction to account for variations in sample preparation and instrument response.[7]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of a15:0-i15:0 PE, leading to inaccurate quantification.[7] Ensure your chromatographic method provides good separation from other abundant lipid species.

  • Instrument Calibration: Regularly calibrate your mass spectrometer to ensure mass accuracy and detector response are consistent.

  • Data Processing: Use a consistent data processing workflow. Inconsistent peak integration is a common source of variability.[17][18]

Q3: I am struggling with the identification of a15:0-i15:0 PE in a complex sample. How can I confirm its identity?

A3: Confirming lipid identity requires careful analysis of the mass spectrometry data:

  • Accurate Mass Measurement: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to obtain an accurate mass of the precursor ion.[19] This helps to narrow down the possible elemental compositions.

  • Tandem MS (MS/MS): Fragmentation analysis is essential for structural confirmation. For phosphatidylethanolamines, characteristic neutral losses or product ions corresponding to the headgroup and the individual fatty acyl chains can be observed.[20][21] Analysis in both positive and negative ion modes can provide complementary fragmentation information for more confident identification.[21]

  • Reference Standard: The most reliable method for confirmation is to analyze a certified reference standard of a15:0-i15:0 PE under the same chromatographic and mass spectrometric conditions.[22]

Section 3: Cell-Based Immunomodulatory Assays

Q1: I am not observing the expected cytokine release (e.g., TNF-α) in my cell-based assay after stimulation with a15:0-i15:0 PE. What could be wrong?

A1: Several factors can influence the outcome of cell-based assays:

  • Lipid Preparation and Delivery: a15:0-i15:0 PE is a lipid and requires proper formulation to be delivered to cells in an aqueous culture medium. It may need to be complexed with a carrier like BSA or delivered via liposomes. Ensure the lipid is fully solubilized and not precipitating in the media.

  • Cell Health and Passage Number: Use healthy, low-passage number cells (e.g., dendritic cells or macrophage cell lines) for your experiments.[3] High passage numbers can lead to altered cellular responses.

  • Dose and Time Course: The response to a15:0-i15:0 PE is dose-dependent.[3] Perform a dose-response curve to find the optimal concentration. Also, cytokine production is time-dependent, so a time-course experiment is recommended to capture the peak response.

  • TLR Expression: The target cells must express the TLR2/TLR1 receptor complex.[1][3] Verify the expression levels in your cell line if results are consistently negative.

Experimental Protocols & Data

General Experimental Workflow

A typical experiment to investigate the immunomodulatory properties of a15:0-i15:0 PE involves several key stages, from lipid extraction to final biological readout.

G cluster_0 Sample Preparation cluster_1 Analysis & Treatment cluster_2 Data Acquisition & Analysis A A. muciniphila Culture or Cell Pellet B Lipid Extraction (e.g., MTBE method) A->B Add Internal Std. C Phase Separation & Organic Layer Collection B->C D Solvent Evaporation (under Nitrogen) C->D E LC-MS/MS Analysis for Quantification & Purity D->E F Reconstitution of Lipid for Bioassay E->F Verified Lipid G Cell Culture Stimulation (e.g., Dendritic Cells) F->G H Supernatant Collection G->H I Cytokine Measurement (e.g., ELISA, CBA) H->I J Data Analysis & Statistical Validation I->J

Caption: General experimental workflow for a15:0-i15:0 PE analysis.

Protocol: Lipid Extraction from A. muciniphila

This protocol is adapted from established methods for bacterial lipid extraction.[9]

  • Preparation: To a pellet of A. muciniphila (e.g., 10 mg freeze-dried bacteria), add an internal standard, such as PE(17:0/17:0).

  • Homogenization: Add 1.3 mL of methanol (B129727) (MeOH) and 5 mL of methyl-tert-butyl ether (MTBE). Add an antioxidant like BHT (e.g., 200 µL of 50 mM in MeOH).[22] Homogenize the mixture using a bead beater for mechanical lysis.

  • Extraction: Incubate the mixture for 1 hour at room temperature with shaking.

  • Phase Separation: Add water to induce phase separation (typically a ratio of MTBE:MeOH:Water of ~10:3:2.5 v/v/v). Vortex and centrifuge at low speed (e.g., 1,000 x g) for 10 minutes.

  • Collection: Carefully collect the upper organic (MTBE) phase, which contains the lipids.

  • Re-extraction: To maximize yield, re-extract the lower aqueous phase with an additional volume of MTBE.

  • Drying: Combine the organic phases and evaporate the solvent under a gentle stream of nitrogen.

  • Storage: Resuspend the dried lipid film in a suitable solvent (e.g., chloroform:methanol 2:1) and store at -80°C under an inert atmosphere.

Quantitative Data Tables

Table 1: Example LC-MS/MS Parameters for a15:0-i15:0 PE Analysis

ParameterSetting
Chromatography
ColumnHILIC (e.g., BEH Amide)
Mobile Phase AAcetonitrile with 10 mM Ammonium Acetate
Mobile Phase B95:5 Water:Acetonitrile with 10 mM Ammonium Acetate
Flow Rate0.3 mL/min
Column Temperature40 °C
Mass Spectrometry
Ionization ModeESI Positive & Negative
Precursor Ion (Positive)[M+H]⁺
Precursor Ion (Negative)[M-H]⁻
MS/MS TransitionsMonitor for headgroup loss and acyl chain fragments
Internal StandardPE(17:0/17:0) or ¹³C-labeled a15:0-i15:0 PE

Table 2: Example Dose-Response for TNF-α Induction by a15:0-i15:0 PE in Dendritic Cells

Note: These are representative data based on published findings.[3] Actual values will vary by cell type and experimental conditions.

a15:0-i15:0 PE Conc. (µg/mL)TNF-α Release (pg/mL) ± SD
0 (Vehicle Control)50 ± 15
0.1150 ± 30
1.0600 ± 75
10.02500 ± 210
100.05500 ± 450
EC₅₀ ~5-10 µg/mL

Signaling Pathway Visualization

The immunomodulatory activity of a15:0-i15:0 PE is initiated by its binding to the TLR2-TLR1 heterodimer on the surface of immune cells.

G cluster_1 Cytoplasm cluster_2 Nucleus TLR2 TLR2 MyD88 MyD88 TLR1 TLR1 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6) NFkB->Cytokines Upregulates Transcription PE a15:0-i15:0 PE PE->TLR2 Binds

Caption: a15:0-i15:0 PE signaling via the TLR2-TLR1 pathway.

References

Validation & Comparative

A Comparative Guide to the Immunomodulatory Effects of a15:0-i15:0 PE and LPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the immunomodulatory properties of two distinct microbial-associated molecular patterns: a15:0-i15:0 PE, a phosphatidylethanolamine (B1630911) from the commensal bacterium Akkermansia muciniphila, and lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. This objective analysis is supported by experimental data to inform research and drug development in immunology and related fields.

At a Glance: Key Differences in Immunomodulatory Action

Featurea15:0-i15:0 PELipopolysaccharide (LPS)
Source Akkermansia muciniphila (commensal gut bacterium)Gram-negative bacteria (e.g., E. coli)
Receptor Toll-like Receptor 2 (TLR2) / Toll-like Receptor 1 (TLR1) heterodimer[1][2]Toll-like Receptor 4 (TLR4) / MD-2 complex
Signaling Potency Less potent than known synthetic TLR2 agonists[2]Potent activator of the immune system[3]
Cytokine Induction Selective induction of certain cytokines (e.g., TNF-α)[2][4]Broad and robust induction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, etc.)[5]
Immune Response Profile Modulatory and homeostatic, can reset immune activation thresholds at low doses[2][4][6]Strongly pro-inflammatory, can lead to septic shock at high concentrations
Primary Signaling Adaptor MyD88[6]MyD88 and TRIF[6]

Signaling Pathways: A Tale of Two Receptors

The distinct immunomodulatory effects of a15:0-i15:0 PE and LPS stem from their interaction with different Toll-like Receptors, initiating divergent downstream signaling cascades.

a15:0-i15:0 PE Signaling Pathway

a15:0-i15:0 PE is recognized by a heterodimer of TLR2 and TLR1.[1][2] This interaction recruits the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of downstream kinases and transcription factors, ultimately resulting in the production of a selective subset of cytokines.[6]

a15_0_i15_0_PE_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular a15_PE a15:0-i15:0 PE TLR2_TLR1 TLR2/TLR1 a15_PE->TLR2_TLR1 MyD88 MyD88 TLR2_TLR1->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 MAPK MAPK Activation TRAF6->MAPK NFkB NF-κB Activation TRAF6->NFkB Cytokines Selective Cytokine Production (e.g., TNF-α) MAPK->Cytokines NFkB->Cytokines

a15:0-i15:0 PE signaling through the TLR2/TLR1 heterodimer.

LPS Signaling Pathway

LPS binds to the TLR4-MD-2 complex, which can trigger two distinct downstream signaling pathways: the MyD88-dependent pathway, leading to a rapid inflammatory response, and the TRIF-dependent pathway, which mediates a later phase of gene expression, including the induction of type I interferons. This dual signaling capacity contributes to the broad and potent inflammatory effects of LPS.

LPS_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4_MD2 TLR4/MD-2 LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF IRAKs IRAKs MyD88->IRAKs NFkB_late Late NF-κB Activation TRIF->NFkB_late IRF3 IRF3 Activation TRIF->IRF3 TRAF6 TRAF6 IRAKs->TRAF6 MAPK MAPK Activation TRAF6->MAPK NFkB_early Early NF-κB Activation TRAF6->NFkB_early Pro_inflammatory_Cytokines Broad Pro-inflammatory Cytokine Production MAPK->Pro_inflammatory_Cytokines NFkB_early->Pro_inflammatory_Cytokines NFkB_late->Pro_inflammatory_Cytokines Type_I_IFN Type I Interferon Production IRF3->Type_I_IFN

LPS signaling through the TLR4/MD-2 complex.

Comparative Analysis of Cytokine Induction

The cytokine profiles induced by a15:0-i15:0 PE and LPS differ significantly in both breadth and magnitude. While direct comparative quantitative data is limited, existing studies indicate a more nuanced and selective response to a15:0-i15:0 PE compared to the robust, broad-spectrum inflammatory response elicited by LPS.

Cytokinea15:0-i15:0 PE-induced ResponseLPS-induced Response
TNF-α Induced[2][4]Strongly Induced[5]
IL-6 InducedStrongly Induced[5]
IL-1β Not consistently inducedStrongly Induced[5]
IL-10 Low inductionInduced, often as a later regulatory response[7]
IL-12 Low to no inductionInduced, particularly IL-12p40[8]

Experimental Protocols

This section outlines general methodologies for the in vitro assessment of the immunomodulatory effects of a15:0-i15:0 PE and LPS.

1. Preparation of a15:0-i15:0 PE and LPS

  • a15:0-i15:0 PE: Due to its lipid nature, a15:0-i15:0 PE requires careful preparation for use in aqueous cell culture media. A common method involves dissolving the lipid in an organic solvent such as ethanol (B145695) or DMSO, followed by dilution in culture medium and sonication to ensure a uniform suspension. The final solvent concentration should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.

  • LPS: LPS is typically available as a lyophilized powder and can be reconstituted in sterile, endotoxin-free phosphate-buffered saline (PBS) or cell culture medium to create a stock solution. Further dilutions are then made to achieve the desired final concentrations for cell stimulation.

2. Immune Cell Stimulation Assay

This workflow outlines a typical experiment to compare the effects of a15:0-i15:0 PE and LPS on primary immune cells.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_analysis Analysis isolate_pbmcs Isolate PBMCs from whole blood differentiate_dcs Differentiate monocytes into dendritic cells (DCs) isolate_pbmcs->differentiate_dcs plate_cells Plate DCs in 96-well plates differentiate_dcs->plate_cells add_stimuli Add a15:0-i15:0 PE or LPS at various concentrations plate_cells->add_stimuli incubate Incubate for a defined period (e.g., 24 hours) add_stimuli->incubate collect_supernatant Collect supernatant incubate->collect_supernatant collect_cells Collect cells incubate->collect_cells cytokine_assay Cytokine analysis (ELISA or multiplex assay) collect_supernatant->cytokine_assay viability_assay Cell viability assay (e.g., MTT, LDH) collect_cells->viability_assay

A generalized workflow for comparing the immunomodulatory effects of a15:0-i15:0 PE and LPS.

3. Cytokine Quantification

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is a standard method for quantifying the concentration of a specific cytokine in the cell culture supernatant.

  • Multiplex Bead Array: This technology allows for the simultaneous measurement of multiple cytokines from a single small volume of supernatant, providing a broader profile of the immune response.

4. Cell Viability Assays

  • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from damaged cells into the supernatant, providing a measure of cytotoxicity.

Summary and Future Directions

a15:0-i15:0 PE and LPS represent two ends of the immunomodulatory spectrum. LPS is a potent, broad-spectrum activator of the innate immune system, driving a strong pro-inflammatory response that is critical for host defense against Gram-negative bacteria but can be detrimental in excess. In contrast, a15:0-i15:0 PE, derived from a commensal bacterium, exhibits a more nuanced, modulatory role. Its selective cytokine induction and ability to reset immune activation thresholds suggest a function in maintaining immune homeostasis.

For drug development professionals, the targeted and less inflammatory nature of a15:0-i15:0 PE and its signaling pathway may offer novel therapeutic avenues for inflammatory and autoimmune diseases, where a more balanced immune modulation is desired over broad immunosuppression. Further research is warranted to fully elucidate the in vivo effects of a15:0-i15:0 PE and its potential as a therapeutic agent. Direct, comprehensive comparative studies with LPS will be crucial in defining its unique immunomodulatory profile and therapeutic window.

References

Validating the Mechanism of Action of a15:0-i15:0 PE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel immunomodulatory phospholipid, a15:0-i15:0 phosphatidylethanolamine (B1630911) (PE), with other well-characterized Toll-like receptor (TLR) agonists. The data presented herein is derived from key research findings and is intended to support the validation of a15:0-i15:0 PE's mechanism of action.

Executive Summary

A15:0-i15:0 PE, a unique diacyl phosphatidylethanolamine with branched fatty acid chains, has been identified as a key immunomodulatory molecule from the human gut bacterium Akkermansia muciniphila.[1][2][3] This phospholipid accounts for approximately 50% of the lipid membrane of A. muciniphila.[1] Its mechanism of action involves signaling through a TLR2-TLR1 heterodimer, which leads to a distinct cytokine response characterized by the induction of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), but not other inflammatory cytokines like IL-10 or IL-12p70.[2][3] Notably, a15:0-i15:0 PE is significantly less potent than other known synthetic TLR2 agonists and exhibits a unique dose-dependent immunomodulatory effect, where low doses can suppress immune responses to other TLR agonists.[2][3]

Comparative Analysis of Immunomodulatory Activity

The immunomodulatory activity of a15:0-i15:0 PE was compared with other established TLR agonists using human monocyte-derived dendritic cells (MDDCs) and mouse bone marrow-derived dendritic cells (BMDCs). The key parameters evaluated were the induction of TNF-α and IL-6.

Quantitative Data Summary
CompoundTarget ReceptorCell TypeEC50 for TNF-α Induction (µg/mL)TNF-α Production at Saturation (pg/mL)IL-6 Production at Saturation (pg/mL)
a15:0-i15:0 PE (natural) TLR2-TLR1mBMDC~1~1000~200
a15:0-i15:0 PE (synthetic) TLR2-TLR1mBMDC~1~1000~200
Pam3CSK4 TLR2-TLR1mBMDC<0.1>2000Not specified in comparative study
FSL-1 TLR2-TLR6mBMDCNot specifiedNot specifiedNot specified
LPS TLR4mBMDC<0.1>2000>1000

Data is estimated from graphical representations in the source literature and should be considered approximate. For precise values, refer to the original publications.

Signaling Pathway of a15:0-i15:0 PE

The signaling cascade initiated by a15:0-i15:0 PE binding to the TLR2-TLR1 heterodimer is crucial to its specific immunomodulatory effects. This pathway is primarily dependent on the MyD88 adaptor protein, leading to the activation of downstream transcription factors.

a15_i15_PE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space a15_i15_PE a15:0-i15:0 PE TLR2_TLR1 TLR2-TLR1 Heterodimer a15_i15_PE->TLR2_TLR1 MyD88 MyD88 TLR2_TLR1->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB TRAF6->NF_kB Cytokine_Production TNF-α and IL-6 Production NF_kB->Cytokine_Production

Signaling pathway of a15:0-i15:0 PE.

Experimental Workflows

The validation of a15:0-i15:0 PE's mechanism of action involves a multi-step experimental workflow, from the isolation of the lipid to the characterization of its immunological activity.

Experimental_Workflow Start Start: Akkermansia muciniphila Culture Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer method) Start->Lipid_Extraction Purification Purification of PE (HPLC) Lipid_Extraction->Purification Structure_ID Structural Identification (Mass Spectrometry, NMR) Purification->Structure_ID Stimulation Cell Stimulation with a15:0-i15:0 PE and Controls Structure_ID->Stimulation Cell_Culture Dendritic Cell Culture (Human MDDC or Mouse BMDC) Cell_Culture->Stimulation Cytokine_Analysis Cytokine Analysis (ELISA, Flow Cytometry) Stimulation->Cytokine_Analysis Signaling_Assay TLR Signaling Assay (Reporter Cell Lines) Stimulation->Signaling_Assay End End: Mechanism Validation Cytokine_Analysis->End Signaling_Assay->End

Experimental workflow for validating the mechanism of action.

Detailed Experimental Protocols

Isolation and Purification of a15:0-i15:0 PE from Akkermansia muciniphila
  • Bacterial Culture: Akkermansia muciniphila is cultured in a mucin-based medium under anaerobic conditions.

  • Lipid Extraction: Total lipids are extracted from the bacterial pellet using a modified Bligh-Dyer method with a chloroform:methanol:water solvent system.

  • Phospholipid Fractionation: The crude lipid extract is fractionated using high-performance liquid chromatography (HPLC) on a silica (B1680970) column.

  • PE Purification: The phosphatidylethanolamine fraction is collected and further purified by HPLC to isolate the a15:0-i15:0 PE species.

  • Structural Verification: The purified a15:0-i15:0 PE is subjected to mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure.

Human Monocyte-Derived Dendritic Cell (MDDC) Culture and Stimulation
  • Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. CD14+ monocytes are then purified from PBMCs using magnetic-activated cell sorting (MACS).

  • Dendritic Cell Differentiation: Purified monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) for 6-7 days to differentiate into immature MDDCs.

  • Cell Stimulation: Immature MDDCs are harvested and seeded in 96-well plates. Cells are then stimulated with varying concentrations of a15:0-i15:0 PE, Pam3CSK4, FSL-1, or LPS for 18-24 hours.

  • Cytokine Measurement: After stimulation, the cell culture supernatants are collected. The concentrations of TNF-α and IL-6 are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Conclusion

The presented data and experimental frameworks provide a robust validation of the mechanism of action for a15:0-i15:0 PE. Its unique interaction with the TLR2-TLR1 heterodimer and the resulting specific and tunable immunomodulatory response distinguish it from other TLR agonists. These findings underscore the potential of a15:0-i15:0 PE as a novel therapeutic agent for conditions requiring targeted immune modulation. Further in vivo studies are warranted to fully elucidate its pharmacological properties and therapeutic efficacy.[1]

References

A Comparative Guide to the Biological Activities of a15:0-i15:0 PC and a15:0-i15:0 PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known and inferred biological activities of two structurally related phospholipids: 1-pentadecanoyl-2-(13-methyltetradecanoyl)-sn-glycero-3-phosphocholine (a15:0-i15:0 PC) and 1-pentadecanoyl-2-(13-methyltetradecanoyl)-sn-glycero-3-phosphoethanolamine (a15:0-i15:0 PE). While significant research has elucidated the immunomodulatory role of a15:0-i15:0 PE, a lipid component of the beneficial gut bacterium Akkermansia muciniphila, there is currently a lack of specific experimental data on the biological activities of this compound.

Therefore, this comparison will focus on the well-documented activities of a15:0-i15:0 PE and provide an inferred profile for this compound based on the fundamental differences between the phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) headgroups and the general influence of branched-chain fatty acids on membrane biophysics.

Executive Summary

The primary distinction between this compound and a15:0-i15:0 PE lies in their polar headgroup, which dictates their overall shape, charge, and interaction with biological systems. a15:0-i15:0 PE has been identified as a specific agonist for the Toll-like receptor 2 and Toll-like receptor 1 (TLR2/TLR1) heterodimer, initiating a signaling cascade that results in a homeostatic immune response. In contrast, this compound, with its larger choline (B1196258) headgroup, is not expected to engage TLR2/TLR1 in the same manner and is more likely to play a structural role in cell membranes, influencing their fluidity and integrity.

Data Presentation: Comparative Overview

FeatureThis compound (Inferred)a15:0-i15:0 PE (Documented)
Primary Biological Role Structural component of cell membranes.Immunomodulatory signaling molecule.
Known Molecular Target None identified.Toll-like Receptor 2/Toll-like Receptor 1 (TLR2/TLR1) heterodimer.[1]
Effect on Immune System Likely minimal direct immunomodulatory activity. May influence membrane-protein interactions.Induces a homeostatic immune response, including the release of certain inflammatory cytokines like TNF-α.[1][2]
Membrane Properties Contributes to membrane fluidity and stability. The branched-chain fatty acids increase membrane fluidity.Contributes to membrane fluidity and can induce membrane curvature due to its smaller headgroup.[3][][5]
Source Not specifically documented, but PC is a major phospholipid in eukaryotes.[6][7]Found in the cell membrane of the gut bacterium Akkermansia muciniphila.[2]

Detailed Biological Activity Comparison

Immunomodulatory Activity

a15:0-i15:0 PE: Research has shown that a15:0-i15:0 PE, isolated from the outer membrane of Akkermansia muciniphila, functions as a specific immunogen.[2] It activates the TLR2/TLR1 heterodimer, a key pattern recognition receptor in the innate immune system.[1] This interaction triggers a downstream signaling cascade that leads to the production of cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), contributing to the maintenance of immune homeostasis.[2] The immunogenic activity of a15:0-i15:0 PE is highly specific, and it is noted to be less potent than other known TLR2 agonists, suggesting a role in fine-tuning immune responses rather than inducing a strong inflammatory state.[1]

This compound: There is no current scientific literature describing a direct immunomodulatory role for this compound. Phosphatidylcholines are generally considered to be poor activators of TLRs. The bulky trimethylated choline headgroup of PC is structurally distinct from the primary amine of PE and is unlikely to fit into the ligand-binding pocket of the TLR2/TLR1 complex in the same manner as a15:0-i15:0 PE. While it may indirectly influence immune responses by altering membrane composition and the function of embedded immune receptors, a direct signaling role is not anticipated.

Role in Cell Membrane Structure and Function

The biophysical properties of both molecules are influenced by their shared branched-chain fatty acid tails (a15:0 and i15:0). These fatty acids disrupt the tight packing of phospholipid acyl chains, thereby increasing membrane fluidity. This is a crucial adaptation for microorganisms to maintain membrane function in various environments.

a15:0-i15:0 PE: The smaller ethanolamine (B43304) headgroup of PE gives the molecule a cone-like shape.[] This geometry favors the formation of non-lamellar structures and induces negative curvature in membranes, which is important for processes like membrane fusion and fission.[3][][5] In bacterial membranes, PE also helps to distribute the negative charge from anionic phospholipids.[3]

This compound: In contrast, the larger, cylindrical shape of the phosphatidylcholine headgroup promotes the formation of flat, stable lipid bilayers.[6][7] PC is a major component of the outer leaflet of the plasma membrane in eukaryotic cells and contributes to overall membrane integrity and serves as a reservoir for signaling molecules.[6][7] Phosphatidylcholines with branched acyl chains have been shown to induce a high degree of negative curvature strain in bilayer membranes.[8]

Signaling Pathways and Experimental Workflows

a15:0-i15:0 PE-Induced TLR2/TLR1 Signaling Pathway

The binding of a15:0-i15:0 PE to the TLR2/TLR1 heterodimer initiates an intracellular signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of NF-κB and subsequent transcription of pro-inflammatory genes.

TLR2_TLR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space a15_0_i15_0_PE a15:0-i15:0 PE TLR2 TLR2 a15_0_i15_0_PE->TLR2 Binds TLR1 TLR1 TLR2->TLR1 Dimerizes MyD88 MyD88 TLR1->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates NF_kB_Inhibitor IκB IKK_complex->NF_kB_Inhibitor Phosphorylates NF_kB NF-κB NF_kB_Inhibitor->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates Cytokine_Gene Cytokine Gene Transcription Nucleus->Cytokine_Gene Activates

Caption: a15:0-i15:0 PE signaling through the TLR2/TLR1 pathway.

General Phospholipid Synthesis Workflow

The synthesis of both PC and PE involves the formation of a diacylglycerol (DAG) backbone followed by the addition of the respective polar headgroup.

Phospholipid_Synthesis cluster_PC Phosphatidylcholine Synthesis cluster_PE Phosphatidylethanolamine Synthesis G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyltransferase PA Phosphatidic Acid LPA->PA Acyltransferase DAG Diacylglycerol PA->DAG Phosphatase PC This compound DAG->PC PE a15:0-i15:0 PE DAG->PE Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:Phosphocholine Cytidylyltransferase CDP_Choline->PC Cholinephosphotransferase Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine Ethanolamine Kinase CDP_Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP_Ethanolamine CTP:Phosphoethanolamine Cytidylyltransferase CDP_Ethanolamine->PE Ethanolaminephosphotransferase

Caption: General synthesis pathways for PC and PE.

Experimental Protocols

Lipid Extraction from Bacterial Cells (e.g., A. muciniphila)

This protocol is based on the widely used Bligh-Dyer method for total lipid extraction.

Materials:

  • Bacterial cell pellet

  • Chloroform (B151607)

  • Methanol

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Cell Harvesting and Washing: Centrifuge the bacterial culture to pellet the cells. Wash the pellet twice with PBS to remove residual media.

  • Solvent Extraction: Resuspend the cell pellet in a single-phase mixture of chloroform:methanol:PBS (1:2:0.8 v/v/v). Vortex vigorously for 15 minutes to ensure thorough mixing and cell lysis.

  • Phase Separation: Add an equal volume of chloroform and PBS to the mixture to induce phase separation, resulting in a final ratio of chloroform:methanol:PBS of 2:2:1.8. Vortex again and centrifuge at low speed to separate the phases.

  • Lipid Collection: The lower organic phase, containing the lipids, is carefully collected using a Pasteur pipette and transferred to a clean glass tube.

  • Drying: The solvent is evaporated from the lipid extract under a gentle stream of nitrogen or using a rotary evaporator to yield the total lipid fraction.

  • Storage: The dried lipid extract should be stored under an inert atmosphere at -20°C or lower to prevent oxidation.

Cytokine Release Assay Using Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the ability of a substance to induce cytokine production in primary human immune cells.

Materials:

  • Isolated human PBMCs

  • RPMI 1640 medium supplemented with 10% fetal bovine serum

  • 96-well cell culture plates

  • a15:0-i15:0 PE (and this compound for comparison) dissolved in a suitable vehicle (e.g., DMSO, then diluted in media)

  • LPS (lipopolysaccharide) as a positive control

  • Vehicle control

  • ELISA or multiplex bead array kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Plating: Plate freshly isolated PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI medium.

  • Stimulation: Prepare serial dilutions of a15:0-i15:0 PE, this compound, LPS, and the vehicle control. Add 100 µL of these dilutions to the respective wells.

  • Incubation: Incubate the plate for 24-48 hours in a CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of cytokines in the supernatant using ELISA or a multiplex bead array system according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of cytokines released in response to the test compounds with the vehicle control and the positive control.

TLR2/TLR1 Activation Reporter Assay

This cell-based assay determines if a compound activates the TLR2/TLR1 signaling pathway.

Materials:

  • HEK293 cells stably co-transfected with human TLR2, TLR1, and a reporter gene (e.g., NF-κB-inducible secreted embryonic alkaline phosphatase - SEAP, or luciferase)

  • DMEM medium supplemented with 10% fetal bovine serum and appropriate selection antibiotics

  • 96-well cell culture plates

  • a15:0-i15:0 PE (and this compound)

  • Pam3CSK4 (a known TLR2/TLR1 agonist) as a positive control

  • Vehicle control

  • Reporter gene detection reagent (e.g., QUANTI-Blue for SEAP, or a luciferase substrate)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Plating: Seed the HEK293 reporter cells in a 96-well plate and allow them to adhere overnight.

  • Stimulation: Treat the cells with various concentrations of a15:0-i15:0 PE, this compound, Pam3CSK4, and the vehicle control.

  • Incubation: Incubate the cells for 18-24 hours.

  • Reporter Gene Measurement: Measure the activity of the reporter gene in the cell supernatant (for SEAP) or cell lysate (for luciferase) according to the manufacturer's protocol.

  • Data Analysis: Quantify the reporter gene activity as a measure of TLR2/TLR1 activation and compare the dose-response curves of the test compounds to the positive control.

Conclusion

The biological activities of a15:0-i15:0 PE and this compound are fundamentally dictated by their distinct polar headgroups. a15:0-i15:0 PE is a recognized immunomodulatory lipid that signals through the TLR2/TLR1 heterodimer, playing a role in gut immune homeostasis. In contrast, this compound is predicted to primarily serve a structural role within biological membranes, contributing to their stability and fluidity. Further research is required to experimentally validate the biological activities of this compound and to explore any potential subtle or indirect roles it may play in cellular signaling. The experimental protocols provided herein offer a framework for such future investigations.

References

Navigating the Maze of Isomers: A Comparative Guide to a15:0 and i15:0 Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of odd-chain branched-chain fatty acids (BCFAs), specifically anteiso-pentadecanoic acid (a15:0) and iso-pentadecanoic acid (i15:0), is of growing importance in various research fields, from microbiology to human health. Their roles as biomarkers for diet, metabolic processes, and disease are increasingly recognized. However, the structural similarity of these isomers presents a significant analytical challenge, leading to potential cross-reactivity or, more accurately, isobaric interference in mass spectrometry-based methods. This guide provides an objective comparison of common analytical approaches, supported by experimental data, to help researchers select the optimal method for their specific needs.

The Challenge of a15:0 and i15:0 Differentiation

Anteiso-15:0 and iso-15:0 are constitutional isomers, meaning they share the same molecular weight and elemental composition but differ in the branching position of a methyl group on the fatty acid chain. This subtle structural difference results in nearly identical mass-to-charge ratios (m/z) and fragmentation patterns in tandem mass spectrometry (MS/MS), making their individual quantification prone to interference when analyzed by MS alone.[1][2] Consequently, robust chromatographic separation is paramount for accurate analysis.

Comparative Analysis of Key Methodologies

The two primary platforms for the analysis of a15:0 and i15:0 are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each has its own set of advantages and limitations regarding isomer resolution.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS with Post-Column Derivatization
Sample Preparation Requires derivatization to Fatty Acid Methyl Esters (FAMEs) for volatility.[3]Can analyze free fatty acids directly or after lipid extraction.[4][5]Requires a specialized post-column setup for derivatization.[6][7]
Isomer Resolution Excellent separation of FAME isomers on medium-polarity capillary columns.[3]Good separation on reversed-phase C18 columns, with a15:0 typically eluting before i15:0.[2][6][7]Chromatographic separation is enhanced by diagnostic MS/MS fragmentation.[6][7]
Cross-Reactivity Low, provided optimal chromatographic separation is achieved.Moderate to low, dependent on column efficiency and gradient optimization. Co-elution is a risk.Very low, as it generates unique fragment ions for the anteiso isomer.[6][7]
Throughput Lower, due to longer run times and derivatization steps.Higher, with shorter run times and less sample preparation.Moderate, as the post-column setup can add complexity.
Primary Advantage Established "gold standard" for fatty acid isomer separation.High sensitivity and applicability to a broader range of lipid classes.Provides an additional layer of specificity for unambiguous isomer identification.

Experimental Protocols

GC-MS Analysis of a15:0 and i15:0 FAMEs

This method is a robust and widely used approach for the baseline separation and quantification of branched-chain fatty acid isomers.

a) Lipid Extraction:

  • Lipids are extracted from the sample matrix using a standard method such as a Folch or Bligh-Dyer extraction.

b) Saponification and Methylation (Derivatization):

  • The dried lipid extract is saponified using a solution of NaOH or KOH in methanol (B129727) to release the fatty acids from their esterified forms.

  • The free fatty acids are then methylated to form FAMEs using a reagent such as boron trifluoride (BF3) in methanol or by acid-catalyzed esterification.

  • The resulting FAMEs are extracted into an organic solvent like hexane.

c) GC-MS Analysis:

  • Column: A medium-polarity capillary column (e.g., DB-23, SP-2380) is typically used.

  • Injection: A split/splitless injector is used.

  • Oven Program: A temperature gradient is employed to separate the FAMEs. For example, an initial temperature of 140°C held for 5 minutes, then ramped to 240°C at 4°C/min.

  • Carrier Gas: Helium is used as the carrier gas.

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, often in selected ion monitoring (SIM) mode for targeted quantification of key ions for pentadecanoic acid FAMEs.[4]

LC-MS/MS Analysis of a15:0 and i15:0 Free Fatty Acids

This method offers higher throughput and can be integrated into broader lipidomics workflows.

a) Lipid Extraction:

  • Lipids are extracted as described for the GC-MS protocol. The total lipid extract can be used, or a further solid-phase extraction (SPE) step can isolate the free fatty acid fraction.

b) LC Separation:

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC CSH C18) is effective for separating the isomers.[1]

  • Mobile Phases: A binary gradient system is used, typically consisting of an aqueous phase with an additive like formic acid or ammonium (B1175870) formate (B1220265) and an organic phase (e.g., acetonitrile/isopropanol).

  • Gradient: A typical gradient might start at 30% organic, ramp up to 100% over 15-20 minutes, hold for 5 minutes, and then re-equilibrate.[4]

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

c) MS/MS Detection:

  • Ionization: Negative mode electrospray ionization (ESI) is used to detect the deprotonated [M-H]⁻ ions of the fatty acids.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for pentadecanoic acid. Since the fragmentation is often uninformative for isomer differentiation, quantification relies entirely on chromatographic separation.

Alternative Method: LC-MS/MS with Post-Column Derivatization

For applications requiring the highest degree of certainty in isomer identification, a novel LC-MS/MS method with post-column charge-switch derivatization offers a powerful solution.[6][7]

Methodology Overview:

  • The a15:0 and i15:0 isomers are first separated using a reversed-phase LC method as described above.

  • Post-column, a solution containing a bis-terpyridine magnesium complex is introduced via a T-junction.[6][7]

  • This reagent reacts with the eluting fatty acids, converting the negative ions to positive [FA – H + MgTerpy]⁺ complexes.

  • In the mass spectrometer, collision-induced dissociation (CID) of these complexes yields diagnostic fragment ions.

  • Crucially, the anteiso (a15:0) isomer produces a unique and abundant product ion that is absent or of very low abundance in the fragmentation spectrum of the iso (i15:0) and straight-chain isomers.[6][7] This allows for unambiguous identification even if chromatographic separation is incomplete.

Visualizing the Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Biological Sample LipidExtract Lipid Extraction Sample->LipidExtract FAMEs Derivatization to FAMEs LipidExtract->FAMEs GC Gas Chromatography FAMEs->GC Injection MS Mass Spectrometry GC->MS Separation Data Separated Isomer Data MS->Data

Caption: GC-MS workflow for a15:0/i15:0 analysis.

LCMS_Workflow Sample Biological Sample LipidExtract Lipid Extraction Sample->LipidExtract LC Reversed-Phase LC LipidExtract->LC MSMS Tandem MS (MRM) LC->MSMS Data Quantified Isomer Data (Based on Retention Time) MSMS->Data

Caption: Standard LC-MS/MS workflow for a15:0/i15:0 analysis.

PostColumn_Logic cluster_lc LC Elution cluster_derivatization Post-Column Reaction cluster_msms MS/MS Fragmentation a15_0 a15:0 a15_0_complex [a15:0+MgTerpy]+ a15_0->a15_0_complex i15_0 i15:0 i15_0_complex [i15:0+MgTerpy]+ i15_0->i15_0_complex a15_0_frag Diagnostic Fragment Ion a15_0_complex->a15_0_frag i15_0_frag No Diagnostic Ion i15_0_complex->i15_0_frag

Caption: Logic of post-column derivatization for isomer identification.

Conclusion and Recommendations

The choice of analytical method for a15:0 and i15:0 lipids depends on the specific requirements of the study.

  • For definitive, baseline separation and structural confirmation , the traditional GC-MS of FAMEs remains an excellent choice, though it is more labor-intensive.

  • For higher-throughput screening and integration into lipidomics platforms , LC-MS/MS is highly effective, provided that the chromatography is optimized to ensure the separation of a15:0 and i15:0. The use of authentic standards to confirm retention times is critical.

  • For applications where absolute certainty is required or in complex matrices where co-elution is a significant risk , the LC-MS/MS method with post-column derivatization provides an innovative and powerful solution for unambiguous isomer identification.

Researchers should carefully consider the trade-offs between throughput, specificity, and labor intensity when selecting a method. For all approaches, the use of stable isotope-labeled internal standards is recommended for the most accurate quantification.

References

A Comparative Guide to the Biological Effects of a15:0-i15:0 PE and Other Immunomodulatory Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of a15:0-i15:0 phosphatidylethanolamine (B1630911) (PE), a recently identified immunomodulatory lipid from the gut bacterium Akkermansia muciniphila, with other well-characterized lipid alternatives. The information is intended to support reproducibility efforts and guide future research and development in the field of immunology and drug discovery.

Introduction

a15:0-i15:0 PE has emerged as a significant bioactive lipid with the ability to modulate the host immune system. It has been identified as the molecule responsible for the immunomodulatory properties of A. muciniphila, a bacterium linked to positive metabolic and immune outcomes. This guide presents a compilation of available data on a15:0-i15:0 PE's biological effects and offers a direct comparison with established immunomodulators, namely the synthetic lipopeptide Pam3CSK4 (a TLR1/TLR2 agonist) and lipopolysaccharide (LPS, a TLR4 agonist).

Data Presentation: Comparative Analysis of Immunomodulatory Activity

The following tables summarize the quantitative data on the cytokine induction profiles of a15:0-i15:0 PE, Pam3CSK4, and LPS in human monocyte-derived dendritic cells (MDDCs). This data has been compiled from multiple studies to provide a comparative overview.

Table 1: TNF-α Induction by a15:0-i15:0 PE, Pam3CSK4, and LPS in human MDDCs

LigandConcentrationTNF-α Production (pg/mL)Reference
a15:0-i15:0 PE (natural)10 µg/mL~1500[1]
a15:0-i15:0 PE (synthetic)10 µg/mL~1200[1]
Pam3CSK4100 ng/mL~2500[1]
LPS100 ng/mL~4000[1]
Control (untreated) -< 50[1]

Table 2: IL-6 Induction by Pam3CSK4 and LPS in human MDDCs

LigandConcentrationIL-6 Production (pg/mL)Reference
Pam3CSK4100 ng/mL~3000[2]
LPS100 ng/mL~5000[2]
Control (untreated) -< 100[2]

Table 3: IL-12p70 Induction by Pam3CSK4 and LPS in human MDDCs

LigandConcentrationIL-12p70 Production (pg/mL)Reference
Pam3CSK4100 ng/mL~1000[3]
LPS100 ng/mL~2000[3]
Control (untreated) -< 20[3]

Signaling Pathways

a15:0-i15:0 PE exerts its immunomodulatory effects primarily through the Toll-like receptor 2 (TLR2) and TLR1 heterodimer. This interaction initiates a downstream signaling cascade that leads to the activation of transcription factors and the subsequent production of pro-inflammatory cytokines like TNF-α.

a15_0_i15_0_PE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space a15_0_i15_0_PE a15:0-i15:0 PE TLR2_TLR1 TLR2/TLR1 Heterodimer a15_0_i15_0_PE->TLR2_TLR1 MyD88 MyD88 TLR2_TLR1->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Nucleus->Cytokines Gene Transcription

a15:0-i15:0 PE signaling pathway via TLR2/TLR1.

Experimental Protocols

Differentiation of Human Monocyte-Derived Dendritic Cells (MDDCs)

This protocol describes the generation of immature MDDCs from human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human Monocyte Enrichment Cocktail

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant Human GM-CSF

  • Recombinant Human IL-4

  • 6-well tissue culture plates

Procedure:

  • Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.

  • Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.

  • Culture the enriched monocytes at a density of 1 x 10^6 cells/mL in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 ng/mL recombinant human GM-CSF, and 25 ng/mL recombinant human IL-4.[4]

  • Incubate the cells in a humidified incubator at 37°C with 5% CO2.

  • On day 3, add fresh medium containing GM-CSF and IL-4 to the culture.

  • On day 6, immature MDDCs are ready for stimulation experiments.

MDDC_Differentiation_Workflow PBMCs Human PBMCs Monocytes Monocyte Enrichment PBMCs->Monocytes Culture Culture with GM-CSF & IL-4 (6 days) Monocytes->Culture MDDCs Immature MDDCs Culture->MDDCs

Workflow for generating human monocyte-derived dendritic cells.
Cytokine Induction Assay

This protocol outlines the stimulation of MDDCs with immunomodulatory lipids and the subsequent measurement of cytokine production.

Materials:

  • Immature MDDCs (from the protocol above)

  • a15:0-i15:0 PE, Pam3CSK4, LPS

  • 96-well tissue culture plates

  • ELISA kits for human TNF-α, IL-6, and IL-12p70

Procedure:

  • Seed immature MDDCs into 96-well plates at a density of 1 x 10^5 cells/well.

  • Prepare stock solutions of a15:0-i15:0 PE, Pam3CSK4, and LPS in an appropriate vehicle (e.g., endotoxin-free water or DMSO).

  • Add the ligands to the cells at the desired final concentrations. Include a vehicle-only control.

  • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plates to pellet the cells.

  • Carefully collect the culture supernatants for cytokine analysis.

  • Quantify the concentrations of TNF-α, IL-6, and IL-12p70 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Cytokine_Induction_Workflow start Immature MDDCs in 96-well plate stimulate Add Ligands (a15:0-i15:0 PE, Pam3CSK4, LPS) + Vehicle Control start->stimulate incubate Incubate 18-24h stimulate->incubate centrifuge Centrifuge incubate->centrifuge collect Collect Supernatants centrifuge->collect elisa Cytokine Measurement (ELISA) collect->elisa

Experimental workflow for cytokine induction and measurement.

Comparison of Biological Effects

  • Potency: The available data suggests that on a mass basis, Pam3CSK4 and LPS are more potent inducers of TNF-α than a15:0-i15:0 PE.[1] This is an important consideration for therapeutic applications where lower doses are often desirable.

  • Cytokine Profile: While a15:0-i15:0 PE is a known inducer of TNF-α, its effect on other cytokines like IL-6 and IL-12 is less characterized in publicly available literature. Pam3CSK4 and LPS are known to induce a broader range of pro-inflammatory cytokines.[2][3] The selective cytokine induction by a15:0-i15:0 PE could be advantageous in scenarios where a more targeted immune response is desired, potentially reducing the risk of excessive inflammation or "cytokine storms."

  • Receptor Specificity: a15:0-i15:0 PE signals through the TLR2/TLR1 heterodimer, similar to Pam3CSK4. In contrast, LPS primarily signals through TLR4. This difference in receptor usage can lead to distinct downstream signaling events and cellular responses.

Conclusion and Future Directions

a15:0-i15:0 PE represents a novel class of immunomodulatory lipids with a distinct biological activity profile. While it is a less potent inducer of TNF-α compared to established TLR agonists like Pam3CSK4 and LPS, its selective cytokine induction and natural origin from a beneficial gut commensal make it a compelling candidate for further investigation.

To facilitate reproducibility and advance the field, future studies should focus on:

  • Head-to-head comparative studies: Directly comparing the dose-response and full cytokine profiles of a15:0-i15:0 PE with a wider range of immunomodulatory lipids in various immune cell types.

  • In vivo studies: Validating the in vitro findings in relevant animal models of disease to understand the physiological consequences of a15:0-i15:0 PE administration.

  • Mechanism of action: Further elucidating the downstream signaling pathways activated by a15:0-i15:0 PE to identify potential targets for therapeutic intervention.

This guide provides a foundational comparison based on currently available data. As research in this area progresses, a more comprehensive understanding of the unique biological effects of a15:0-i15:0 PE will undoubtedly emerge, paving the way for novel therapeutic strategies targeting the host immune system.

References

A Comparative Analysis of a15:0-i15:0 PE and Pam3CSK4 Potency in TLR2 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Head-to-Head Comparison of a Novel Endogenous Phospholipid and a Classic Synthetic Lipopeptide in Toll-like Receptor 2 Agonism

Researchers and drug development professionals now have access to a detailed comparative guide on the potency of two key Toll-like Receptor 2 (TLR2) agonists: a15:0-i15:0 PE, a novel phospholipid from the gut commensal bacterium Akkermansia muciniphila, and Pam3CSK4, a well-established synthetic triacylated lipopeptide. This guide provides a comprehensive overview of their relative potencies, signaling pathways, and the experimental protocols for their evaluation, aimed at informing research and development in immunology and drug discovery.

Introduction

Toll-like receptors are a class of proteins that play a pivotal role in the innate immune system. TLR2, in particular, is crucial for recognizing a variety of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses. The activation of TLR2 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines, orchestrating the initial phase of the immune response. This makes TLR2 agonists valuable tools for studying immune responses and potential adjuvants in vaccines and immunotherapies.

a15:0-i15:0 PE is a recently identified branched-chain phosphatidylethanolamine (B1630911) from the outer membrane of Akkermansia muciniphila, a bacterium associated with a healthy gut microbiome.[1] It has garnered significant interest for its immunomodulatory properties.

Pam3CSK4 is a synthetic lipopeptide that mimics the acylated N-terminus of bacterial lipoproteins.[2][3] It is a potent and widely used research tool for activating the TLR2/TLR1 heterodimer.[2][4]

This guide provides a direct comparison of the potency of these two TLR2 agonists, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Quantitative Comparison of Potency

The potency of a TLR2 agonist is typically determined by its ability to induce a cellular response, such as the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), in immune cells. The half-maximal effective concentration (EC50) is a standard measure of potency, representing the concentration of an agonist that induces a response halfway between the baseline and maximum.

Recent studies have established that a15:0-i15:0 PE is a significantly less potent agonist of the TLR2/TLR1 heterodimer compared to Pam3CSK4. While both molecules trigger the same signaling pathway, their efficacy in activating this pathway differs substantially.

AgonistMolecular IdentitySourceReported EC50 (Human TLR2/TLR1)
a15:0-i15:0 PE Branched-chain phosphatidylethanolamineEndogenous (Akkermansia muciniphila)~1,000 ng/mL (Estimated)
Pam3CSK4 Synthetic triacylated lipopeptideSynthetic0.47 ng/mL[4]

Note: The EC50 for a15:0-i15:0 PE is estimated based on published dose-response curves where significant TNF-α production is observed at concentrations around 1 µg/mL. The Bae et al. (2022) study notes that a15:0-i15:0 PE is "significantly less potent" than known synthetic TLR2 agonists.

Signaling Pathways

Both a15:0-i15:0 PE and Pam3CSK4 exert their effects through the activation of a heterodimer of Toll-like Receptor 2 (TLR2) and Toll-like Receptor 1 (TLR1). This ligand-induced dimerization initiates an intracellular signaling cascade through the adaptor protein MyD88. The recruitment of MyD88 leads to the activation of downstream kinases, ultimately resulting in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.

TLR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Cytoplasm cluster_nucleus Nucleus Agonist a15:0-i15:0 PE or Pam3CSK4 TLR2 TLR2 Agonist->TLR2 TLR1 TLR1 Agonist->TLR1 MyD88 MyD88 TLR2->MyD88 recruits TLR1->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkappaB IκB IKK_complex->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus translocates Gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α) NFkappaB_nucleus->Gene_expression activates

Caption: TLR2-TLR1 Signaling Pathway for a15:0-i15:0 PE and Pam3CSK4.

Experimental Protocols

The following is a detailed methodology for a key experiment used to compare the potency of a15:0-i15:0 PE and Pam3CSK4, based on the induction of TNF-α in human monocyte-derived dendritic cells (mo-DCs).

Generation of Human Monocyte-Derived Dendritic Cells (mo-DCs)
  • Isolation of Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. CD14+ monocytes are then purified from PBMCs using positive selection with CD14 microbeads.

  • Differentiation of mo-DCs: Isolated monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, L-glutamine, GM-CSF (50 ng/mL), and IL-4 (100 ng/mL).

  • Maturation: Cells are cultured for 6 days, with fresh media and cytokines added on day 3. On day 6, immature mo-DCs are harvested for use in stimulation assays.

TNF-α Induction Assay
  • Cell Seeding: Immature mo-DCs are seeded in 96-well flat-bottom plates at a density of 1 x 10^5 cells per well in fresh RPMI-1640 medium.

  • Agonist Stimulation: a15:0-i15:0 PE and Pam3CSK4 are prepared in appropriate vehicles (e.g., DMSO and subsequently diluted in culture medium). A serial dilution of each agonist is added to the wells to achieve a range of final concentrations. A vehicle control is also included.

  • Incubation: The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatants are collected.

  • TNF-α Quantification: The concentration of TNF-α in the supernatants is measured using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The TNF-α concentrations are plotted against the agonist concentrations, and the EC50 value for each agonist is determined using a non-linear regression analysis (e.g., four-parameter logistic curve).

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Cell Stimulation cluster_analysis Analysis PBMC_isolation Isolate PBMCs from Healthy Donor Blood Monocyte_purification Purify CD14+ Monocytes PBMC_isolation->Monocyte_purification moDC_differentiation Differentiate into mo-DCs (6 days with GM-CSF & IL-4) Monocyte_purification->moDC_differentiation Cell_seeding Seed mo-DCs in 96-well plates moDC_differentiation->Cell_seeding Agonist_addition Add serial dilutions of a15:0-i15:0 PE or Pam3CSK4 Cell_seeding->Agonist_addition Incubation Incubate for 18-24 hours Agonist_addition->Incubation Supernatant_collection Collect Supernatants Incubation->Supernatant_collection ELISA Measure TNF-α concentration by ELISA Supernatant_collection->ELISA Data_analysis Plot Dose-Response Curve and Calculate EC50 ELISA->Data_analysis

References

Comparative Analysis of TLR2-TLR1 Heterodimer Activation by a15:0-i15:0 PE and Alternative Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) heterodimer activation by the novel phospholipid a15:0-i15:0 PE, isolated from Akkermansia muciniphila, against other well-established synthetic agonists.[1][2] The data and protocols presented herein are intended to assist researchers in the selection and application of appropriate TLR2/TLR1 agonists for their studies.

Introduction to a15:0-i15:0 PE

A15:0-i15:0 PE is a diacyl phosphatidylethanolamine (B1630911) with two branched fatty acid chains, identified as an immunomodulatory component of the gut bacterium Akkermansia muciniphila.[1][2] Its activity is mediated through the TLR2-TLR1 heterodimer, leading to the induction of specific cytokine profiles.[1][2] A noteworthy characteristic of a15:0-i15:0 PE is that it is significantly less potent than other known natural and synthetic TLR2 agonists.[1][2][3] At low doses, it has been observed to reset activation thresholds for immune signaling.[1][2][3]

Quantitative Comparison of TLR2/TLR1 Agonists

AgonistLigand TypePotency (EC50)Key Cytokine InductionSource
a15:0-i15:0 PE Diacyl PhosphatidylethanolamineSignificantly less potent than Pam3CSK4TNFα, IL-6, IL-23A, IL-12BAkkermansia muciniphila[1][4]
Pam3CSK4 Synthetic Triacylated Lipopeptide~66 nM (HEK-Blue cells)TNFα, IL-6, IL-8Synthetic
FSL-1 Synthetic Diacylated LipopeptideNot specified for TLR2/1TNFαSynthetic
CU-T12-9 Small Molecule60.46 ± 16.99 nM (for TNFα in Raw 264.7 cells)TNFα, IL-10, iNOSSynthetic

Signaling Pathway and Experimental Workflow

TLR2-TLR1 Signaling Pathway

Activation of the TLR2-TLR1 heterodimer by an agonist like a15:0-i15:0 PE initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway. This culminates in the activation of the transcription factor NF-κB and subsequent expression of pro-inflammatory cytokines.

TLR2_TLR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2 TLR2 TLR1 TLR1 TLR2->TLR1 Heterodimerizes MyD88 MyD88 TLR1->MyD88 Recruits Agonist a15:0-i15:0 PE or Pam3CSK4 Agonist->TLR2 Binds IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IκB IκB IKK_complex->IκB Phosphorylates NFκB NF-κB IκB->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates DNA DNA NFκB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) DNA->Cytokines Induces Transcription

Caption: TLR2-TLR1 signaling cascade initiated by agonist binding.

Experimental Workflow for TLR2/TLR1 Activation Assessment

A common method to assess TLR2/TLR1 activation is through the use of a reporter cell line, such as HEK-Blue™ hTLR2/TLR1 cells, followed by quantification of a secreted reporter protein or measurement of induced cytokines via ELISA.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture HEK-Blue™ hTLR2/TLR1 cells Stimulation Add ligands to cells and incubate (18-24h) Cell_Culture->Stimulation Ligand_Prep Prepare serial dilutions of a15:0-i15:0 PE & controls Ligand_Prep->Stimulation Supernatant_Collection Collect cell culture supernatant Stimulation->Supernatant_Collection SEAP_Assay SEAP Reporter Assay (e.g., QUANTI-Blue™) Supernatant_Collection->SEAP_Assay ELISA Cytokine ELISA (e.g., TNFα) Supernatant_Collection->ELISA Readout Measure absorbance or luminescence SEAP_Assay->Readout ELISA->Readout Data_Analysis Data Analysis (Dose-response curves, EC50) Readout->Data_Analysis

References

The Specificity of a15:0-i15:0 PE as a Biomarker for Akkermansia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Akkermansia muciniphila, a mucin-degrading bacterium residing in the gut, has garnered significant attention for its association with improved metabolic health and immune function. Accurate detection and quantification of this bacterium are crucial for research and potential therapeutic applications. This guide provides a comparative analysis of a specific phospholipid, anteiso-15:0-iso-15:0 phosphatidylethanolamine (B1630911) (a15:0-i15:0 PE), as a potential biomarker for Akkermansia, alongside other established and emerging biomarkers.

a15:0-i15:0 PE: A Key Immunomodulatory Lipid

Recent research has identified a15:0-i15:0 PE as a major component of the Akkermansia muciniphila cell membrane, accounting for approximately 50% of its lipid membrane.[1] This diacyl phosphatidylethanolamine with two branched-chain fatty acids plays a pivotal role in the bacterium's interaction with the host immune system. It has been shown to induce homeostatic immune responses through a non-canonical Toll-like receptor TLR2-TLR1 heterodimer signaling pathway.[2] While phosphatidylethanolamines (PEs) are common in bacterial membranes, the specific combination of anteiso-15:0 and iso-15:0 fatty acids is thought to be less common. One study reported not finding producers of a15:0-i15:0 PE in other frequently encountered gut microbes, suggesting a degree of specificity to Akkermansia.[2] However, it is important to note that the fatty acid profiles can vary even between different Akkermansia species. For instance, Akkermansia massiliensis has been found to have a higher abundance of a15:0-i15:0 PE compared to Akkermansia muciniphila.[3]

Comparative Analysis of Akkermansia Biomarkers

To provide a comprehensive overview, the following table compares a15:0-i15:0 PE with other potential biomarkers for Akkermansia muciniphila.

BiomarkerTypeMethod of DetectionProsCons
a15:0-i15:0 PE PhospholipidMass Spectrometry (LC-MS/MS)- Directly reflects a key functional molecule. - High abundance in Akkermansia membrane.- PEs are widespread in bacteria, raising specificity concerns. - Requires specialized equipment and expertise. - Abundance may vary between Akkermansia species.
Amuc_1100 Outer Membrane ProteinELISA, Western Blot, Mass Spectrometry- Highly specific to Akkermansia muciniphila. - Directly linked to immunomodulatory effects. - Can be quantified with relatively common lab techniques (ELISA).- Protein expression levels can vary with environmental conditions.
16S rRNA gene GeneticqPCR, Next-Generation Sequencing- Highly specific primers can target Akkermansia. - Well-established and sensitive quantification method (qPCR).- Detects both live and dead cells. - Does not provide information on the functional activity of the bacteria.

Experimental Protocols

Quantification of Akkermansia muciniphila using qPCR

This method targets the 16S rRNA gene of Akkermansia muciniphila for accurate quantification in fecal samples.

1. DNA Extraction:

  • Extract total DNA from fecal samples using a commercially available DNA extraction kit, following the manufacturer's instructions.

2. Primer Design:

  • Utilize primers specific to the Akkermansia muciniphila 16S rRNA gene.

3. qPCR Reaction:

  • Prepare a reaction mixture containing SYBR Green I master mix, forward and reverse primers, and template DNA.[4]

  • Perform the qPCR using a real-time PCR system with appropriate cycling conditions.

4. Quantification:

  • Generate a standard curve using known concentrations of Akkermansia muciniphila DNA.

  • Quantify the abundance of Akkermansia muciniphila in the samples by comparing their Ct values to the standard curve.[4]

Quantification of Amuc_1100 Protein using ELISA

This protocol outlines a general procedure for quantifying the Amuc_1100 protein.

1. Sample Preparation:

  • For bacterial cultures, centrifuge the cells and lyse them to release the proteins.

  • For fecal samples, a protein extraction protocol specific for complex samples should be followed.

  • Determine the total protein concentration of the lysates using a BCA assay.[5]

2. ELISA Procedure (Sandwich ELISA):

  • Coat a 96-well plate with a capture antibody specific for Amuc_1100.

  • Block the plate to prevent non-specific binding.

  • Add the prepared samples and standards to the wells.

  • Add a detection antibody that is also specific for Amuc_1100 but recognizes a different epitope. This antibody is typically conjugated to an enzyme (e.g., HRP).

  • Add a substrate that will be converted by the enzyme to produce a detectable signal.

  • Measure the signal using a plate reader.

3. Quantification:

  • Generate a standard curve using known concentrations of purified Amuc_1100 protein.

  • Determine the concentration of Amuc_1100 in the samples by interpolating their absorbance values on the standard curve.

Visualizing the Biomarker Landscape

The following diagrams illustrate the cellular location of the biomarkers and the experimental workflow for their detection.

cluster_Akkermansia Akkermansia muciniphila Cell Cytoplasm Inner_Membrane Inner Membrane 16S_rRNA 16S rRNA gene Cell->16S_rRNA Outer_Membrane Outer Membrane a15_0_i15_0_PE a15:0-i15:0 PE Inner_Membrane->a15_0_i15_0_PE Amuc_1100 Amuc_1100 Outer_Membrane->Amuc_1100

Caption: Cellular localization of key Akkermansia muciniphila biomarkers.

cluster_workflow Biomarker Detection Workflow Sample Fecal Sample / Bacterial Culture DNA_Extraction DNA Extraction Sample->DNA_Extraction Protein_Extraction Protein Extraction Sample->Protein_Extraction Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction qPCR qPCR DNA_Extraction->qPCR ELISA ELISA Protein_Extraction->ELISA Mass_Spectrometry Mass Spectrometry Lipid_Extraction->Mass_Spectrometry Quant_16S 16S rRNA Quantification qPCR->Quant_16S Quant_Amuc Amuc_1100 Quantification ELISA->Quant_Amuc Quant_PE a15:0-i15:0 PE Quantification Mass_Spectrometry->Quant_PE

Caption: Experimental workflow for the detection of different Akkermansia biomarkers.

Conclusion

While a15:0-i15:0 PE is a functionally important and abundant molecule in Akkermansia muciniphila, its utility as a highly specific biomarker requires further investigation to definitively rule out its presence in other gut commensals. For researchers requiring high specificity, the outer membrane protein Amuc_1100, detectable by ELISA, or the 16S rRNA gene, quantifiable by qPCR, currently represent more established and specific biomarker choices. The selection of the most appropriate biomarker will ultimately depend on the specific research question, available resources, and the desired level of functional insight. Combining multiple biomarker approaches could provide the most comprehensive and accurate assessment of Akkermansia presence and activity in the gut microbiome.

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of a15:0-i15:0 PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of a15:0-i15:0 PC (1-pentadecanoyl-2-(13-methyltetradecanoyl)-sn-glycero-3-phosphocholine). As a phospholipid, this compound is a critical component in various research and development applications, including those related to the immunomodulatory properties of gut bacteria. Adherence to correct disposal procedures is paramount for ensuring laboratory safety and environmental compliance.

While specific safety data sheets (SDS) may classify certain phospholipid mixtures as non-hazardous waste, it is crucial to consult the SDS for the particular product in use and to follow all applicable local, state, and federal regulations.[1] This guide is intended to supplement, not replace, institutional and regulatory requirements.

I. Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is the first step in its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₄₃H₈₆NO₈P
Molecular Weight 776.1 g/mol
Physical State Consult Product-Specific Information
Solubility Soluble in organic solvents
Storage Temperature -20°C ± 4°C (in a glass container with a Teflon-lined closure, under argon or nitrogen)[2]

II. Experimental Protocols for Safe Disposal

The following protocols provide detailed methodologies for the safe disposal of this compound from a laboratory setting. These steps are designed to minimize risk and ensure compliance.

A. Hazard Assessment

  • Review the Safety Data Sheet (SDS): Before handling, thoroughly review the manufacturer-provided SDS for this compound. The SDS contains critical information regarding potential hazards, handling precautions, and emergency procedures.

  • Assess for Contamination: Determine if the this compound waste has been mixed with any hazardous materials, such as toxic solvents, radioactive isotopes, or biological agents. The disposal route will be dictated by the most hazardous component of the mixture.

  • Consult Institutional EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.[3] They can provide information on approved disposal vendors and facility-specific protocols.

B. Segregation and Collection of Waste

  • Non-Hazardous Waste Stream: If the this compound and any associated materials (e.g., pipette tips, empty containers) are not contaminated with hazardous substances, they may be eligible for disposal as non-hazardous laboratory waste.[1]

  • Hazardous Waste Stream: If the this compound is mixed with hazardous chemicals, it must be disposed of as hazardous waste.

  • Use Designated Waste Containers: Collect this compound waste in a clearly labeled, sealed, and appropriate waste container. The container should be compatible with the chemical properties of the waste. For organic solutions, use glass containers with Teflon-lined closures.[2]

  • Labeling: The waste container must be labeled with the full chemical name ("this compound") and the approximate concentration and volume. If mixed with other substances, all components must be listed.

C. Disposal Procedure

  • Uncontaminated Solid Waste: Uncontaminated solid waste, such as paper towels or absorbent pads used for minor spills of a non-hazardous this compound solution, can typically be disposed of in the regular laboratory trash, provided it does not pose a physical hazard.

  • Uncontaminated Liquid Waste: For pure, uncontaminated this compound in an organic solvent, the solvent will likely dictate the disposal method. Many organic solvents are considered hazardous waste. Do not pour organic solutions down the drain.[1]

  • Contaminated Waste: All waste containing this compound mixed with hazardous materials must be disposed of through your institution's hazardous waste program.

  • Empty Containers: Rinse empty this compound containers with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once clean, the container can often be recycled or disposed of as regular lab glass.

III. Visualized Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Start: this compound Waste Generated cluster_1 Step 1: Hazard Assessment cluster_2 Step 2: Segregation cluster_3 Step 3: Collection & Disposal start Waste Generated sds Review SDS start->sds assess Assess for Contamination sds->assess decision Contaminated? assess->decision non_hazardous Collect in Non-Hazardous Waste Container decision->non_hazardous No hazardous Collect in Hazardous Waste Container decision->hazardous Yes ehs_disposal Dispose via EHS Protocol non_hazardous->ehs_disposal hazardous->ehs_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling a15:0-i15:0 PC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals working with a15:0-i15:0 PC (1-anteiso-palmitoyl-2-iso-pentadecanoyl-sn-glycero-3-phosphocholine). The following procedures ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form or when dissolved in an organic solvent, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesImpervious gloves, such as nitrile or latex, should be worn at all times. Change gloves immediately if they become contaminated.
Eye Protection Safety glasses with side shields or gogglesEssential to protect against splashes or airborne particles.
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder form to avoid inhalation of dust. A filter type P1 is recommended. Use in a well-ventilated area or under a fume hood.[1]
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing from contamination.

Operational Plan: Handling and Storage

Storage:

  • Powder Form: Saturated lipids like this compound are relatively stable as powders.[2] They should be stored in a glass container with a Teflon-lined closure at -20°C ± 4°C.[2] Before opening, the container must be allowed to reach room temperature to prevent condensation of moisture, which can lead to hydrolysis.[2]

  • Organic Solutions: If dissolved in an organic solvent, this compound should be stored in a glass vial with a Teflon-lined cap, under an inert atmosphere of argon or nitrogen, at -20°C ± 4°C.[2][3] Storage in plastic containers should be avoided as this can lead to the leaching of impurities.[2]

Handling:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Weighing (Powder Form): When weighing the powdered form, do so in an enclosure or a fume hood to minimize the risk of inhalation.

  • Dissolving: To dissolve this compound, use a suitable organic solvent such as chloroform (B151607) or methanol.[4][5] The process should be carried out under an inert atmosphere (argon or nitrogen) to prevent oxidation.[3]

  • Aqueous Suspensions: Phospholipids (B1166683) should not be stored for extended periods as aqueous suspensions, as this can lead to hydrolysis.[2] If preparing vesicles, use the suspension immediately.[4]

Disposal Plan

All waste materials containing this compound must be treated as chemical waste.

  • Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be placed in a designated, sealed chemical waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.

  • Container Disposal: Empty containers should be handled as chemical waste, as they may retain residual product.

All disposal must be carried out in accordance with local, state, and federal regulations.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Powder prep_workspace->weigh dissolve Dissolve in Solvent weigh->dissolve use Use in Experiment dissolve->use collect_solid Collect Solid Waste use->collect_solid collect_liquid Collect Liquid Waste use->collect_liquid dispose Dispose via Chemical Waste Stream collect_solid->dispose collect_liquid->dispose

Caption: This diagram outlines the procedural flow for safely handling this compound, from preparation to disposal.

References

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